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Core Science & Biosynthesis

Foundational

6-Phenylimidazo[1,2-b]pyridazine synthesis mechanism

An In-Depth Technical Guide to the Synthesis Mechanism of 6-Phenylimidazo[1,2-b]pyridazine Abstract The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis Mechanism of 6-Phenylimidazo[1,2-b]pyridazine

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous bioactive molecules, including the successful kinase inhibitor, ponatinib.[1] Its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide provides an in-depth exploration of the primary synthetic mechanisms for constructing the 6-phenylimidazo[1,2-b]pyridazine core, targeted at researchers, scientists, and drug development professionals. We will dissect the causality behind established and modern synthetic strategies, present detailed experimental protocols, and offer field-proven insights to ensure technical accuracy and reproducibility.

Strategic Overview of Synthesis

The construction of the imidazo[1,2-b]pyridazine ring system can be broadly categorized into two strategic approaches: classical condensation reactions and modern metal-catalyzed methodologies. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and the need for efficiency and scalability.

G Target 6-Phenylimidazo[1,2-b]pyridazine Classical Classical Condensation (Tschitschibabin-type) Target->Classical Convergent & Robust Modern Modern Methodologies Target->Modern Efficient & Diverse Reactants_Classical 3-Amino-6-phenylpyridazine + α-Haloketone Classical->Reactants_Classical Reactants_Modern1 C-H Activation / Cross-Coupling Modern->Reactants_Modern1 Reactants_Modern2 Multicomponent Reactions (MCR) Modern->Reactants_Modern2

Figure 1: High-level overview of primary synthetic strategies.

The Classical Approach: Tschitschibabin-type Condensation

The most fundamental and widely employed method for synthesizing the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[4] This reaction is a variation of the classic Tschitschibabin (or Chichibabin) reaction for imidazo[1,2-a]pyridines.[5][6]

Mechanistic Deep Dive

The reaction proceeds via a well-established addition-elimination mechanism involving two key steps: intermolecular nucleophilic substitution followed by intramolecular cyclization and dehydration.

  • Initial Alkylation (SN2 Attack): The reaction initiates with the nucleophilic attack of the 3-aminopyridazine on the electrophilic carbon of the α-haloketone (e.g., 2-bromoacetophenone). A critical aspect of this step is regioselectivity. In 3-aminopyridazine, the ring nitrogen at the 1-position (N1) is the most nucleophilic site.[4] This preferential alkylation at N1 is essential for the subsequent cyclization to form the desired 5,6-fused bicyclic system.

  • Intramolecular Cyclization: The resulting pyridazinium salt intermediate undergoes an intramolecular cyclization. The exocyclic amino group attacks the carbonyl carbon, forming a five-membered heterocyclic intermediate (a hydroxylated imidazo-pyridazine derivative).

  • Dehydration: The final step is the acid- or base-catalyzed dehydration of the cyclic intermediate, which results in the formation of the stable, aromatic 6-phenylimidazo[1,2-b]pyridazine ring system.

Figure 2: Mechanism of 6-phenylimidazo[1,2-b]pyridazine synthesis.

Causality Behind Experimental Choices
  • Choice of Base: A mild base, such as sodium bicarbonate (NaHCO₃), is typically used.[4] Its purpose is to neutralize the HBr formed during the initial alkylation, driving the reaction forward. Using a strong base is avoided as it can promote self-condensation of the α-haloketone or decomposition.

  • Solvent: Protic solvents like ethanol are often employed as they effectively solvate the ionic intermediates.

  • Role of the 6-Position Substituent: The successful formation of the imidazo[1,2-b]pyridazine ring in good yield is often enhanced by the presence of a halogen at the 6-position of the pyridazine ring.[4] This substituent influences the electronics of the ring system, favoring the correct regioselectivity of the initial alkylation.

Modern Synthetic Approaches: Metal-Catalyzed Reactions

While robust, the classical condensation requires pre-functionalized starting materials (α-haloketones) which can be unstable. Modern organometallic chemistry offers powerful alternatives, including palladium- and copper-catalyzed reactions for both the construction and subsequent functionalization of the imidazo[1,2-b]pyridazine core.[7]

Palladium-Catalyzed Intramolecular C-H Amination

One advanced strategy involves an auto-tandem palladium-catalyzed process. This approach can construct complex, fused heterocyclic systems in a single pot. For example, the reaction of 2-chloro-3-iodopyridine with 3-aminopyridazine can lead to a pyrido-fused imidazo[1,2-b]pyridazine.[7] The mechanism involves an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation.[7] This highlights the power of metal catalysis to orchestrate sequential bond formations with high efficiency.

Copper-Catalyzed Cycloadditions

Copper catalysts have been employed in formal aza-[3+2] cycloaddition reactions to synthesize the imidazo[1,2-b]pyridazine scaffold.[7] For instance, the reaction of a pyridazine with an α-diazooxime ether in the presence of a copper(II) catalyst can afford the desired products in excellent yields.[7] These methods provide a modular approach to a wide range of N-heterobicyclic compounds under relatively mild conditions.

G cluster_workflow General Workflow for Metal-Catalyzed Synthesis A Starting Materials (e.g., 3-Aminopyridazine, Coupling Partner) C Reaction Setup (Inert Atmosphere, Solvent, Base) A->C B Catalyst System (e.g., Pd(OAc)₂/Xantphos or Cu(I)/Cu(II) salt) B->C D Thermal Conditions (Heating to 80-120 °C) C->D E Workup & Purification (Extraction, Chromatography) D->E F Final Product (Functionalized Imidazo[1,2-b]pyridazine) E->F

Sources

Exploratory

Spectroscopic Characterization of 6-Phenylimidazo[1,2-b]pyridazine: A Comprehensive Technical Guide

Executive Summary and Pharmacological Context The imidazo[1,2-b]pyridazine scaffold is a privileged, nitrogen-rich heterocyclic pharmacophore that has driven significant advancements in modern medicinal chemistry[1]. Rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacological Context

The imidazo[1,2-b]pyridazine scaffold is a privileged, nitrogen-rich heterocyclic pharmacophore that has driven significant advancements in modern medicinal chemistry[1]. Recognized for its potent biological activities, this core structure is a fundamental building block in the design of kinase inhibitors, specifically targeting IKKβ, B-Raf kinases, and serving as a robust anti-proliferative and anti-inflammatory agent[2][3].

Functionalization at the 6-position—specifically the introduction of a phenyl group to form 6-phenylimidazo[1,2-b]pyridazine —dramatically alters the electronic landscape of the molecule. This modification extends the conjugated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system, which enhances the molecule's ability to competitively bind within the hydrophobic ATP-binding pockets of target kinases. Because the efficacy of these targeted therapies relies entirely on precise spatial and electronic configurations, rigorous spectroscopic characterization is not just a quality control step; it is a fundamental requirement for structural validation and downstream drug development[4][5].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the spectroscopic characterization of 6-phenylimidazo[1,2-b]pyridazine must follow a self-validating system. Every protocol described below incorporates internal checks to eliminate artifacts and confirm causality.

Workflow A Synthesis & Purification (6-Phenylimidazo[1,2-b]pyridazine) B Sample Preparation (Solvent Selection & Standardization) A->B C NMR Spectroscopy (1H, 13C, 2D-COSY) B->C D FT-IR Spectroscopy (ATR/KBr Pellet) B->D E UV-Vis & Mass Spec (Electronic & MW Profiling) B->E F Data Synthesis & Structural Validation C->F D->F E->F

Experimental workflow for the comprehensive spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Protocol:

  • Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (

    
    ). Why 
    
    
    
    ? The imidazo[1,2-b]pyridazine core is highly polarizable but generally soluble in moderately non-polar solvents.
    
    
    prevents the extensive hydrogen-bonding interactions seen in DMSO-
    
    
    , which can artificially broaden the amine/aromatic signals and shift the resonance of the bridgehead-adjacent protons.
  • Internal Standardization: Tetramethylsilane (TMS) is added at 0.01% v/v. This creates a self-validating baseline; the TMS peak strictly defines 0.00 ppm, ensuring that the highly deshielded downfield shifts of the heterocyclic protons are accurately quantified.

  • Acquisition Parameters (

    
    C-NMR):  Set the relaxation delay (
    
    
    
    ) to a minimum of 5 seconds. Why? The quaternary carbons (C-6, C-8a, and the phenyl
    
    
    ) lack attached protons, depriving them of efficient dipole-dipole relaxation pathways. A longer
    
    
    ensures complete magnetization recovery, preventing these critical structural markers from disappearing into the noise floor[4][5].
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Protocol:

  • Method Selection: Utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. Why? KBr is highly hygroscopic. Absorbed water exhibits strong, broad O-H stretching (~3300 cm

    
    ) and bending (~1640 cm
    
    
    
    ) bands that directly overlap with and obscure the critical
    
    
    stretching frequencies of the imidazo[1,2-b]pyridazine ring[4].
  • Self-Validation: Run an empty anvil background scan immediately prior to sample acquisition. This mathematically subtracts ambient

    
     and atmospheric moisture, validating that all observed vibrational modes originate strictly from the crystal lattice of the sample.
    
Ultraviolet-Visible (UV-Vis) Spectroscopy and Mass Spectrometry (MS)

Causality & Protocol:

  • UV-Vis: Prepare a 10

    
    M solution in spectroscopic-grade ethanol. Run a pure ethanol blank first. The choice of a polar protic solvent allows for the observation of solvent-induced shifts in the 
    
    
    
    transitions of the nitrogen lone pairs, confirming the accessibility of these nitrogens for biological hydrogen bonding[5].
  • Mass Spectrometry: Utilize Electrospray Ionization (ESI) in positive ion mode. The basic nature of the pyridazine and imidazole nitrogens makes the molecule highly susceptible to protonation, yielding a strong, self-validating

    
     molecular ion peak that confirms the exact mass.
    

Spectroscopic Signatures & Electronic Causality

The spectroscopic data of 6-phenylimidazo[1,2-b]pyridazine is a direct manifestation of its unique electronic architecture. The fused bicyclic system contains three nitrogen atoms (N-1, N-4 bridgehead, and N-5), which exert a profound inductive electron-withdrawing effect across the


-backbone[1].

Causality A Imidazo[1,2-b]pyridazine Core Nitrogen Electron Withdrawal B Deshielding of Adjacent Protons A->B Inductive Effect C Downfield Shift in 1H-NMR (δ 8.0 - 8.5 ppm) B->C D Conjugated π-System with Phenyl Ring E Bathochromic Shift in UV-Vis Spectra D->E Lower HOMO-LUMO Gap

Logical causality between molecular electronic structure and spectroscopic outputs.
NMR Elucidation

In the


H-NMR spectrum, the protons on the pyridazine ring (H-7 and H-8) are highly diagnostic. H-8 typically appears as a doublet significantly downfield (

~8.05 ppm) due to the anisotropic deshielding from the adjacent bridgehead nitrogen (N-4) and the extended conjugation. The imidazole protons (H-2 and H-3) appear as closely spaced singlets or doublets with small coupling constants (

Hz) around

7.90 - 7.95 ppm. The 6-phenyl substitution is confirmed by a multiplet integrating to 5 protons between

7.40 and 7.85 ppm[4][5].
Vibrational and Electronic Transitions

The FT-IR spectrum is dominated by a sharp, intense band around 1620 cm


, corresponding to the 

stretch of the fused ring system. The absence of any N-H stretching bands (typically >3200 cm

) validates the fully substituted, aromatized nature of the bicyclic core[5]. UV-Vis spectroscopy reveals a distinct bathochromic shift compared to unsubstituted imidazo[1,2-b]pyridazine; the

transition shifts to ~265 nm, proving that the 6-phenyl ring is coplanar and fully conjugated with the heterocyclic core[4].

Quantitative Data Summary

The following table consolidates the representative spectroscopic parameters for 6-phenylimidazo[1,2-b]pyridazine, serving as a reference benchmark for synthetic validation[4][5].

Analytical TechniqueKey Signals / ParametersStructural Assignment / Causality

H-NMR
(

)

8.05 (d,

Hz, 1H)
H-8 : Deshielded by N-4 bridgehead and N-5.

7.95 (s, 1H),

7.90 (s, 1H)
H-2, H-3 : Imidazole core protons.

7.85 - 7.40 (m, 5H)
Phenyl Protons : Confirms 6-position functionalization.

7.45 (d,

Hz, 1H)
H-7 : Pyridazine proton adjacent to the phenyl group.

C-NMR
(

)

152.0, 143.5
C-6, C-8a : Highly deshielded quaternary carbons near nitrogens.

138.0
Phenyl

: Confirms the C-C bond to the core.
FT-IR (ATR)1620 cm

(Strong, sharp)

Stretch
: Validates the heterocyclic unsaturation.
3100 - 3000 cm

(Weak)
Aromatic

Stretch
: Confirms

hybridized carbons.
UV-Vis (EtOH)

265 nm, 330 nm

,

: Indicates extended coplanar conjugation.
MS (ESI+)

196.08

: Validates the exact molecular weight (Expected: 195.08).

Mechanistic Biological Context: Why Structure Dictates Function

The rigorous spectroscopic validation of 6-phenylimidazo[1,2-b]pyridazine is not merely an academic exercise; it directly correlates to its pharmacological viability[1].

In biological systems, the imidazo[1,2-b]pyridazine core acts as a highly effective bioisostere for the adenine ring of ATP[2]. The nitrogen atoms (specifically N-1 and N-5) act as critical hydrogen bond acceptors, anchoring the molecule to the hinge region of target kinases (such as IKKβ). Furthermore, the UV-Vis and NMR data confirm that the 6-phenyl ring exists in a highly conjugated, planar conformation. This planarity is biologically crucial: it allows the phenyl moiety to act as a hydrophobic "blade," penetrating deep into the hydrophobic specificity pocket adjacent to the ATP-binding site, thereby locking the kinase in an inactive conformation and halting downstream inflammatory or proliferative signaling[2][3].

Pathway A 6-Phenylimidazo[1,2-b]pyridazine B IKKβ / Kinase Target A->B ATP-competitive binding C Inhibition of Phosphorylation B->C Blocks kinase activity D NF-κB Pathway Arrest C->D E Anti-inflammatory Effect D->E

Biological signaling pathway illustrating kinase inhibition by the target scaffold.

References

  • Paoli-Lombardo, R., et al. (2023). "Molbank | Topical Collection : Heterocycle Reactions - MDPI". MDPI. Available at:[Link]

  • Stanovnik, B., et al. (2021). "On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds". DergiPark. Available at:[Link]

  • Khemalapure, S.S., et al. (2020). "Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies... Combined DFT and Experimental Exploration". Material Science Research India. Available at: [Link]

  • Science.gov Archives. (2010). "Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors". Science.gov. Available at: [Link]

  • Sruthi, K., et al. (2017). "SYNTHESIS, IN SILICO AND IN VITRO ANTI-PROLIFERATIVE STUDIES OF SOME NOVEL BENZAMIDO SUBSTITUTED IMIDAZO[1,2-b]PYRIDAZIN-2-ONES". Ankara University. Available at:[Link]

Sources

Foundational

6-Phenylimidazo[1,2-b]pyridazine chemical properties and reactivity

The following technical guide details the chemical properties, synthesis, and reactivity of 6-Phenylimidazo[1,2-b]pyridazine , a privileged scaffold in modern medicinal chemistry. Chemical Properties, Reactivity Profiles...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 6-Phenylimidazo[1,2-b]pyridazine , a privileged scaffold in modern medicinal chemistry.

Chemical Properties, Reactivity Profiles, and Synthetic Architectures

Executive Summary

The imidazo[1,2-b]pyridazine core has emerged as a critical bioisostere for quinoline and purine scaffolds in drug discovery.[1][2] Its "bridgehead nitrogen" architecture imparts unique physicochemical properties—specifically, lowered lipophilicity (LogP) and distinct hydrogen bond acceptor capabilities compared to its carbon-only analogs.[1][2]

The 6-phenyl derivative represents a strategic subclass where the aryl substituent at the C6 position modulates both the electronic density of the pyridazine ring and the metabolic stability of the scaffold.[1] This structure is a validated pharmacophore in kinase inhibition (e.g., Ponatinib , TAK1 inhibitors ) and GABA-A receptor modulation.[1][2]

Chemical Architecture & Electronic Properties[1]

Structural Numbering & IUPAC Convention

Correct regiochemical identification is paramount for this scaffold, as literature often conflates the imidazo and pyridazine numbering systems.

  • N1: Imidazole nitrogen (highly basic, H-bond acceptor).[1][2]

  • C3: Primary site for electrophilic attack (HOMO localization).[1]

  • N5: Pyridazine nitrogen (electron-withdrawing).[1][2]

  • C6: Site of phenyl substitution (critical for SAR vectors).[1]

(Note: In the absence of live image rendering, visualize the standard bicyclic system where the bridgehead is N4, and the phenyl group is attached to the pyridazine ring adjacent to N5.)[1][2]

Physicochemical Profile
PropertyValue / CharacteristicMechanistic Implication
Molecular Formula C₁₂H₉N₃Compact heteroaromatic system.[1][2]
pKa (Conjugate Acid) ~3.7 – 4.5Protonation occurs exclusively at N1 .[1] The electron-deficient pyridazine ring reduces the basicity of N1 compared to imidazo[1,2-a]pyridine (pKa ~6.8).[1][2]
LogP ~2.5 – 3.0The 6-phenyl group increases lipophilicity significantly compared to the parent heterocycle, aiding membrane permeability.[1]
Dipole Moment HighThe bridgehead nitrogen (N4) and N1/N5 create a strong dipole, influencing binding kinetics in polar kinase pockets.

Synthetic Architectures

As a Senior Scientist, you must choose between de novo cyclization (Method A) and late-stage functionalization (Method B).[1][2] Method B is generally preferred in drug discovery campaigns for generating SAR libraries.

Method A: Condensation (Classic Route)

Best for: Large-scale synthesis of a single target. This route builds the imidazole ring onto a pre-functionalized pyridazine.[1][2]

  • Precursor: Start with 3-amino-6-phenylpyridazine .

  • Reagent: Chloroacetaldehyde (or bromoacetaldehyde diethyl acetal).[1]

  • Conditions: Reflux in EtOH or n-BuOH with NaHCO₃.

  • Mechanism: Nucleophilic attack of the exocyclic amine on the aldehyde, followed by ring closure at the endocyclic nitrogen (N2 of pyridazine).

Method B: Palladium-Catalyzed Cross-Coupling (Convergent Route)

Best for: Library generation and diversifying the C6 position.[1][2]

  • Precursor: 6-Chloroimidazo[1,2-b]pyridazine (commercially available).[1][2]

  • Reaction: Suzuki-Miyaura Coupling.

  • Reagents: Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

  • Advantage: Avoids handling unstable alpha-haloketones; allows rapid scanning of aryl substituents at C6.[1]

Synthesis cluster_legend Synthetic Logic Start_A 3-Amino-6-chloropyridazine Inter_A 3-Amino-6-phenylpyridazine Start_A->Inter_A Suzuki Coupling (Ph-B(OH)2, Pd cat.) Start_B 6-Chloroimidazo[1,2-b]pyridazine Start_A->Start_B Cyclization (Cl-CH2-CHO) Prod 6-Phenylimidazo[1,2-b]pyridazine Inter_A->Prod Cyclization (Cl-CH2-CHO, Reflux) Start_B->Prod Suzuki Coupling (Ph-B(OH)2, Pd cat.) PREFERRED ROUTE Route B (Red) is superior for SAR divergence. Route B (Red) is superior for SAR divergence.

Caption: Comparative synthetic workflows. The convergent Route B (red path) allows for late-stage diversification of the phenyl ring.[1][2]

Reactivity Profile & Functionalization

The 6-phenylimidazo[1,2-b]pyridazine scaffold exhibits distinct reactivity patterns driven by the electron-rich imidazole ring and the electron-deficient pyridazine ring.[1][2]

Electrophilic Aromatic Substitution (SEAr) - C3 Selectivity

The C3 position is the most nucleophilic site on the scaffold.[1][2]

  • Mechanism: The bridgehead nitrogen lone pair donates into the imidazole ring, activating C3.

  • Common Reactions:

    • Halogenation: NBS or NIS in MeCN/DMF yields 3-bromo or 3-iodo derivatives (critical intermediates for further coupling).[1][2]

    • Formylation: Vilsmeier-Haack conditions introduce an aldehyde at C3.[1][2]

    • Mannich Reaction: Formaldehyde + secondary amine introduces a methylamino side chain (common in kinase inhibitors to interact with solvent-front residues).[1][2]

Nucleophilic Aromatic Substitution (SNAr) - C6/C8

While the 6-phenyl group blocks SNAr at C6, the C8 position remains susceptible if activated by electron-withdrawing groups or via oxidative activation, though this is less common than in the 6-chloro analogs.[1][2]

C-H Activation

Modern protocols allow for direct functionalization without pre-halogenation.

  • C3-Arylation: Pd-catalyzed direct C-H arylation using aryl bromides.[1][2][3]

  • Regioselectivity: C3 >>> C7/C8 due to the acidity of the C3-H bond and coordination assistance by N1.[1][2]

Experimental Protocols

Protocol 1: Synthesis via Suzuki Coupling (Method B)[1][2]

Target: 6-Phenylimidazo[1,2-b]pyridazine from 6-chloro precursor.[1][2]

  • Setup: In a microwave vial or round-bottom flask, charge 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv, 153 mg, 1.0 mmol), phenylboronic acid (1.2 equiv, 146 mg), and K₂CO₃ (2.0 equiv, 276 mg).

  • Solvent: Add 1,4-dioxane (4 mL) and water (1 mL). Degas with N₂ for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv, 41 mg).[1] Seal and purge with N₂.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave). Monitor by LC-MS (Target M+H = 196.1).[1][2]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[4]

  • Purification: Flash chromatography (Hexane/EtOAc gradient, typically elutes at 40-60% EtOAc).[1][2]

  • Validation: ¹H NMR (CDCl₃) should show characteristic doublet for H2/H3 of imidazole and multiplets for the phenyl ring.[1]

Protocol 2: C3-Bromination (Electrophilic Substitution)

Target: 3-Bromo-6-phenylimidazo[1,2-b]pyridazine.[1][2]

  • Dissolution: Dissolve 6-phenylimidazo[1,2-b]pyridazine (1.0 equiv) in DCM or MeCN (0.1 M).

  • Reagent: Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 1 hour.

  • Quench: Add saturated Na₂S₂O₃ (aq) to remove excess bromine.

  • Isolation: Extract with DCM. The product often precipitates or crystallizes directly upon concentration.

Medicinal Chemistry Applications

The 6-phenylimidazo[1,2-b]pyridazine scaffold is a "privileged structure" in kinase inhibition.[1][2]

  • Kinase Binding Mode: The N1 and N5 nitrogens often serve as a hinge-binding motif (acceptor-donor-acceptor pattern when C3 is substituted with an H-bond donor).[1][2]

  • Case Study: Ponatinib (Iclusig)

    • Although Ponatinib contains an imidazo[1,2-b]pyridazine core, it utilizes a C3-alkyne linker to connect to the rest of the molecule.[1][2] The reactivity principles described above (C3-iodination followed by Sonogashira coupling) are exactly how such drugs are constructed.[1][2]

  • TAK1 Inhibitors: 6-substituted derivatives have shown nanomolar potency against TAK1 (Transforming growth factor-β activated kinase 1), utilizing the 6-phenyl group to fill the hydrophobic back-pocket of the ATP binding site.[1][2]

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 2021. Link[1][2]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry, 2023.[1][2] Link[1][2]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 2021. Link[1][2]

  • Ponatinib (AP24534) Structure and Data. PubChem Database, CID 24826799.[5] Link

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine (Analogous System). StackExchange Chemistry / Literature Consensus. Link

Sources

Exploratory

Biological Screening of Novel 6-Phenylimidazo[1,2-b]pyridazine Derivatives: A Technical Guide to Kinase Inhibitor Profiling

Executive Summary The imidazo[1,2-b]pyridazine core has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly in the rational design of potent and selective kinase inhibitors 1[1]. By i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine core has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly in the rational design of potent and selective kinase inhibitors 1[1]. By incorporating a phenyl ring (or its substituted derivatives) at the C-6 position, researchers can effectively exploit deep hydrophobic pockets within the ATP-binding clefts of various kinases. This structural modification has yielded breakthrough inhibitors targeting Bruton's Tyrosine Kinase (BTK) 2[2], Transforming Growth Factor-β Activated Kinase 1 (TAK1) 3[3], and Haspin 4[4].

This technical guide delineates the systematic biological screening cascade required to evaluate novel 6-phenylimidazo[1,2-b]pyridazine derivatives, ensuring robust structure-activity relationship (SAR) elucidation and translational viability.

Mechanistic Rationale & Target Profiling

Why the 6-Phenylimidazo[1,2-b]pyridazine Scaffold? The strategic shift from imidazo[1,2-a]pyridines to imidazo[1,2-b]pyridazines often yields compounds with reduced lipophilicity and significantly improved pharmacokinetic profiles 1[1]. The nitrogen atoms within the pyridazine ring act as critical hydrogen bond acceptors, interacting directly with the hinge region of the kinase backbone. Furthermore, the C-6 phenyl substitution provides a critical spatial vector for projecting into the hydrophobic pocket II (back pocket) or the selectivity pocket, depending on the specific kinase conformation (e.g., DFG-in vs. DFG-out).

Table 1: Representative Kinase Targets and Inhibitory Profiles
Target KinaseDisease IndicationRepresentative IC₅₀Key Structural FeatureReference
BTK B-cell Malignancies1.3 nMCovalent binding via acrylamide; C-6 phenyl ether2[2]
TAK1 Multiple Myeloma55 nM6-substituted morpholine/piperazine3[3]
Haspin Solid Tumors6 nMMorpholino substitution at C-64[4]
TYK2 (JH2) Autoimmune Diseases< 10 nMAllosteric pseudokinase binding5[5]

The Biological Screening Cascade

To validate the efficacy of these derivatives, a self-validating, multi-tiered screening cascade is essential. The causality of this workflow is rooted in strategic attrition: rapidly eliminating off-target, impermeable, or metabolically unstable compounds before they reach resource-intensive in vivo studies.

Workflow A 1. Library Synthesis 6-Phenylimidazo[1,2-b]pyridazines B 2. Primary Biochemical Assay (HTRF / ELISA Kinase Profiling) A->B C 3. Hit Triage & Selectivity (Kinome Panel, IC50 < 100 nM) B->C D 4. Secondary Cellular Assay (Target Engagement & Viability) C->D E 5. In Vivo Efficacy (Xenograft / PK-PD Models) D->E

Workflow for the biological screening of imidazo[1,2-b]pyridazine derivatives.

Detailed Experimental Protocols

Protocol A: Primary Biochemical Screening via HTRF

Causality & Logic: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over traditional radiometric assays due to its high-throughput compatibility, lack of radioactive waste, and low susceptibility to compound auto-fluorescence—a common liability when screening highly conjugated heterocyclic scaffolds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute the 6-phenylimidazo[1,2-b]pyridazine compounds in 100% DMSO. Dilute 1:50 in Kinase Buffer to achieve a final DMSO concentration of 2% (preventing solvent-induced kinase denaturation).

  • Enzyme Reaction: In a 384-well low-volume plate, combine 2 µL of the compound solution with 4 µL of the target kinase (e.g., BTK or TAK1) 2[2]. Incubate for 15 minutes at room temperature to allow pre-binding (critical for covalent inhibitors).

  • Initiation: Add 4 µL of a substrate/ATP mix. Crucial Step: The ATP concentration must be set precisely at the

    
     for the specific kinase to ensure competitive inhibition is accurately quantified.
    
  • Detection: After a 60-minute incubation, terminate the reaction by adding 10 µL of HTRF detection reagent containing an Eu³⁺-cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin.

  • Readout: Incubate for 1 hour and read the fluorescence emission at 620 nm and 665 nm on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol B: Secondary Cellular Screening (Anti-Proliferative Assay)

Causality & Logic: Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability issues and efflux pump liabilities. This assay validates target engagement in a physiological environment.

Step-by-Step Methodology:

  • Cell Culture: Seed target cells (e.g., MPC-11 or H929 for TAK1 evaluation 3[3]) at 5,000 cells/well in a 96-well opaque plate using RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: After 24 hours of incubation (37°C, 5% CO₂), add the imidazo[1,2-b]pyridazine derivatives at varying concentrations (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours. Crucial Step: This specific duration allows for multiple cell division cycles, capturing both cytostatic (growth-arresting) and cytotoxic (cell-killing) effects.

  • Viability Measurement: Add CellTiter-Glo® reagent (volume equal to the cell culture medium). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. The signal is directly proportional to the amount of ATP present, indicating viable cells. Calculate the GI₅₀ (50% growth inhibition).

Mechanism of Action: Pathway Disruption

To fully understand the therapeutic impact of these compounds, we must map their effect on downstream signaling. For instance, BTK-selective 6-phenylimidazo[1,2-b]pyridazines disrupt the B-cell receptor (BCR) pathway. By inhibiting BTK, downstream PLCγ2 activation is halted, preventing calcium mobilization and ultimately downregulating the NF-κB survival pathway, leading to apoptosis in malignant B-cells 2[2].

Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK / LYN Kinases BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor 6-Phenylimidazo[1,2-b]pyridazine Inhibitor->BTK Covalent/Reversible Inhibition Calcium Calcium Mobilization PLCg2->Calcium NFkB NF-κB Pathway (Survival & Proliferation) Calcium->NFkB

Disruption of the BCR-BTK signaling axis by imidazo[1,2-b]pyridazine inhibitors.

Conclusion

The rigorous biological screening of 6-phenylimidazo[1,2-b]pyridazine derivatives requires a highly orchestrated interplay between biochemical precision and cellular validation. By leveraging HTRF for primary screening and luminescence-based viability assays for secondary validation, researchers can confidently advance these privileged scaffolds into preclinical xenograft models, ultimately addressing critical unmet needs in oncology and autoimmune diseases.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:2

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors Source: ResearchGate URL:1

  • Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Med Chem (via PubMed) URL:3

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling Source: MedChemComm (RSC Publishing) URL:5

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation Source: Taylor & Francis URL:4

Sources

Foundational

Structure-activity relationship (SAR) of 6-Phenylimidazo[1,2-b]pyridazine analogs

Topic: Structure-activity relationship (SAR) of 6-Phenylimidazo[1,2-b]pyridazine analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The imid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) of 6-Phenylimidazo[1,2-b]pyridazine analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The imidazo[1,2-b]pyridazine scaffold represents a critical "privileged structure" in modern kinase inhibitor discovery. Often utilized as a scaffold hop from the related imidazo[1,2-a]pyrazine, this core offers distinct physicochemical advantages, including improved aqueous solubility and metabolic stability while retaining a planar geometry essential for ATP-competitive binding. This guide analyzes the structure-activity relationship (SAR) of 6-phenylimidazo[1,2-b]pyridazine analogs, focusing on their application in targeting MNK1/2, Mps1, and TAK1 kinases.

The Scaffold Architecture

The imidazo[1,2-b]pyridazine core is defined by a fused 5,6-bicyclic system containing three nitrogen atoms. Its utility in drug design stems from its ability to orient substituents at the 3- and 6-positions into distinct pockets within the kinase active site.

  • The "Head" (Position 3): typically targets the hinge region or the back pocket (specificity pocket).

  • The "Tail" (Position 6): orients towards the solvent-exposed region, making it the primary vector for modulating physicochemical properties (solubility, LogD) and pharmacokinetic (PK) profiles.

  • The Core (Bridgehead N): The nitrogen at position 4 acts as a critical hydrogen bond acceptor for the kinase hinge region.

Detailed Structure-Activity Relationship (SAR)

Position 6: The Phenyl Ring & Solubilizing Groups

The 6-position is the defining feature of this specific analog class. Direct attachment of a phenyl ring here provides a scaffold for further functionalization.

  • Solubility & PK Optimization: Early SAR studies (e.g., on Mps1 inhibitors) demonstrated that while 6-aryl groups improve cellular potency, they often suffer from poor oral bioavailability. The introduction of polar solubilizing groups (morpholine, piperazine) or substituted anilines at the para-position of the 6-phenyl ring is a standard optimization strategy.

    • Mechanism:[1] These groups protrude into the solvent front, disrupting crystal lattice energy and providing handles for protonation, which enhances solubility without clashing with the ATP pocket.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like -F or -CF3 on the phenyl ring can modulate the pKa of the core nitrogens, influencing metabolic stability against oxidative metabolism.

Position 3: The Binding Driver

Modifications at position 3 are the primary driver of potency.

  • Amide Linkers: A common motif is an amide-linked aryl or heteroaryl group (e.g., benzamide). The amide NH often serves as a hydrogen bond donor to the kinase hinge residues (e.g., Glu/Met backbone carbonyls).

  • Steric Constraints: Bulky groups (e.g., ortho-substituted aromatics) at position 3 can induce a twist in the molecule, locking it into a bioactive conformation that fits the "gatekeeper" region of the kinase.

Position 8: Selectivity Tuning

While less frequently substituted than positions 3 and 6, position 8 offers a vector to dial in selectivity.[2] Small alkylamino groups (e.g., cyclopropylamine) at C8 have been shown to improve selectivity profiles in Mps1 inhibitors by exploiting small hydrophobic pockets unique to the target kinase.

Case Study: MNK1/2 Inhibition (Compound 20j Context)

The Mitogen-activated protein kinase-interacting kinases (MNK1/2) phosphorylate eIF4E, a rate-limiting factor in oncogenic translation.[3]

  • Challenge: Developing potent MNK inhibitors with high selectivity over other kinases.

  • Solution: The 6-phenylimidazo[1,2-b]pyridazine scaffold.

    • Compound 20j Profile: A representative optimized analog.

    • Key Interaction: The imidazo[1,2-b]pyridazine core binds to the ATP pocket. The substituent at position 3 (often a functionalized aromatic system) forms critical H-bonds with the hinge. The 6-phenyl group, modified with solubilizing tails, extends towards the solvent, improving cell permeability and allowing the molecule to suppress eIF4E phosphorylation in cellular assays (IC50 ~90 nM in HeLa cells).

Signaling Pathway Visualization

The following diagram illustrates the downstream effect of MNK inhibition on the translation machinery.

MNK_Pathway ERK ERK / p38 MAPK MNK MNK1 / MNK2 (Target) ERK->MNK Phosphorylation eIF4E eIF4E MNK->eIF4E Phosphorylation Inhibitor Imidazo[1,2-b]pyridazine Analog (e.g., 20j) Inhibitor->MNK Inhibition peIF4E p-eIF4E (S209) eIF4E->peIF4E Activation Translation Oncogenic Translation (c-Myc, Mcl-1, Cyclin D1) peIF4E->Translation Promotes

Caption: Mechanism of action for MNK1/2 inhibitors blocking the phosphorylation of eIF4E and subsequent oncogenic translation.

Synthetic Protocols

General Synthetic Route

The synthesis of 6-phenylimidazo[1,2-b]pyridazine analogs typically proceeds via a condensation-functionalization sequence.

Synthesis_Route Start 3-Amino-6-chloropyridazine Inter1 6-Chloroimidazo[1,2-b]pyridazine (Core Formation) Start->Inter1 Condensation (MeOH, Reflux) Reagent1 α-Bromoketone (R-CO-CH2-Br) Reagent1->Inter1 Inter2 3-Substituted-6-chloro Intermediate Inter1->Inter2 Pd-Cat Coupling Step2 Functionalization C3 (Suzuki/Direct Arylation) Step2->Inter2 Final Final Analog (6-Phenyl substituted) Inter2->Final Pd-Cat Coupling or SNAr Step3 Functionalization C6 (Suzuki/SNAr) Step3->Final

Caption: Modular synthetic workflow allowing independent variation of R-groups at positions 3 and 6.

Protocol: Condensation of 3-Amino-6-chloropyridazine

This step forms the bicyclic core.

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 eq)[4]

  • 2-Bromo-1-phenylethanone derivative (1.1 eq)

  • Sodium Bicarbonate (NaHCO3) (2.0 eq)

  • Ethanol or Methanol (Solvent)

Procedure:

  • Dissolution: Dissolve 3-amino-6-chloropyridazine (5.0 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add the appropriate α-bromoketone (5.5 mmol).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–12 hours. Monitor via LC-MS for the disappearance of the starting aminopyridazine.

  • Cyclization: If the intermediate (non-cyclized alkylated species) is observed, add NaHCO3 (10 mmol) and continue refluxing for 2 hours to force cyclization.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[5] Resuspend the residue in water and extract with Ethyl Acetate (3x).[5]

  • Purification: Dry organic layers over MgSO4, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Why this works: The endocyclic nitrogen (N2) of the pyridazine is the most nucleophilic, attacking the alpha-carbon of the ketone. The subsequent closure onto the carbonyl oxygen (and dehydration) forms the imidazole ring.

Data Presentation: Comparative SAR

The following table summarizes key SAR trends from Mps1 and TAK1 inhibitor programs, illustrating how the 6-position modification drives potency and properties.

CompoundTargetR3 Substituent (Head)R6 Substituent (Tail)Activity (IC50)Key Property Note
Cmpd 27f Mps14-(Cyclopropylcarbamoyl)phenyl4-(1-methylpiperidin-4-yl)phenyl0.7 nM (Cell)High oral bioavailability; >100x selectivity.[6]
Cmpd 26 TAK13-Benzamide derivativeMorpholine55 nM (Enz)Morpholine improves solubility over phenyl alone.
Generic A KinasePhenylH>1000 nMLack of H-bond donors at C3 reduces potency.
Generic B KinasePhenylPhenyl~500 nMPoor solubility; high lipophilicity (LogP > 4).

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors. Journal of Medicinal Chemistry, 2015.[7] Link

  • Development of an Imidazopyridazine-Based MNK1/2 Inhibitor for the Treatment of Lymphoma. Journal of Medicinal Chemistry, 2024.[8] Link[3]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 2023. Link

  • Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 2017. Link

Sources

Exploratory

Physical and chemical properties of 6-Phenylimidazo[1,2-b]pyridazine

This guide details the physicochemical profile, synthetic pathways, and experimental characterization of 6-Phenylimidazo[1,2-b]pyridazine , a privileged scaffold in medicinal chemistry known for its kinase inhibitory pot...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthetic pathways, and experimental characterization of 6-Phenylimidazo[1,2-b]pyridazine , a privileged scaffold in medicinal chemistry known for its kinase inhibitory potential and utility in neuroimaging ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

6-Phenylimidazo[1,2-b]pyridazine is a fused bicyclic heterocycle comprising an imidazole ring fused to a pyridazine ring, with a phenyl substituent at the 6-position. This specific regioisomer is critical in drug discovery, distinct from its 2-phenyl isomer, due to its unique vector orientation within kinase ATP-binding pockets.

Core Identifiers
PropertyDetail
IUPAC Name 6-Phenylimidazo[1,2-b]pyridazine
CAS Number 87060-63-7
Molecular Formula C₁₂H₉N₃
Molecular Weight 195.22 g/mol
SMILES c1ccc(cc1)-c1ccc2nccn2n1
Appearance Off-white to pale yellow solid
Physicochemical Properties

The following data aggregates experimental values and high-confidence predictions (e.g., ACD/Labs, ChemAxon) for the 6-phenyl derivative.

ParameterValue / RangeContext & Implication
Melting Point 112–120 °C (Derivative dependent)Solid state stability; indicates strong crystal lattice packing typical of planar heteroaromatics.
LogP (Octanol/Water) ~2.4 – 2.8Lipophilic. Passes Lipinski’s Rule of 5. Good membrane permeability for CNS targets (e.g., amyloid imaging).
pKa (Conjugate Acid) ~3.5 – 4.2Weakly basic. Protonation occurs primarily at N-1 (bridgehead adjacent), affecting solubility in acidic media.
Solubility Low (Water)High (DMSO, MeOH, DCM)Requires organic co-solvents (DMSO < 10%) for biological assays.
TPSA ~30–40 ŲFavorable for blood-brain barrier (BBB) penetration.

Synthetic Methodologies

Two primary routes exist for accessing the 6-phenylimidazo[1,2-b]pyridazine core. The choice depends on the availability of starting materials and the need for late-stage diversification.

Route A: Condensation (Classical)

This method constructs the imidazole ring onto a pre-functionalized pyridazine.

  • Precursor: 3-Amino-6-phenylpyridazine.

  • Reagent: Chloroacetaldehyde (or bromoacetaldehyde diethyl acetal).

  • Mechanism: Nucleophilic attack of the exocyclic amine on the aldehyde, followed by cyclization at the ring nitrogen (N-2) and dehydration.

Route B: Suzuki-Miyaura Cross-Coupling (Modern/Modular)

This is the preferred route for generating libraries, allowing late-stage introduction of the phenyl group.

  • Precursor: 6-Chloroimidazo[1,2-b]pyridazine (commercially available or synthesized from 3-amino-6-chloropyridazine).

  • Reagent: Phenylboronic acid.[1][2]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Conditions: Basic (Na₂CO₃), polar solvent (DME/Water or Dioxane/Water), heat (80–100°C).

Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways to the target molecule.

SynthesisPathways Start1 3-Amino-6-chloropyridazine Inter1 6-Chloroimidazo[1,2-b]pyridazine Start1->Inter1 Cyclization Start2 3-Amino-6-phenylpyridazine Start1->Start2 Suzuki (Alt Route) Target 6-Phenylimidazo[1,2-b]pyridazine (Target) Inter1->Target Suzuki Coupling Start2->Target Condensation Reagent1 Chloroacetaldehyde reflux Reagent2 Phenylboronic acid Pd cat., Base Reagent3 Chloroacetaldehyde reflux

Figure 1: Convergent synthetic pathways. Route B (via 6-chloro intermediate) offers higher modularity for SAR studies.

Chemical Reactivity & Functionalization[8][9][10][11]

Understanding the electronic distribution is vital for further derivatization (e.g., to improve potency).

Electrophilic Aromatic Substitution (EAS)
  • Site of Attack: C-3 (Imidazole ring).

  • Reactivity: The C-3 position is highly nucleophilic, similar to the 3-position of indole.

  • Common Reactions:

    • Halogenation: NIS or NBS yields 3-iodo/bromo derivatives (versatile handles for further coupling).

    • Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C-3.

    • Mannich Reaction: Introduction of aminomethyl groups (solubility enhancing).

Nucleophilic Aromatic Substitution (SₙAr)
  • Site of Attack: C-6 (Pyridazine ring).

  • Reactivity: If a leaving group (Cl, Br, F) is present at C-6, it is susceptible to displacement by amines, alkoxides, or thiols. This is less relevant for the 6-phenyl compound (which is already substituted) but critical for its precursors.

Reactivity Profile Diagram

ReactivityProfile Core 6-Phenylimidazo[1,2-b]pyridazine C3 Position C-3 (Nucleophilic) Core->C3 C6 Position C-6 (Substituted) Core->C6 N1 Nitrogen N-1 (Basic Site) Core->N1 Action1 Electrophilic Attack (Halogenation, Formylation) C3->Action1 Action2 Stable Phenyl Group (Metabolic Hotspot?) C6->Action2 Action3 Protonation / H-Bonding N1->Action3

Figure 2: Functional reactivity map. C-3 is the primary vector for expanding the scaffold.

Experimental Protocols

Protocol 4.1: Synthesis via Suzuki Coupling (Route B)

Objective: Synthesis of 6-phenylimidazo[1,2-b]pyridazine from 6-chloroimidazo[1,2-b]pyridazine.

Reagents:

  • 6-Chloroimidazo[1,2-b]pyridazine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 2.0 eq)

  • 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Degassing: Charge a reaction vial with 6-chloroimidazo[1,2-b]pyridazine, phenylboronic acid, and Pd catalyst. Evacuate and backfill with argon (3 cycles).

  • Solvation: Add degassed 1,4-dioxane and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat the sealed vial to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target [M+H]⁺ = 196.1).

  • Workup: Cool to RT. Dilute with EtOAc and water. Extract aqueous layer with EtOAc (3x).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).

  • Validation: Confirm structure via ¹H NMR (distinctive doublet for H-2/H-3 imidazole protons and multiplet for phenyl).

Protocol 4.2: Kinetic Solubility Assay

Objective: Determine aqueous solubility limit for biological screening.

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Dilution: Spike stock into PBS (pH 7.4) to reach target concentrations (e.g., 1, 10, 50, 100 µM) with final DMSO < 1%.

  • Incubation: Shake at 25°C for 24 hours.

  • Filtration: Filter samples using a 0.45 µm PVDF membrane plate to remove precipitate.

  • Analysis: Quantify filtrate concentration via HPLC-UV against a standard curve.

    • Note: 6-Phenylimidazo[1,2-b]pyridazine typically shows low solubility (< 10 µM) in pure buffer; formulation with cyclodextrins or formulation as a salt (e.g., HCl) is recommended for in vivo use.

Medicinal Chemistry Applications

This scaffold acts as a bioisostere for indole or quinoline, offering distinct H-bond acceptor capabilities (N-1, N-5) without the H-bond donor of indole.

  • Kinase Inhibition: The N-1 nitrogen often serves as the H-bond acceptor for the "hinge region" in kinase ATP pockets (e.g., TAK1 , CLK1 , DYRK1A ).

  • Neuroimaging: 6-Phenyl derivatives are explored as ligands for TSPO (Translocator Protein) and Amyloid-beta imaging due to their lipophilicity and planar structure, which facilitate intercalation or hydrophobic pocket binding.

References

  • Synthesis & Cross-Coupling:Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Foundational Suzuki/Heck protocols applied to heterocycles).
  • Scaffold Reactivity:Goel, R., et al. (2017). Imidazo[1,2-b]pyridazine: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.
  • Kinase Inhibitors: Sintim, H. O., et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors.[3] RSC Medicinal Chemistry. Link

  • Amyloid Ligands: Kung, H. F., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[4][5] ACS Medicinal Chemistry Letters. Link

  • General Properties: PubChem Compound Summary for CID 136599 (Imidazo[1,2-b]pyridazine parent).Link

Sources

Foundational

The 6-Aryl-Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist The imidazo[1,2-b]pyridazine scaffold has emerged as a cornerstone in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The imidazo[1,2-b]pyridazine scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a wide spectrum of biological activities.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for developing highly selective and potent therapeutic agents. The introduction of an aryl substituent at the 6-position, in particular, has proven to be a critical modification, leading to the discovery of numerous compounds with significant potential in oncology, inflammation, and infectious diseases. This guide provides a comprehensive overview of the discovery, synthesis, and therapeutic applications of 6-aryl-imidazo[1,2-b]pyridazines, offering field-proven insights for professionals in drug development.

The Rise of a Privileged Scaffold: Discovery and Significance

The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has garnered considerable attention due to its presence in a variety of biologically active molecules.[3] The initial exploration of this scaffold dates back several decades, but a resurgence of interest was sparked by the success of kinase inhibitors incorporating this core.[1] The 6-aryl substitution is a key feature that has been extensively explored to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. This strategic modification often leads to enhanced target engagement and improved cellular activity.

The significance of the 6-aryl-imidazo[1,2-b]pyridazine core is underscored by its ability to interact with a diverse range of biological targets, including:

  • Kinases: A primary focus of research has been the development of kinase inhibitors. Derivatives of this scaffold have shown potent activity against various kinases, including TAK1, Mps1, Tyk2, FLT3, IKKβ, PIM, BTK, and cyclin-dependent kinases (CDKs).[4][5][6][7][8][9][10]

  • Inflammatory Mediators: Certain 6-aryl-imidazo[1,2-b]pyridazines have been identified as potent inhibitors of TNF-α production, highlighting their potential in treating inflammatory diseases.[11]

  • Other Therapeutic Areas: The versatility of this scaffold extends to applications in neurodegenerative diseases, as ligands for β-amyloid plaques, and as antiviral agents against human picornaviruses.[12][13]

Synthetic Strategies: Building the Core

The synthesis of 6-aryl-imidazo[1,2-b]pyridazines can be broadly categorized into two main approaches: classical condensation reactions and modern cross-coupling methodologies. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Classical Approach: Condensation of Aminopyridazines

The traditional and most common method for constructing the imidazo[1,2-b]pyridazine core involves the condensation of a 3-amino-6-aryl-pyridazine with an α-halocarbonyl compound.[12][14] This reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on the α-halocarbonyl, followed by an intramolecular cyclization.

General Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-amino-6-aryl-pyridazine 3-Amino-6-aryl-pyridazine Reaction_Node Condensation 3-amino-6-aryl-pyridazine->Reaction_Node alpha-halocarbonyl α-Halocarbonyl (e.g., α-bromoketone) alpha-halocarbonyl->Reaction_Node 6-aryl-imidazo[1,2-b]pyridazine 6-Aryl-imidazo[1,2-b]pyridazine Reaction_Node->6-aryl-imidazo[1,2-b]pyridazine G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 6-halo-imidazo[1,2-b]pyridazine 6-Halo-imidazo[1,2-b]pyridazine (e.g., 6-chloro or 6-bromo) Reaction_Node Suzuki-Miyaura Coupling 6-halo-imidazo[1,2-b]pyridazine->Reaction_Node arylboronic_acid Arylboronic Acid or Ester arylboronic_acid->Reaction_Node 6-aryl-imidazo[1,2-b]pyridazine 6-Aryl-imidazo[1,2-b]pyridazine Reaction_Node->6-aryl-imidazo[1,2-b]pyridazine Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3)

Caption: Modern synthesis via Suzuki-Miyaura cross-coupling.

Causality Behind Experimental Choices:

  • Substrates: A 6-halo-imidazo[1,2-b]pyridazine is used as the electrophilic partner. The choice of halogen (Cl, Br, or I) can influence the reaction conditions. Arylboronic acids or their esters are the nucleophilic partners, offering a vast array of commercially available or readily synthesized options.

  • Catalyst and Ligand: A palladium catalyst is essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency and substrate scope.

  • Base and Solvent: A base is required to activate the boronic acid. The choice of solvent depends on the solubility of the reactants and the reaction temperature.

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative examples for the synthesis of 6-aryl-imidazo[1,2-b]pyridazines.

Protocol 1: Synthesis of 2,6-Diaryl-imidazo[1,2-b]pyridazines via Condensation

[14]

  • Preparation of 3-amino-6-aryl-pyridazine: Synthesize the starting aminopyridazine from the corresponding 6-aryl-pyridazine-3(2H)-one. This typically involves conversion to the thione followed by amination.

  • Condensation Reaction:

    • To a solution of 3-amino-6-aryl-pyridazine (1.0 eq) in a suitable solvent (e.g., ethanol), add the appropriate α-bromoarylketone (1.1 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to afford the desired 2,6-diaryl-imidazo[1,2-b]pyridazine.

Protocol 2: Synthesis of 6-Aryl-imidazo[1,2-b]pyridazines via Suzuki-Miyaura Coupling

[5]

  • Reaction Setup: In a reaction vessel, combine 6-chloro-imidazo[1,2-b]pyridazine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Reaction Execution:

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, or until TLC indicates complete consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 6-aryl-imidazo[1,2-b]pyridazine.

Structure-Activity Relationships (SAR) and Biological Applications

The biological activity of 6-aryl-imidazo[1,2-b]pyridazines is highly dependent on the nature and position of the substituents on both the imidazopyridazine core and the aryl ring at the 6-position.

Key SAR Insights:

PositionSubstituent EffectBiological Target (Example)
C2 Introduction of aryl or heteroaryl groups can enhance potency and selectivity.Kinases, β-amyloid plaques
C3 Substitution with groups like sulfonamides can lead to potent TNF-α inhibitors. [11]TNF-α
C6-Aryl Ring The substitution pattern on the aryl ring is crucial for target engagement and can modulate pharmacokinetic properties.Kinases, various receptors
C8 Not as extensively studied, but modifications can influence activity.Kinases

Future Directions and Conclusion

The 6-aryl-imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Exploring Novel Substitution Patterns: The synthesis of new derivatives with diverse substituents will continue to be a key strategy for identifying compounds with improved potency, selectivity, and drug-like properties.

  • Mechanism of Action Studies: A deeper understanding of how these compounds interact with their biological targets at a molecular level will facilitate the design of more effective drugs.

  • Expansion into New Therapeutic Areas: The proven versatility of this scaffold suggests that it may hold promise for the treatment of a wider range of diseases beyond oncology and inflammation.

References

  • Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 113867.
  • (2022). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
  • Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 113867.
  • (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
  • (2018). Synthesis and in vitro evaluations of 6-(hetero)-aryl-imidazo[1,2-b]pyridazine-3-sulfonamide's as an inhibitor of TNF-α production. PubMed.
  • (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.
  • (2019). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.
  • (2022). Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties. Technology Transfer.
  • (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors.
  • (2021). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
  • (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals.
  • (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
  • (2020). Synthesis of Some New Imidazo[1,2-b] Pyridazines. International Journal of Pharmaceutical Sciences and Nanotechnology (IJPSN).
  • (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.
  • (1992). Imidazo[1,2-b]pyridazines. XII. Syntheses and Central Nervous System Activities of Some Substituted Imidazo[1,2-b]pyridazines and Related Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines and Imidazo[1,2-a]pyrazines. Australian Journal of Chemistry.
  • (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC.
  • (2003).
  • (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Edelweiss Chemical Science Journal.
  • (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.

Sources

Exploratory

Exploring the therapeutic potential of the imidazo[1,2-b]pyridazine core

The Imidazo[1,2-b]pyridazine Core: A Master Key for Kinase Inhibition and Beyond[1][2] Executive Summary The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, distin...

Author: BenchChem Technical Support Team. Date: March 2026

The Imidazo[1,2-b]pyridazine Core: A Master Key for Kinase Inhibition and Beyond[1][2]

Executive Summary

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, distinguished by its ability to serve as a high-fidelity bioisostere of the purine ring system found in ATP.[1][3] Unlike its more common isomer, imidazo[1,2-a]pyridine, the inclusion of the second nitrogen in the six-membered ring (position 4) fundamentally alters the electronic landscape, enhancing hydrogen bond acceptor capabilities and solubility profiles.

This technical guide explores the structural utility of this core, primarily driven by the clinical success of Ponatinib (Iclusig) , a third-generation BCR-ABL inhibitor.[1][3] We will dissect the synthetic methodologies, Structure-Activity Relationships (SAR), and the expanding therapeutic horizon of this scaffold beyond oncology, into infectious diseases and neuropharmacology.

The Scaffold Architecture

The imidazo[1,2-b]pyridazine core is a fused bicyclic heterocycle.[1][3] Its planar geometry and nitrogen positioning allow it to mimic the adenine base of ATP, making it an ideal template for Type I and Type II kinase inhibitors.

Key Structural Features:

  • Purine Bioisostere: The N1 and N4 atoms (see numbering below) often align with the N1 and N3 of adenine, facilitating hydrogen bonding with the hinge region of kinase domains.

  • Electronic Profile: The pyridazine ring is electron-deficient, making the C3 position highly nucleophilic and susceptible to electrophilic substitution, while C6, C7, and C8 are primed for nucleophilic or metal-catalyzed substitutions.[3]

Numbering Scheme: The standard numbering starts at the bridgehead nitrogen and proceeds around the imidazole ring, then the pyridazine ring.

  • Position 3: The "Warhead" vector.[3] Critical for directing substituents into the hydrophobic pocket or solvent-exposed regions.[1][2][3]

  • Position 6: The "Tail" vector.[3] Essential for modulating solubility and pharmacokinetic (PK) properties (e.g., solubilizing morpholine/piperazine groups).[1][3]

Synthetic Architectures

The construction of the imidazo[1,2-b]pyridazine core generally follows two distinct strategic pathways: the classic condensation route and the modern transition-metal-catalyzed approach.[1][2][3]

Method A: The Cyclocondensation Route (Classic)

The most robust method involves the condensation of 3-aminopyridazine with


-haloketones or 

-haloaldehydes.[1][2][3] This reaction typically proceeds via alkylation of the ring nitrogen followed by cyclization and dehydration.
  • Reagents: 3-aminopyridazine,

    
    -bromoacetophenone (or equivalent), Ethanol/Reflux.[1][2][3]
    
  • Mechanism: The endocyclic nitrogen (N2 of the pyridazine) is the most nucleophilic, attacking the

    
    -carbon of the haloketone.
    
Method B: Pd-Catalyzed Functionalization (Modern)

To access diverse libraries, chemists utilize pre-formed halogenated cores (e.g., 3-bromo-6-chloroimidazo[1,2-b]pyridazine) and apply orthogonal cross-coupling reactions.[1][2][3]

  • C3 Functionalization: Suzuki-Miyaura, Sonogashira (crucial for Ponatinib), or electrophilic halogenation.[1][3]

  • C6 Functionalization: Buchwald-Hartwig amination or Suzuki coupling to introduce solubilizing groups.[1][2][3]

Visualization: Synthetic Workflow

Synthesis_Workflow Start 3-Aminopyridazine Intermediate Intermediate Salt Start->Intermediate Condensation (EtOH, Reflux) Reagent α-Haloketone (R1-COCH2Br) Reagent->Intermediate Core Imidazo[1,2-b]pyridazine Core Intermediate->Core Cyclization (-H2O, -HBr) Func_C3 C3: Sonogashira/Suzuki (Warhead Introduction) Core->Func_C3 Step 1: Electrophilic Subst. or Cross-Coupling Func_C6 C6: Buchwald-Hartwig (Solubility Tail) Func_C3->Func_C6 Step 2: Nucleophilic Subst. or Pd-Catalysis Final Final Clinical Candidate Func_C6->Final Deprotection/Salt Formation

Figure 1: Strategic synthesis workflow for imidazo[1,2-b]pyridazine libraries, highlighting the divergence from the core scaffold to functionalized clinical candidates.

Medicinal Chemistry & SAR

The structure-activity relationship (SAR) of this core is well-defined, particularly for kinase inhibition.[1][2][3]

Table 1: SAR Generalizations for Kinase Inhibitors

PositionChemical CharacterBiological ImpactExperimental Insight
C3 Nucleophilic, steric tolerancePrimary Binding Vector. Substituents here (e.g., ethynyl-aryl in Ponatinib) penetrate the ATP pocket or gatekeeper regions.[1][2][3]Critical for selectivity. Aryl or heteroaryl groups preferred.
C6 Electrophilic (if halogenated)Solubility & PK. Ideal for attaching polar groups (piperazines, morpholines) to improve oral bioavailability.[1][3]Bulky groups here are solvent-exposed and generally tolerated.[1][2][3]
C2 Sterically sensitiveHinge Interaction. Substituents here can clash with the kinase hinge region (Gatekeeper residue).[3]Often kept as H or small alkyl (Me) to maintain planarity and fit.[1][3]
C7/C8 Electronic modulationFine-tuning. Substituents affect the pKa of the ring nitrogens.[2][3]Less commonly explored due to synthetic accessibility challenges.[3]

Citations:

  • The C3-ethynyl linker is a hallmark of Ponatinib , allowing it to bypass the steric clash of the T315I "gatekeeper" mutation in BCR-ABL [1, 2].[3][4]

  • Substitution at C6 with basic amines is a standard strategy to reduce hERG liability and improve lysosomal trapping/volume of distribution [3].[3]

Therapeutic Applications

A. Oncology: The Ponatinib Case Study

Ponatinib (Iclusig) is the archetypal success story for this scaffold.[3] It targets BCR-ABL, a fusion protein driving Chronic Myeloid Leukemia (CML).[1][2][3][5]

  • Mechanism: It is a pan-BCR-ABL inhibitor.[1][2][3][5] The imidazo[1,2-b]pyridazine core anchors the molecule in the adenine pocket, while the rigid ethynyl linker extends the "tail" past the mutated Threonine 315 residue (T315I), which renders Imatinib and Dasatinib ineffective.

  • Other Kinases: The scaffold also confers potency against VEGFR, PDGFR, and FGFR, making it a multi-kinase inhibitor [4].[3]

Visualization: Ponatinib Mechanism of Action

Ponatinib_MOA Ponatinib Ponatinib (Imidazo[1,2-b]pyridazine Core) Target BCR-ABL Kinase (ATP Binding Pocket) Ponatinib->Target Binds with High Affinity Mutation T315I Mutation (Gatekeeper Resistance) Ponatinib->Mutation Ethynyl Linker Bypasses Clash Interaction H-Bonding (Hinge) & VdW Contacts Target->Interaction Mutation->Target Steric Hindrance (Usually Blocks Drugs) Result Inhibition of Phosphorylation Interaction->Result Downstream Blockade of Cell Proliferation Result->Downstream

Figure 2: Mechanism of Action for Ponatinib.[1][2][3] The scaffold's geometry allows it to evade the steric blockade presented by the T315I mutation.

B. Infectious Diseases[1][3][6][7]
  • Malaria: The core has shown promise against Plasmodium falciparum kinases, specifically PfPK5 (a CDK-like kinase) and PfPI4K .[1][3] Analogues with C3-aryl substitutions have demonstrated nanomolar potency [5].[1][2][3]

  • Tuberculosis: Recent screens have identified imidazo[1,2-b]pyridazines as inhibitors of Mycobacterium tuberculosis growth, potentially targeting the QcrB subunit of the respiratory chain [6].[3]

C. Neuroscience[1][2][3]
  • GABAergic Modulation: Structural analogues have been investigated as ligands for GABA-A receptors, offering potential anxiolytic effects without the sedation associated with benzodiazepines [7].[1][3]

Experimental Protocols

Protocol 1: General Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol validates the core formation via condensation.[1][2][3]

  • Reagents: 3-amino-6-chloropyridazine (1.0 eq), 2-bromoacetophenone (1.1 eq).

  • Solvent: Anhydrous Ethanol (10 mL/mmol).

  • Procedure:

    • Dissolve 3-amino-6-chloropyridazine in ethanol in a round-bottom flask.

    • Add 2-bromoacetophenone dropwise at room temperature.[1][2][3]

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1][3]

    • Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates. Filter the solid.[3]

    • Neutralization: Suspend the solid in water and neutralize with saturated NaHCO3 to pH 8.[3] Extract with EtOAc.[1][3]

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.[1][3]

  • Validation: 1H NMR should show the disappearance of the NH2 signal and the appearance of the imidazole singlet (approx. 8.2–8.6 ppm).[1][3]

Protocol 2: Generic Kinase Inhibition Assay (ADP-Glo)

Standard protocol to assess potency against kinases like BCR-ABL or VEGFR.[1][2][3]

  • Preparation: Prepare 3x Kinase Buffer (Tris-HCl, MgCl2, BSA, DTT).[1][3]

  • Compound: Serial dilute the imidazo[1,2-b]pyridazine derivative in DMSO (start at 10 µM, 3-fold dilutions).

  • Reaction:

    • Add 2 µL of Compound to a 384-well plate.

    • Add 4 µL of Kinase Enzyme (e.g., Abl1 T315I).[3] Incubate for 10 min.

    • Add 4 µL of Substrate/ATP mix (Peptide substrate + Ultra-pure ATP).[3]

    • Incubate at Room Temp for 60 min.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1][3] Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2][3] Incubate 30 min.

  • Readout: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Future Outlook

The imidazo[1,2-b]pyridazine core remains under-utilized relative to its potential.[1][2][3] Future development will likely focus on:

  • Allosteric Inhibition: Moving away from the ATP pocket to exploit the C6/C7 vectors for allosteric binding sites.[3]

  • PROTACs: Using the scaffold as a high-affinity warhead linked to E3 ligase recruiters for targeted protein degradation.

  • CNS Penetration: Optimizing the C6 "tail" to improve blood-brain barrier permeability for neurodegenerative applications.

References

  • Ponatinib (AP24534): A novel, potent, and orally available BCR-ABL inhibitor. Source:[1][3] Journal of Medicinal Chemistry (2010).[3] URL:[Link][1][2][3]

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Source: MDPI (2024).[1][3] URL:[Link][1][2][3]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Source: European Journal of Medicinal Chemistry (2021).[3] URL:[Link]

  • Ponatinib | Drug Information. Source: PubChem.[1][3][6][7][8] URL:[Link][1][2][3]

  • Antiplasmodial imidazopyridazines: structure–activity relationship studies. Source: RSC Medicinal Chemistry (2018).[1][3] URL:[Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine derivatives as potent antimycobacterial agents. Source: Anti-Infective Agents (2018).[1][3][9] URL:[Link][1][2][3]

  • Imidazo[1,2-b]pyridazines as high-affinity ligands for the benzodiazepine receptor. Source: Journal of Medicinal Chemistry.[3][10] URL:[Link][1][2][3]

Sources

Foundational

6-Phenylimidazo[1,2-b]pyridazine: A Privileged Scaffold for Kinase Inhibition

Topic: 6-Phenylimidazo[1,2-b]pyridazine Derivatives as Potential Kinase Inhibitors Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists Executive Summary The imidazo[1,2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Phenylimidazo[1,2-b]pyridazine Derivatives as Potential Kinase Inhibitors Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The imidazo[1,2-b]pyridazine ring system has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Unlike its isomer imidazo[1,2-a]pyridine, the inclusion of the second nitrogen in the pyridazine ring (N5) lowers lipophilicity (cLogP) and introduces a critical hydrogen bond acceptor vector, often enhancing metabolic stability and solubility.

This guide focuses specifically on 6-phenylimidazo[1,2-b]pyridazine derivatives . The 6-phenyl moiety serves as a versatile anchor, often occupying the hydrophobic selectivity pocket (back pocket) or the solvent-exposed region depending on the kinase target (e.g., MNK1/2 , p38 MAPK , TYK2 , TAK1 ). This whitepaper details the synthetic architecture, structure-activity relationships (SAR), and validation protocols necessary to exploit this scaffold for drug development.

Chemical Architecture & Rationale

Structural Numbering and Properties

The scaffold consists of a fused 5,6-bicyclic system.[1][2] The numbering convention is critical for SAR discussion:

  • Positions 2 & 3 (Imidazole ring): Typically target the ATP-binding hinge region or the gatekeeper residue.

  • Position 6 (Pyridazine ring): The focal point of this guide. Substitution here with a phenyl group (or aryl isostere) modulates potency and pharmacokinetic (PK) properties.

  • Nitrogen 5 (N5): A key hydrogen bond acceptor that differentiates this scaffold from imidazo[1,2-a]pyridines.

Why 6-Phenyl?

The introduction of a phenyl group at the C6 position is not merely structural; it is functional.

  • Hydrophobic Interactions: The C6-phenyl ring often engages in

    
    -stacking or hydrophobic interactions with residues in the kinase P-loop or activation loop.
    
  • Synthetic Modularity: The C6 position is readily accessible via Suzuki-Miyaura coupling from the commercially available 6-chloro precursor, allowing for rapid library generation (SAR exploration).

  • Metabolic Stability: Unlike 6-anilino derivatives which can be metabolic soft spots, 6-aryl ethers or direct 6-aryl attachments often demonstrate improved microsomal stability.

Synthetic Architecture

The synthesis of 6-phenylimidazo[1,2-b]pyridazine derivatives typically follows a convergent route. The most robust method involves constructing the core followed by late-stage functionalization.

Retrosynthetic Analysis
  • Disconnection 1: C6–Aryl bond formation (Suzuki Coupling).

  • Disconnection 2: Imidazole ring formation (Condensation).[3]

Diagram: Synthetic Workflow

The following diagram illustrates the standard workflow for generating these derivatives.

SynthesisWorkflow Start 6-Chloro-3-aminopyridazine Step1 Condensation (alpha-haloketone) Start->Step1 DME, Reflux Core 6-Chloroimidazo[1,2-b]pyridazine Step1->Core Step2 Electrophilic Subst. (Iodination/Bromination at C3) Core->Step2 NIS or NBS Step3 Suzuki Coupling (Phenylboronic acid) Core->Step3 Direct C6 Arylation Intermed 3-Halo-6-chloro-core Step2->Intermed Intermed->Step3 Pd(PPh3)4, Na2CO3 Final 6-Phenylimidazo[1,2-b]pyridazine Derivative Step3->Final Step3->Final Seq. Functionalization

Caption: Convergent synthetic route for 6-phenylimidazo[1,2-b]pyridazine derivatives involving cyclization followed by sequential halogenation and cross-coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 6-chloro-2-substituted-imidazo[1,2-b]pyridazine.

Reagents:

  • 6-Chloropyridazin-3-amine (1.0 equiv)

  • 
    -Bromoacetophenone (or substituted equivalent) (1.2 equiv)
    
  • Ethanol or 1,2-Dimethoxyethane (DME)

  • Sodium Bicarbonate (

    
    )
    

Procedure:

  • Dissolution: Dissolve 6-chloropyridazin-3-amine (5.0 mmol) in DME (20 mL) in a round-bottom flask.

  • Addition: Add

    
    -bromoacetophenone (6.0 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (usually 5% MeOH in DCM).
    
  • Workup: Cool to room temperature. A precipitate often forms (HBr salt).

  • Neutralization: Collect the solid or evaporate solvent. Suspend the residue in water and neutralize with saturated

    
     solution to pH 8.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Introduction of the 6-Phenyl Moiety (Suzuki Coupling)

Objective: Conversion of the 6-chloro core to the 6-phenyl derivative.

Reagents:

  • 6-Chloroimidazo[1,2-b]pyridazine intermediate (1.0 equiv)

  • Phenylboronic acid (substituted) (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the chloro-intermediate, phenylboronic acid, and base in the solvent mixture. Sparge with Argon for 5 minutes.

  • Catalyst: Add the Pd catalyst under Argon flow. Seal the vessel immediately.

  • Reaction: Heat to

    
     (conventional heating) for 4 hours or 
    
    
    
    (microwave) for 30 minutes.
  • Filtration: Filter through a pad of Celite to remove Palladium residues. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via silica gel chromatography.

    • Note: This step establishes the "6-Phenyl" identity critical for the hydrophobic pocket interaction.

Medicinal Chemistry & SAR

The efficacy of 6-phenylimidazo[1,2-b]pyridazines relies on precise substitution patterns.

SAR Table: Key Substitution Zones
PositionRolePreferred SubstituentsMechanistic Insight
C-3 (Head) Hinge Binder Amides, Ureas, HeterocyclesForms H-bonds with the kinase hinge (e.g., Met residue). Critical for primary affinity.
C-6 (Tail) Selectivity/Solubility Phenyl , Pyridyl, Morpholino-phenylThe phenyl ring provides hydrophobic bulk. Para-substitution on this phenyl (e.g., with piperazine) improves solubility and targets solvent-exposed regions.
C-8 Auxiliary Binding H,

, Methyl
Small groups preferred. Amino group at C8 can form additional H-bonds in some kinases (e.g., PIM1).
Case Study: MNK1/2 Inhibition

Recent studies (e.g., J. Med.[4] Chem. 2024) highlight this scaffold in inhibiting MNK1/2 . The 6-phenyl group (often substituted with solubilizing amines) stabilizes the active conformation, blocking the phosphorylation of eIF4E .

Biological Validation & Mechanism

Signaling Pathway Diagram

The following diagram illustrates the downstream effect of inhibiting MNK1/2 using a 6-phenylimidazo[1,2-b]pyridazine derivative.

SignalingPathway Receptor Growth Factor Receptor (e.g., BCR, FLT3) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 (Target) ERK->MNK Phosphorylation eIF4E eIF4E MNK->eIF4E Phosphorylation (Ser209) Inhibitor 6-Phenylimidazo[1,2-b]pyridazine Derivative Inhibitor->MNK Inhibition (T-bar) Translation Cap-Dependent Translation eIF4E->Translation Promotes Oncogenesis Tumor Growth / Metastasis Translation->Oncogenesis

Caption: Signal transduction pathway showing the intervention point of the inhibitor at MNK1/2, preventing eIF4E phosphorylation and subsequent oncogenic translation.

Protocol C: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the


 of the synthesized derivative against a target kinase (e.g., MNK2 or p38).

Methodology:

  • Preparation: Prepare

    
     Kinase Buffer (40 mM Tris pH 7.5, 20 mM 
    
    
    
    , 0.1 mg/mL BSA).
  • Compound Dilution: Prepare a 3-fold serial dilution of the 6-phenylimidazo[1,2-b]pyridazine derivative in DMSO.

  • Enzyme Reaction:

    • Add 2

      
      L of diluted compound to a 384-well plate.
      
    • Add 4

      
      L of Kinase enzyme (e.g., MNK2, 2 ng/well). Incubate for 10 min at RT.
      
    • Add 4

      
      L of Substrate/ATP mix (e.g., eIF4E peptide + 10 
      
      
      
      M ATP).
  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent  (Promega) to stop the reaction and deplete remaining ATP. Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent  to convert ADP to ATP -> Luciferase signal. Incubate 30 min.
      
  • Readout: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to determine

    
     using non-linear regression (GraphPad Prism).
    

References

  • Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (2018).[5] URL:[Link]

  • Development of an Imidazopyridazine-Based MNK1/2 Inhibitor for the Treatment of Lymphoma. Source: Journal of Medicinal Chemistry (2024).[4][6] URL:[Link][6]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Source: Journal of Medicinal Chemistry (2019). URL:[Link]

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Source: ChemistrySelect (2021).[2] URL:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Source: RSC Medicinal Chemistry (2023).[7] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for kinase inhibition assay using 6-Phenylimidazo[1,2-b]pyridazine

Application Note: Kinase Inhibition Profiling of 6-Phenylimidazo[1,2-b]pyridazine Scaffolds Subtitle: A High-Sensitivity ADP-Glo™ Protocol for p38 MAPK and DYRK1A Characterization Abstract & Introduction The imidazo[1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinase Inhibition Profiling of 6-Phenylimidazo[1,2-b]pyridazine Scaffolds

Subtitle: A High-Sensitivity ADP-Glo™ Protocol for p38 MAPK and DYRK1A Characterization

Abstract & Introduction

The imidazo[1,2-b]pyridazine ring system is recognized as a "privileged scaffold" in medicinal chemistry, extensively utilized to design Type I and Type II kinase inhibitors. Its planar, nitrogen-rich heterocycle mimics the adenine moiety of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinases such as p38 MAPK (Mitogen-Activated Protein Kinase), DYRK1A , and CLK1 .

Specifically, 6-Phenylimidazo[1,2-b]pyridazine derivatives have emerged as potent inhibitors for inflammatory pathways and neurodegenerative targets. However, the lipophilicity of the phenyl-substituted core presents challenges in assay reproducibility, often leading to compound aggregation or "false positive" inhibition in aqueous buffers.

This Application Note details a robust, self-validating protocol for determining the IC50 of 6-Phenylimidazo[1,2-b]pyridazine derivatives against p38


 MAPK using the ADP-Glo™ Kinase Assay . This bioluminescent assay is selected for its high Z' factor, resistance to compound interference (fluorescence quenching), and ability to quantify ATP-to-ADP conversion directly.

Compound Management & Solubility

Causality: The 6-phenyl substitution significantly increases LogP (lipophilicity). Improper handling leads to micro-precipitation, causing "steep" Hill slopes (>2.0) or incomplete inhibition curves.

  • Stock Preparation: Dissolve 6-Phenylimidazo[1,2-b]pyridazine to 10 mM in 100% anhydrous DMSO. Vortex for 1 minute and inspect visually for clarity.

  • Storage: Aliquot into low-binding tubes (Matrix or Remp) to avoid freeze-thaw cycles. Store at -20°C.

  • Intermediate Dilution (The "Shift" Step):

    • Do not dilute directly from 100% DMSO into the aqueous reaction buffer.

    • Protocol: Prepare a 100x concentration series in 100% DMSO first. Then, perform a 1:25 dilution into 1x Kinase Buffer to create a 4x working solution (4% DMSO).

    • Result: Final assay DMSO concentration will be 1%, ensuring solubility while minimizing enzyme denaturation.

Experimental Design: ADP-Glo™ Kinase Assay

Assay Principle

The assay occurs in two phases. First, the kinase reaction generates ADP. Second, the ADP-Glo™ reagent terminates the reaction and depletes remaining ATP. Finally, the Kinase Detection Reagent converts the generated ADP back to ATP, which is quantified via a luciferase/luciferin reaction. The light output is directly proportional to kinase activity.

Reagents & Materials
ComponentSpecificationPurpose
Enzyme Recombinant Human p38

MAPK
Target Kinase (active)
Substrate p38 Peptide (or MBP Protein)Phosphorylation acceptor
ATP Ultra-pure (10 mM stock)Phosphate donor
Inhibitor 6-Phenylimidazo[1,2-b]pyridazineTest Compound
Control SB203580Reference p38 Inhibitor (IC50 ~50 nM)
Buffer 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35Reaction Matrix
Plate 384-well White, Solid Bottom (low volume)Detection vessel
Step-by-Step Protocol

Step 1: Reaction Assembly (Volume: 5


L) 
  • Dispense Inhibitor: Add 2.5

    
    L of the 4x Compound Working Solution  (prepared in Section 2) to the test wells.
    
    • Control Wells: Add 2.5

      
      L of 4% DMSO in Kinase Buffer (0% Inhibition Control).
      
    • Blank Wells: Add 2.5

      
      L of 4% DMSO (No Enzyme Control).
      
  • Dispense Enzyme: Add 2.5

    
    L of 2x p38
    
    
    
    Enzyme Mix
    (0.2 ng/
    
    
    L) to Test and Control wells.
    • Causality: Pre-incubate compound and enzyme for 15 minutes at Room Temperature (RT). This allows the scaffold to access the ATP-binding pocket before competition with ATP begins (critical for accurate Ki estimation).

  • Start Reaction: Add 5

    
    L of 2x ATP/Substrate Mix  (50 
    
    
    
    M ATP, 0.2
    
    
    g/
    
    
    L p38 peptide).
    • Note: The ATP concentration should be equal to the

      
       of the enzyme (approx. 25-50 
      
      
      
      M for p38) to ensure the assay is sensitive to ATP-competitive inhibitors.

Step 2: Incubation

  • Seal plate and shake at 1000 rpm for 1 minute.

  • Incubate for 60 minutes at RT (22-25°C).

Step 3: ADP Generation & Detection (Volume: +10


L) 
  • Stop Reaction: Add 10

    
    L of ADP-Glo™ Reagent .
    
  • Incubate for 40 minutes at RT.

    • Mechanism:[1][2] This step stops the kinase reaction and digests unconsumed ATP. If this step is too short, high background signal (noise) will result.

  • Signal Generation: Add 20

    
    L of Kinase Detection Reagent .
    
  • Incubate for 30 minutes at RT.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision or PHERAstar).

Pathway & Workflow Visualization

The following diagrams illustrate the p38 MAPK signaling cascade targeted by the scaffold and the specific ADP-Glo workflow.

G cluster_pathway Target Pathway: p38 MAPK Signaling Stimulus Pro-inflammatory Cytokines / Stress MAP3K MAP3K (TAK1/ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 MK2 MAPKAPK2 (MK2) p38->MK2 HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Inhibitor 6-Phenylimidazo [1,2-b]pyridazine Inhibitor->p38 ATP Competitive Inhibition

Figure 1: The p38 MAPK signaling cascade. The 6-Phenylimidazo[1,2-b]pyridazine scaffold acts as an ATP-competitive inhibitor at the p38 node, blocking downstream activation of MK2 and HSP27.

Workflow Start Compound Prep (100x in DMSO) Dilution Intermediate Dilution (4x in Kinase Buffer) Start->Dilution EnzymeAdd Add p38 Enzyme (Pre-incubation 15 min) Dilution->EnzymeAdd SubstrateAdd Add ATP + Substrate (Start Reaction) EnzymeAdd->SubstrateAdd Incubate Incubate 60 min (Kinase Activity) SubstrateAdd->Incubate Stop Add ADP-Glo™ Reagent (Deplete ATP) Incubate->Stop Detect Add Detection Reagent (ADP -> Light) Stop->Detect Read Measure Luminescence (Plate Reader) Detect->Read

Figure 2: Step-by-step ADP-Glo™ assay workflow. Note the critical pre-incubation step to establish equilibrium binding.

Data Analysis & Validation

Calculating % Inhibition

Normalize the raw luminescence units (RLU) using the following formula:



Curve Fitting

Plot log[Inhibitor] vs. % Inhibition. Fit the data using a 4-parameter logistic (4PL) non-linear regression model:

  • Bottom: Constrain to 0 (unless partial inhibition is expected).

  • Top: Constrain to 100.

  • Hill Slope: Should be approximately -1.0. A slope < -1.5 suggests compound aggregation or non-specific binding (common with hydrophobic phenyl-imidazo scaffolds).

Acceptance Criteria (Self-Validation)
  • Z-Factor (Z'): Must be > 0.5 for the plate to be valid.

  • Signal-to-Background (S/B): > 5-fold (preferably > 10-fold).

  • Reference Control: The IC50 of SB203580 must fall within 3-fold of the historical mean (typically 30-80 nM).

Troubleshooting

IssueProbable CauseCorrective Action
High Background Incomplete ATP depletionExtend ADP-Glo™ reagent incubation time to 60 min.
Low Signal Enzyme degradationKeep enzyme on ice; do not vortex vigorously. Verify ATP concentration.
Steep Hill Slope Compound AggregationAdd 0.01% Triton X-100 or Brij-35 to the assay buffer.
Potency Shift ATP CompetitionEnsure ATP concentration =

. If ATP >>

, IC50 will shift right (weaker).

References

  • Kaieda, A., et al. (2018). "Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors."[3][4] Bioorganic & Medicinal Chemistry, 26(3), 681-694.

  • Henderson, S.H., et al. (2024). "Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases."[5] European Journal of Medicinal Chemistry, 269, 116292. [5]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Couch, G.A., et al. (2019). "Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors." MedChemComm, 10, 10-18.

  • Engh, R.A., & Bossemeyer, D. (2001). "Structural aspects of protein kinase control: the role of the adenine binding pocket." Pharmacology & Therapeutics, 93(2-3), 107-115.

Sources

Application

Application Note: In Vivo Efficacy Testing of 6-Phenylimidazo[1,2-b]pyridazine Scaffolds

Introduction & Scientific Rationale The 6-Phenylimidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to present substituents in vectors that satisfy diverse bin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 6-Phenylimidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to present substituents in vectors that satisfy diverse binding pockets. Historically, this scaffold has bifurcated into two distinct therapeutic classes:

  • GABA-A Receptor Modulators (CNS): The 6-phenyl substituent mimics the pharmacophore of classical benzodiazepines (and bioisosteres like Zolpidem), binding to the

    
     interface of the GABA-A receptor to exert anxiolytic effects.
    
  • p38 MAPK Inhibitors (Inflammation/Oncology): Substitutions at the 3-position often yield potent ATP-competitive inhibitors of p38

    
     Mitogen-Activated Protein Kinase, blocking the production of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-1
    
    
    ) [1, 2].

This Application Note provides a comprehensive guide for evaluating this scaffold in mouse models. Because the biological activity depends heavily on specific side-chain modifications, this guide presents a Dual-Path Protocol to screen for both Anxiolytic (GABAergic) and Anti-inflammatory (Kinase) efficacy.

Formulation & Pharmacokinetics (PK)

Challenge: The planar heteroaromatic nature of 6-phenylimidazo[1,2-b]pyridazines results in high crystal lattice energy and poor aqueous solubility (Class II/IV BCS). Standard saline formulations will result in precipitation and erratic bioavailability.

Standard Vehicle Protocol

For intraperitoneal (IP) or oral gavage (PO) administration in mice, a co-solvent system is required to ensure solution stability.

ComponentConcentration (v/v)Function
DMSO 5%Primary solubilizer (disrupts crystal lattice).
PEG-400 40%Co-solvent/Surfactant to prevent reprecipitation.
Saline (0.9%) 55%Bulk diluent (add last, slowly).

Preparation Steps:

  • Weigh the compound accurately.

  • Dissolve completely in 100% DMSO (vortex/sonicate until clear).

  • Add PEG-400 and vortex.

  • Slowly add warm Saline (37°C) while vortexing to prevent "crashing out."

  • Validation: If the solution turns cloudy, switch to a suspension vehicle: 0.5% Methylcellulose + 0.1% Tween-80 in water .

Workflow Visualization

The following diagram illustrates the decision matrix for profiling this scaffold.

Workflow cluster_CNS Path A: CNS (GABAergic) cluster_INF Path B: Inflammation (Kinase) Compound 6-Phenylimidazo[1,2-b]pyridazine Derivative Formulation Formulation (5% DMSO / 40% PEG400) Compound->Formulation EPM Elevated Plus Maze (Anxiety) Formulation->EPM Screen 1 LPS LPS Challenge (Cytokine Storm) Formulation->LPS Screen 2 Rotarod Rotarod Assay (Sedation/Toxicity) EPM->Rotarod If Active ELISA TNF-alpha / IL-6 Quantification LPS->ELISA

Caption: Experimental workflow for dual-indication profiling. Path A assesses anxiolysis vs. sedation. Path B assesses anti-inflammatory cytokine suppression.

Protocol A: CNS Efficacy (Anxiolysis)

Objective: To determine if the compound acts as a partial agonist (anxiolytic) or full agonist (sedative) at the GABA-A receptor.

Elevated Plus Maze (EPM)

Rationale: This is the gold-standard assay for anxiety. Anxiolytics increase the time spent in open arms.

  • Animals: Male C57BL/6J or ICR mice (6-8 weeks, n=8-10/group).

  • Dosing:

    • Vehicle Control.

    • Positive Control: Diazepam (1.0 mg/kg, IP) .

    • Test Compound: 1, 3, 10, 30 mg/kg (IP).

    • Pre-treatment Time: 30 minutes (IP) or 60 minutes (PO).

Procedure:

  • Acclimate mice to the testing room for 60 mins (dim red light).

  • Place mouse in the center zone of the EPM facing an open arm.

  • Record behavior for 5 minutes using tracking software (e.g., EthoVision).

  • Key Metrics:

    • % Time in Open Arms.

    • % Entries into Open Arms.

    • Total Distance Moved (confounder for sedation).

Rotarod Performance Test (Safety/Sedation)

Rationale: To verify that "efficacy" in EPM is not due to motor impairment. Imidazo[1,2-b]pyridazines optimized for anxiety should not impair rotarod performance (unlike Benzodiazepines).

Procedure:

  • Training: Train mice to stay on a rotating rod (4-40 rpm accelerating) for 2 days prior to testing.

  • Testing: Administer compound (same doses as EPM).

  • Measure Latency to Fall at Tmax (e.g., 30 min post-dose).

  • Success Criteria: Efficacy in EPM with no significant decrease in Rotarod latency compared to vehicle.

Protocol B: Anti-Inflammatory Efficacy (p38 MAPK)

Objective: To assess if the compound inhibits the p38 MAPK pathway, preventing the release of TNF-


 following an inflammatory trigger.[1]
LPS-Induced Cytokine Release Model

Rationale: Lipopolysaccharide (LPS) activates TLR4, triggering the p38 MAPK cascade. Inhibitors of this scaffold should blunt the resulting cytokine spike [3].

  • Animals: Female BALB/c mice (8-10 weeks, n=8/group).

  • Reagents: LPS (E. coli serotype 055:B5).

Procedure:

  • Pre-treatment: Administer Test Compound (10, 30, 100 mg/kg, PO) or Vehicle 1 hour prior to LPS.

    • Positive Control:[2]SB203580 (Reference p38 inhibitor) or Dexamethasone (1 mg/kg).

  • Challenge: Inject LPS (1 mg/kg, IP).

  • Termination: Euthanize mice 90 minutes post-LPS injection (Peak TNF-

    
    ).
    
  • Sample Collection: Collect blood via cardiac puncture; isolate serum.

  • Readout: Quantify TNF-

    
     and IL-6 using ELISA.
    

Mechanism Visualization:

Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK p38 MAPK Phosphorylation TLR4->MAPK Cytokine TNF-alpha / IL-1beta Production MAPK->Cytokine Promotes Inhibitor 6-Phenylimidazo[1,2-b]pyridazine (Inhibitor) Inhibitor->MAPK Blocks (ATP Competition) Inflammation Systemic Inflammation Cytokine->Inflammation

Caption: Mechanism of Action for Path B. The scaffold competes for the ATP binding site of p38 MAPK, halting downstream cytokine translation.

Data Presentation & Analysis

Statistical Methods
  • Normality Test: Shapiro-Wilk test.

  • Comparison: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups to Vehicle).

  • Significance: P < 0.05.

Expected Results Table (Template)
GroupDose (mg/kg)EPM: Open Arm Time (s)Rotarod: Latency (s)Serum TNF-

(% Inhibition)
Vehicle -25 ± 5180 ± 100%
Diazepam 1.085 ± 8 () 60 ± 15 ()N/A
Compound X 3.045 ± 6 ()175 ± 12 (ns)15%
Compound X 10.070 ± 9 (**)168 ± 10 (ns)45% ()
Compound X 30.075 ± 8 (**)140 ± 20 (*)82% (***)

Note: An ideal anxiolytic profile shows increased EPM time without Rotarod reduction. An ideal anti-inflammatory profile shows >50% TNF-


 inhibition.

References

  • Goettert, M. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.[3][4]

  • Liverton, N. J. et al. (1999). Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase. Journal of Medicinal Chemistry.

  • Badger, A. M. et al. (1996). Pharmacological profile of SB 203580, a selective inhibitor of cytokine suppressive binding protein/p38 kinase, in animal models of arthritis, bone resorption, and endotoxin shock. Journal of Pharmacology and Experimental Therapeutics.

  • Shakeel, F. et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules.[1][2][3][4][5][6][7][8][9][10][11]

Sources

Method

Using 6-Phenylimidazo[1,2-b]pyridazine for PET imaging of beta-amyloid plaques

Application Note: Development and Evaluation of 6-Phenylimidazo[1,2-b]pyridazine Radioligands for PET Imaging of -Amyloid Plaques Executive Summary This guide details the synthesis, radiolabeling, and biological evaluati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Evaluation of 6-Phenylimidazo[1,2-b]pyridazine Radioligands for PET Imaging of -Amyloid Plaques

Executive Summary

This guide details the synthesis, radiolabeling, and biological evaluation of 6-phenylimidazo[1,2-b]pyridazine derivatives as Positron Emission Tomography (PET) tracers for


-amyloid (A

) plaques. While imidazo[1,2-a]pyridine (IMPY) derivatives are well-known, the imidazo[1,2-b]pyridazine scaffold represents a strategic isosteric modification designed to modulate lipophilicity (

) and improve brain washout kinetics while maintaining high affinity (

nM) for A

aggregates.

This protocol focuses on the lead candidate 2-(4′-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (and its


C-labeled analog), providing a self-validating workflow for researchers in neurodegenerative drug discovery.

Scientific Rationale & Mechanism

The Scaffold Advantage

The core challenge in A


 imaging is achieving a high Signal-to-Noise Ratio (SNR). Traditional lipophilic tracers often suffer from high non-specific binding in white matter.
  • Structural Logic: Replacing the

    
     at position 8 of the imidazo[1,2-a]pyridine ring with a Nitrogen atom yields the imidazo[1,2-b]pyridazine  core.
    
  • Effect: This increases polarity (lowers

    
    ) without disrupting the planar molecular geometry required for intercalation into the 
    
    
    
    -sheet structure of amyloid fibrils.
Binding Mechanism

The tracer functions as a planar intercalator. It binds to the hydrophobic channels running parallel to the fibril axis of A


 and A

aggregates.
  • Primary Binding Site: High-affinity site (similar to the Pittsburgh Compound B (PiB) binding site).

  • Kinetics: Rapid blood-brain barrier (BBB) penetration followed by fast washout from healthy tissue, leaving specific retention in amyloid-rich regions (cortex, hippocampus).

Chemical Synthesis & Radiochemistry Protocol

Precursor Synthesis (Convergent Approach)

The synthesis relies on a condensation reaction between a functionalized


-bromoketone and a pyridazine amine.

Step 1: Condensation [1]

  • Reagents: 3-amino-6-chloropyridazine + 2-bromo-1-(4-nitrophenyl)ethanone.

  • Conditions: Ethanol, reflux,

    
     (mild base is critical to prevent degradation).
    
  • Product: 6-chloro-2-(4-nitrophenyl)imidazo[1,2-b]pyridazine.

Step 2: Functionalization (Nucleophilic Aromatic Substitution)

  • Reaction: Displacement of the C6-chloro group with sodium thiomethoxide (

    
    ) or dimethylamine.
    
  • Reduction: Reduction of the nitro group to an aniline (using

    
     or 
    
    
    
    /Pd-C).

Step 3: Desmethyl Precursor Generation For


C-labeling, the precursor must be the N-normethyl  (monomethylamino) or S-desmethyl  (thiol) variant.
  • Target Precursor: 2-(4′-methylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine.[1][2]

Radiosynthesis Workflow (Automated Module)

Isotope: Carbon-11 (


 min).
Method: 

Methylation.

Protocol:

  • Cyclotron Production:

    
    .
    
  • Trapping: Trapping of

    
     in a reaction vessel containing the precursor (0.5–1.0 mg) in DMF (300 
    
    
    
    L) with
    
    
    or
    
    
    (base).
  • Reaction: Heat to 80°C for 3 minutes.

  • Purification: Semi-preparative HPLC (C18 column, Acetonitrile:Water mobile phase).

  • Formulation: Trapping on C18 Sep-Pak, wash with water, elute with EtOH, dilute with saline for injection.

Radiosynthesis Diagram

Radiosynthesis Cyclotron Cyclotron 14N(p,a)11C MeI_Synth [11C]MeI Synthesis Module Cyclotron->MeI_Synth [11C]CO2 Rxn_Vessel Reaction Vessel Precursor + Base 80°C, 3 min MeI_Synth->Rxn_Vessel [11C]MeI HPLC HPLC Purification (C18 Column) Rxn_Vessel->HPLC Crude Mix Formulation Formulation (Sterile Saline) HPLC->Formulation Pure Fraction QC Quality Control (RCY, RCP, SA) Formulation->QC Sample

Caption: Workflow for the radiosynthesis of [11C]6-phenylimidazo[1,2-b]pyridazine derivatives via N-methylation.

Biological Evaluation Protocols

In Vitro Binding Assay (Validation)

Before in vivo use, affinity (


) must be validated against a standard (e.g., [

H]PiB or [

I]IMPY).

Materials:

  • Synthetic A

    
     aggregates (fibrils formed by incubating peptide at 37°C for 72h).
    
  • Radioligand: [

    
    I]IMPY (as competitor).
    
  • Test Compounds: Imidazo[1,2-b]pyridazine derivatives.[1][2][3][4][5][6]

Procedure:

  • Incubate A

    
     fibrils (50 nM) with [
    
    
    
    I]IMPY (0.05 nM) and varying concentrations of test compound (
    
    
    to
    
    
    M).
  • Incubate for 3 hours at 25°C in PBS.

  • Filter through GF/B glass filters (Whatman).

  • Count radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Target Metrics:

Parameter Target Value Rationale

| Affinity (


)  | 

| Required for specific binding at tracer doses. | | Lipophilicity (

)
|

| Optimal for BBB penetration and rapid washout. | | Selectivity |

| vs. neuroreceptors (e.g., serotonin, dopamine). |
Preclinical MicroPET Imaging

Animal Model: Tg2576 or APP/PS1 transgenic mice (18+ months old for mature plaques) vs. Wild Type (WT) controls.

Imaging Protocol:

  • Anesthesia: 2% Isoflurane.

  • Injection: Tail vein,

    
     of [
    
    
    
    C]Tracer.
  • Acquisition: Dynamic scan (0–60 min) immediately upon injection.

  • Reconstruction: OSEM-2D, decay corrected.

Data Analysis:

  • ROI Definition: Cortex (target), Cerebellum (reference region).

  • Quantification: Calculate Standardized Uptake Value Ratio (SUVR) at 40–60 min post-injection.

    
    
    
Imaging Logic Diagram

ImagingWorkflow Prep Subject Prep (Tg2576 Mice, Anesthesia) Inject Tracer Injection (10-20 MBq i.v.) Prep->Inject Dynamic Dynamic Acquisition (0-60 min, List-mode) Inject->Dynamic t=0 Recon Image Reconstruction (OSEM, Decay Correction) Dynamic->Recon Analysis Kinetic Modeling (Logan Plot / SUVR) Recon->Analysis Outcome Plaque Quantification (Binding Potential BPnd) Analysis->Outcome

Caption: Step-by-step MicroPET acquisition and analysis workflow for amyloid quantification.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Radiochemical Yield (RCY) Moisture in reaction vessel.Azeotropic drying of precursor/base with acetonitrile prior to [

C]MeI addition.
Low Specific Activity Contamination with "cold" carrier.Use high-purity reagents; check HPLC solvents for amine contamination.
High Background Signal (In Vivo) Tracer is too lipophilic (

).
Verify structure; ensure the "b-pyridazine" core (extra Nitrogen) is intact.
Defluorination (if using

F)
Metabolic instability.Not applicable for

C-methyl; if using

F-fluoroalkyl, check for bone uptake (skull signal).

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for

    
    -Amyloid Plaques. 
    Source: ACS Medicinal Chemistry Letters, 2010.
    Context: Primary source for the synthesis and affinity data of the 6-phenylimidazo[1,2-b]pyridazine scaffold.
    URL:[Link]
    
  • In vivo SPECT imaging of amyloid-

    
     deposition with radioiodinated imidazo[1,2-a]pyridine derivative DRM106. 
    Source: Journal of Nuclear Medicine, 2015.
    Context: Comparative study of the related IMPY scaffold, establishing the validation protocols for in vivo amyloid imaging.
    URL:[Link]
    
  • Fluorine-18 radiolabeled heterocycles as PET tracers for imaging

    
    -amyloid plaques in Alzheimer's disease. 
    Source: Current Medicinal Chemistry, 2013.
    Context: Review of heterocyclic tracers, providing context on the structural requirements for amyloid binding.
    URL:[Link]
    
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Source: Journal of Medicinal Chemistry, 2003. Context: Foundational work on the SAR of the imidazo-fused systems, justifying the isosteric replacement strategy. URL:[Link]

Sources

Application

Preclinical Evaluation of 6-Phenylimidazo[1,2-b]pyridazine Derivatives in Multiple Myeloma Cell Lines

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Mechanistic Rationale & Target Biology The imidazo[1,2-b]py...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Mechanistic Rationale & Target Biology

The imidazo[1,2-b]pyridazine moiety is a highly privileged pharmacophore in modern oncology drug discovery. Its planar, nitrogen-rich core acts as an ideal ATP-competitive hinge-binder across several oncogenic kinases. In the context of Multiple Myeloma (MM)—a malignancy characterized by dysregulated plasma cells and heavy reliance on bone marrow microenvironment signaling—derivatives built upon the 6-phenylimidazo[1,2-b]pyridazine scaffold have demonstrated profound therapeutic potential.

Recent structure-activity relationship (SAR) studies reveal that specific substitutions on this core dictate kinase selectivity:

  • TAK1 Inhibition: Substituting the C6 position of the imidazo[1,2-b]pyridazine core with morpholine or piperazine, alongside an appropriate aryl/phenyl group at position 3, yields low-nanomolar inhibitors of Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is aberrantly upregulated in MM, directly driving the NF-κB survival pathway .

  • BTK Inhibition: Functionalized imidazo[1,2-b]pyridazine derivatives act as highly selective, irreversible Bruton's Tyrosine Kinase (BTK) inhibitors by forming a covalent bond with Cys481, effectively shutting down B-cell receptor (BCR) signaling pathways critical for malignant B-cell survival .

  • PI3Kδ Inhibition: Advanced 6-phenylimidazo[1,2-b]pyridazine analogs (e.g., (S)-4-amino-6-((1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl)amino)pyrimidine-5-carbonitrile) have been patented as potent phosphatidylinositol-3-kinase delta (PI3Kδ) inhibitors, targeting the AKT/mTOR axis in hematological malignancies including MM .

SignalingPathway Compound 6-Phenylimidazo[1,2-b] pyridazine Scaffold TAK1 TAK1 Kinase Compound->TAK1 Inhibits PI3K PI3Kδ / BTK Compound->PI3K Inhibits NFKB NF-κB Pathway TAK1->NFKB AKT AKT/mTOR Pathway PI3K->AKT Survival MM Cell Survival & Proliferation NFKB->Survival AKT->Survival

Fig 1: Dual inhibition of TAK1 and PI3K/BTK pathways by 6-Phenylimidazo[1,2-b]pyridazine in MM.

Experimental Design & Biological Models

As an Application Scientist, I emphasize that the choice of cell line is as critical as the compound itself. MM is genetically heterogeneous; therefore, compounds must be screened across a rationally selected panel:

  • H929 & MPC-11: These lines exhibit high sensitivity to TAK1 inhibition. H929 relies heavily on microenvironmental survival signals, making it an ideal model for TAK1-targeted 6-phenylimidazo[1,2-b]pyridazine derivatives .

  • U266: Characterized by the t(11;14) translocation and high basal IL-6 autocrine signaling. It serves as a robust model for evaluating the downstream blockade of STAT3 and NF-κB.

  • MM.1S: A dexamethasone-sensitive line that is highly responsive to PI3Kδ and BTK targeted therapies, ideal for evaluating the broader spectrum of imidazo[1,2-b]pyridazine analogs.

Quantitative Efficacy Summary

The table below synthesizes expected efficacy metrics for leading imidazo[1,2-b]pyridazine derivatives based on recent literature and patent data:

Target KinaseRepresentative DerivativeBiological ModelAssay TypeEfficacy MetricSource
TAK1 Compound 26 (C6-morpholine)MPC-11, H929 Cell LinesCell ViabilityGI50 ~ 30 nM
TAK1 Compound 26 (C6-morpholine)Cell-Free KinaseEnzymaticIC50 = 55 nM
BTK Compound 22Cell-Free KinaseEnzymaticIC50 = 1.3 nM
PI3Kδ 3-chloro-6-phenylimidazo analogPrimary MM / Cell LinesProliferationLow Nanomolar

Validated Experimental Workflows

Workflow Start Compound Preparation 10 mM Stock in 100% DMSO Treatment Dose-Response Treatment (0.1% Final DMSO) Start->Treatment Culture MM Cell Culture (H929, U266, MM.1S) Culture->Treatment split Treatment->split Assay1 CellTiter-Glo Assay (Viability & Proliferation) split->Assay1 Assay2 Western Blotting (Target Engagement) split->Assay2 Val1 Calculate IC50 & Z'-factor (Self-Validation) Assay1->Val1 Val2 Quantify p-TAK1 / p-AKT (Mechanistic Proof) Assay2->Val2

Fig 2: Self-validating experimental workflow for evaluating imidazo[1,2-b]pyridazine derivatives.

Step-by-Step Methodologies

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)

Causality Check: Why use CellTiter-Glo (CTG) instead of colorimetric assays like MTT? Kinase inhibitors often induce metabolic rewiring in MM cells before inducing apoptosis. MTT relies on mitochondrial reductase activity, which can yield false-positive viability signals during metabolic shifts. CTG measures ATP directly, providing an absolute correlation to metabolically active cell numbers.

Materials:

  • Log-phase MM cell lines (H929, U266)

  • 6-Phenylimidazo[1,2-b]pyridazine derivative (10 mM in 100% DMSO)

  • Positive Controls: Takinib (TAK1 inhibitor, IC50 ~187 nM [[1]]([Link])) or Idelalisib (PI3Kδ inhibitor ).

Step-by-Step:

  • Cell Seeding: Harvest MM cells and resuspend in RPMI-1640 supplemented with 10% FBS. Seed at 1.5 × 10⁴ cells/well in a 96-well opaque white microplate (Volume: 90 µL/well).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Dilute these stocks 1:100 in culture media to create 10X working solutions.

  • Treatment: Add 10 µL of the 10X working solutions to the cells. Crucial: Ensure the final DMSO concentration is uniformly 0.1% across all wells to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate plates at 37°C, 5% CO₂ for 72 hours.

  • Assay Execution: Equilibrate the plate and CTG reagent to room temperature for 30 minutes. Add 100 µL of CTG reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Self-Validation & Analysis: Read luminescence. Calculate the Z'-factor using the DMSO vehicle (negative control) and 10 µM Takinib (positive control). Proceed to data analysis only if Z' > 0.5. Calculate GI50 using a 4-parameter logistic non-linear regression model.

Protocol B: Target Engagement & Downstream Signaling (Western Blot)

Causality Check: Viability data only proves cytotoxicity, not mechanism. To verify that the 6-phenylimidazo[1,2-b]pyridazine derivative is acting on-target, we must assess the phosphorylation status of the target kinase (e.g., TAK1 Thr184/187) and its downstream effectors (e.g., NF-κB p65 or AKT Ser473).

Step-by-Step:

  • Treatment: Seed H929 cells at 1 × 10⁶ cells/mL in 6-well plates. Treat with the test compound at 0.5x, 1x, and 5x the established GI50 for 4 to 24 hours.

  • Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer. Crucial: You must supplement the RIPA buffer with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Without phosphatase inhibitors, endogenous phosphatases will rapidly strip the phosphate groups off TAK1 and AKT during lysis, yielding false-negative target engagement data.

  • Quantification: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane (0.2 µm pore size is preferred for capturing lower molecular weight targets).

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-TAK1, total TAK1, p-AKT, total AKT, and GAPDH (loading control) overnight at 4°C.

  • Detection: Wash 3x with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate. A successful on-target TAK1 inhibitor will show a dose-dependent reduction in p-TAK1 and p-NF-κB without altering total TAK1 levels.

References

  • / Sintim, H., et al. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." RSC Medicinal Chemistry, RSC Publishing, 2023. URL: [Link]

  • "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2023. URL: [Link]

  • "WO2016045591A1 - Novel imidazopyridazine compounds and their use." Google Patents. URL:

  • Wu, Z., Li, W., Feng, L. "Crystalline forms of (s)-4-amino-6-((1-(3-chloro-6-phenylimidazo[1,2-b]pyridazine-7-yl)ethyl)amino)pyrimidine-5-carbonitrile as inhibitors of phosphatidylinositol-3-kinase." Justia Patents (Hutchison Medipharma Limited), Patent No. 12180214, 2024. URL: [Link]

Sources

Method

Application Note: Quantifying the In Vitro Anti-proliferative Activity of 6-Phenylimidazo[1,2-b]pyridazine Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Imidazo[1,2-b]pyridazines The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. A particularly promising class, 6-Phenylimidazo[1,2-b]pyridazines, has garnered attention for its potent anti-cancer properties.[1][2] These compounds frequently function as kinase inhibitors, targeting the dysregulated signaling pathways that are a hallmark of many cancers.[3][4][5] By blocking the ATP-binding site of specific kinases, these agents can halt the downstream signals that drive uncontrolled cell proliferation and survival, making them attractive candidates for novel oncology therapeutics.[3][6]

This application note provides a detailed, field-proven protocol for assessing the in vitro anti-proliferative activity of novel 6-Phenylimidazo[1,2-b]pyridazine compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. We will delve into the scientific principles, provide a step-by-step methodology, and offer guidance on data analysis and interpretation to ensure robust and reproducible results.

Principle of the MTT Assay

The MTT assay is a cornerstone colorimetric method for evaluating cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[7][8] The core mechanism relies on the enzymatic activity of mitochondrial NAD(P)H-dependent oxidoreductases, which are primarily active in viable, metabolically functioning cells.[7] These enzymes reduce the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[9][10] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells in the well, providing a quantitative measure of cell proliferation.[8]

Experimental Design & Workflow

A successful anti-proliferative assay requires careful planning. The general workflow involves seeding cancer cells, treating them with a concentration gradient of the test compound, incubating for a period that allows for effects on proliferation (typically 48-72 hours), assessing viability with the MTT assay, and finally, analyzing the data to determine the compound's potency.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cell Culture & Treatment cluster_readout Phase 3: MTT Readout cluster_analysis Phase 4: Data Analysis A Prepare serial dilutions of test compounds E Treat cells with compounds & controls A->E B Harvest and count cancer cells C Seed cells into 96-well plates B->C D Incubate (24h) for cell adherence C->D D->E F Incubate (48-72h) to assess proliferation E->F G Add MTT Reagent to each well F->G H Incubate (2-4h) for formazan formation G->H I Add Solubilization Agent (e.g., DMSO) H->I J Read Absorbance (~570 nm) I->J K Normalize data to vehicle control J->K L Plot dose-response curve K->L M Calculate IC50 value L->M

Caption: High-level workflow for the in vitro anti-proliferative MTT assay.

Detailed Protocol: MTT Assay

This protocol is optimized for adherent cancer cell lines in a 96-well plate format.

Materials & Reagents
  • Cell Line: Appropriate cancer cell line (e.g., HeLa, A549, MCF-7)

  • Culture Medium: Recommended medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test Compounds: 6-Phenylimidazo[1,2-b]pyridazine compounds dissolved in Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.

  • Solubilization Solution: Anhydrous DMSO or a solution of SDS-HCl.[11]

  • Equipment: Humidified incubator (37°C, 5% CO₂), microplate spectrophotometer (ELISA reader), sterile 96-well flat-bottom plates, multichannel pipette.

Step-by-Step Methodology
  • Cell Seeding: a. Harvest exponentially growing cells using trypsinization. b. Perform a cell count (e.g., using a hemocytometer) and determine cell viability. c. Dilute the cells in fresh culture medium to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells/well. d. Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Scientist's Note: Avoid seeding cells in the perimeter wells of the plate to minimize the "edge effect." Instead, fill these wells with 100 µL of sterile PBS to maintain humidity.

  • Incubation for Adherence: a. Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume proliferation.[12]

  • Compound Treatment: a. Prepare serial dilutions of the 6-Phenylimidazo[1,2-b]pyridazine compounds in culture medium from your DMSO stock. A typical 8-point, 3-fold dilution series might start from 100 µM. b. Controls are critical for a self-validating system:

    • Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1%). This represents 100% viability.
    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
    • Blank Control: Wells containing medium only (no cells) to measure background absorbance. c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations or controls. d. Perform each treatment in triplicate to ensure statistical validity.
  • Drug Incubation: a. Return the plate to the incubator for 48 to 72 hours. The incubation time should be sufficient to observe a significant effect on proliferation.

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[7] b. Incubate the plate for 2-4 hours at 37°C.[12] During this time, viable cells will metabolize the MTT, and the formation of purple formazan crystals will become visible under a microscope.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. b. Add 100 µL of DMSO to each well to dissolve the crystals.[9] c. Gently pipette up and down to ensure complete solubilization and a homogenous colored solution. Let the plate sit at room temperature in the dark for at least 15 minutes.[12]

  • Absorbance Measurement: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Data Analysis & Interpretation

The goal of data analysis is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%.

  • Data Normalization: a. Subtract the average absorbance of the blank controls from all other wells. b. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Dose-Response Curve and IC50 Calculation: a. Plot % Viability (Y-axis) against the log of the compound concentration (X-axis). b. Use a non-linear regression model (four-parameter logistic or sigmoidal dose-response) to fit the curve.[14][15][16] This can be done using software like GraphPad Prism, Origin, or Excel with an appropriate add-in.[14][16] c. The IC50 is the concentration on the x-axis that corresponds to 50% viability on the y-axis of the fitted curve.[14]

Example Data Presentation

The anti-proliferative activity of several hypothetical 6-Phenylimidazo[1,2-b]pyridazine compounds against different cancer cell lines can be summarized for easy comparison.

Compound IDHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
IMP-001 2.5 ± 0.35.1 ± 0.63.8 ± 0.4
IMP-002 15.2 ± 1.822.4 ± 2.518.9 ± 2.1
IMP-003 0.8 ± 0.11.2 ± 0.20.9 ± 0.1
Doxorubicin 0.1 ± 0.020.3 ± 0.040.2 ± 0.03

Data are presented as mean ± standard deviation from three independent experiments.

Putative Mechanism of Action: Kinase Inhibition

Many imidazo[1,2-a]pyridine and related scaffolds exert their anti-cancer effects by inhibiting protein kinases.[17][18] These enzymes are crucial regulators of cell signaling pathways involved in cell growth, division, and survival.[5] In many cancers, kinases like those in the PI3K/Akt/mTOR pathway are aberrantly activated, leading to unchecked proliferation.[19][20] 6-Phenylimidazo[1,2-b]pyridazine compounds can act as ATP-competitive inhibitors, blocking the kinase's function and thereby inducing cell cycle arrest or apoptosis.[3][20]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Compound 6-Phenylimidazo [1,2-b]pyridazine Compound->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway targeted by kinase inhibitors.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). [Source Not Available].
  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. (2025, February 26). [Source Not Available].
  • Targeting cancer with kinase inhibitors. (2015, May 1). Journal of Clinical Investigation.
  • Tyrosine kinase inhibitors (cancer treatment) | Health and Medicine | Research Starters. [Source Not Available].
  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. [Source Not Available].
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.
  • MTT assay overview. Abcam.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC.
  • Cancer growth blockers | Targeted cancer drugs. [Source Not Available].
  • How to calculate IC50 for my dose response?. (2016, October 4). ResearchGate.
  • MTT Cell Proliferation/Viability Assay. R&D Systems.
  • MTT Cell Proliferation Assay. ATCC.
  • MTT Cell Proliferation/Viability Assay. R&D Systems.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • How to calculate IC50. Science Gateway.
  • MTT CELL PROLIFERATION ASSAY. Bioquochem.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC.
  • Equation: Absolute IC50. GraphPad Prism 11 Curve Fitting Guide.
  • Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine-resistant cancer cells. (2005, June 15). PubMed.
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022, August 17). MDPI.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). [Source Not Available].
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021, May 26). [Source Not Available].
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. OUCI.

Sources

Application

Application Note: High-Throughput Screening of a 6-Phenylimidazo[1,2-b]pyridazine Library

Abstract & Scientific Rationale The 6-phenylimidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the adenine ring of ATP. This allows it to f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The 6-phenylimidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the adenine ring of ATP. This allows it to form critical hydrogen bonds within the hinge region of various protein kinases. Notable clinical success stories, such as Ponatinib (Iclusig) , utilize this core to target BCR-ABL and other tyrosine kinases.

This application note details a robust High-Throughput Screening (HTS) workflow for a library of 6-phenylimidazo[1,2-b]pyridazine derivatives. Unlike generic screening guides, this protocol addresses the specific physicochemical properties of this scaffold—specifically its planar aromaticity, which drives potency but introduces solubility challenges and aggregation-based false positives.

Key Mechanistic Insight

The 6-phenyl substituent typically occupies the hydrophobic pocket adjacent to the gatekeeper residue, while the nitrogen atoms at positions 1 and 5 of the core system serve as hydrogen bond acceptors. Successful screening requires an assay format that tolerates high DMSO concentrations to maintain compound solubility without denaturing the kinase target.

Library Design & Chemical Space

Before screening, understanding the Structure-Activity Relationship (SAR) logic of the library is essential for downstream hit triage.

SAR Logic Visualization

The following diagram illustrates the functional zones of the scaffold, guiding both library selection and hit expansion.

SAR_Logic Core Imidazo[1,2-b]pyridazine Core Scaffold Pos3 Position 3 (Hinge Binder) Core->Pos3 H-Bond Acceptor Phenyl 6-Phenyl Ring (Hydrophobic Pocket) Core->Phenyl Hydrophobic Interaction Target Kinase ATP Pocket Core->Target Docking Pos6 Position 6 (Solubilizing Group) Phenyl->Pos6 Solvent Exposure

Figure 1: Functional decomposition of the 6-phenylimidazo[1,2-b]pyridazine scaffold for kinase targeting.

Experimental Protocol: TR-FRET Kinase Binding Assay

Assay Format: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Rationale: TR-FRET is ratiometric, minimizing interference from the autofluorescence often exhibited by extended aromatic systems like phenyl-substituted pyridazines.

Reagents & Equipment
  • Target: Recombinant Ser/Thr or Tyr Kinase (e.g., p38

    
    , GSK-3
    
    
    
    ).
  • Tracer: Biotinylated Kinase Inhibitor or AlexaFluor-647 labeled ATP-competitive tracer.

  • Detection: Europium (Eu)-labeled anti-tag antibody (Donor) + Streptavidin-APC (Acceptor).

  • Plates: 384-well or 1536-well low-volume white polystyrene plates (Greiner Bio-One).

  • Liquid Handling: Labcyte Echo 650 (Acoustic Dispenser) for compounds; Multidrop Combi for reagents.

Step-by-Step Workflow

Step 1: Compound Source Preparation

  • Dissolve library compounds in 100% DMSO to 10 mM.

  • Centrifuge source plates at 1000 x g for 1 minute to remove air bubbles that interfere with acoustic energy.

Step 2: Acoustic Dispensing (The "Assay Ready" Plate)

  • Use the Echo 650 to transfer 20 nL of compound into dry assay plates.

  • Controls:

    • Min Signal (HPE): 20 nL of 10 mM Staurosporine (Reference Inhibitor).

    • Max Signal (ZPE): 20 nL of 100% DMSO.

  • Note: This results in a final assay concentration of 10

    
    M (assuming 20 
    
    
    
    L final vol) and 0.1% DMSO.

Step 3: Enzyme Reaction Setup

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35 (detergent is critical to prevent aggregation of planar compounds).
    
  • Dispense 10

    
    L  of 2x Kinase/Antibody mix.
    
  • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibration.

Step 4: Tracer Addition

  • Dispense 10

    
    L  of 2x Tracer/Acceptor mix.
    
  • Seal plates and incubate for 60 minutes at RT in the dark.

Step 5: Detection

  • Read on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Excitation: 337 nm (Laser).

  • Emission 1: 665 nm (Acceptor - FRET signal).

  • Emission 2: 615 nm (Donor - Internal Reference).

HTS Workflow Diagram

The following diagram outlines the logical flow of the screening campaign, emphasizing quality control checkpoints.

HTS_Workflow Lib Library Prep (10mM in DMSO) Echo Acoustic Dispensing (20 nL Transfer) Lib->Echo Enz Enzyme Addition (+ Pre-incubation) Echo->Enz Tracer Tracer Addition (Start Reaction) Enz->Tracer Read TR-FRET Detection (EnVision Reader) Tracer->Read QC QC Check (Z' > 0.5) Read->QC QC->Echo Fail (Repeat) Analysis Data Normalization & Hit Selection QC->Analysis Pass

Figure 2: Step-by-step HTS workflow for kinase inhibitor discovery.

Data Analysis & Validation

Quantitative Metrics

Data must be normalized to the in-plate controls. Use the following table to structure your analysis parameters.

ParameterFormula / DefinitionAcceptance Criteria
Ratio ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

N/A
% Inhibition

N/A
Z-Factor (Z') $1 - \frac{3(\sigma{ZPE} + \sigma_{HPE})}{\mu_{ZPE} - \mu_{HPE}
Signal-to-Background

> 3.0
  • 
    : Mean signal
    
  • 
    : Standard deviation
    
  • ZPE (Zero Percent Effect): DMSO control (Max binding of tracer)

  • HPE (Hundred Percent Effect): Staurosporine control (No binding of tracer)

Handling False Positives (The "Aggregation" Problem)

Imidazo[1,2-b]pyridazines are planar and hydrophobic. They can form colloidal aggregates that sequester the enzyme, leading to non-specific inhibition.

  • Validation Step: Retest hits in the presence of 0.01% Triton X-100 or 0.1 mg/mL BSA . True inhibitors will retain potency; aggregators will lose activity as the detergent breaks up the colloid.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: Garrido, A., et al. (2021).[1][2][3] European Journal of Medicinal Chemistry.

  • Discovery of Ponatinib (AP24534): Huang, W.S., et al. (2010). Journal of Medicinal Chemistry.

  • Design of Imidazo[1,2-b]pyridazines as GSK-3β Inhibitors: (2023). Journal of Medicinal Chemistry.

  • Assay Guidance Manual - Kinase Screening: Coussens, N.P., et al. (2012). NCBI Bookshelf.

  • Z-Factor Statistical Method: Zhang, J.H., et al. (1999). Journal of Biomolecular Screening.

Sources

Method

Technical Application Note: Advanced Radiosynthesis of 6-Phenylimidazo[1,2-b]pyridazine Derivatives for PET Imaging

Strategic Overview & Biological Context[1][2][3][4] The 6-phenylimidazo[1,2-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for the more common imidazo[1,2-a]pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Biological Context[1][2][3][4]

The 6-phenylimidazo[1,2-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for the more common imidazo[1,2-a]pyridine. This heterocyclic core is critical in the development of radioligands targeting:

  • Translocator Protein (TSPO): Used for imaging neuroinflammation (microglial activation) in neurodegenerative diseases like Alzheimer’s and Parkinson’s.

  • Tropomyosin Receptor Kinases (Trk): Pan-Trk inhibitors for oncology and neurobiology.[1]

  • Tyk2 (Tyrosine Kinase 2): Implicated in autoimmune signaling pathways.

For in vivo PET imaging, the introduction of Fluorine-18 (


F) or Carbon-11 (

C) must be achieved without altering the pharmacophore's binding affinity. This guide focuses on two primary methodologies: Copper-Mediated Radiofluorination (CMRF) for direct aromatic labeling (the modern "gold standard" for this scaffold) and Aliphatic Nucleophilic Substitution for side-chain labeling.
Why 6-Phenylimidazo[1,2-b]pyridazine?

Unlike electron-deficient pyridines which readily undergo nucleophilic aromatic substitution (


), the imidazo[1,2-b]pyridazine core is electron-rich. Traditional 

with

is often low-yielding or requires harsh conditions that degrade precursors. The protocols below utilize late-stage functionalization to overcome these barriers.

Chemical Strategy & Retrosynthesis

We employ a "late-stage fluorination" strategy.[2] This allows the complex drug scaffold to be synthesized fully before the introduction of the radionuclide, minimizing radioactive decay losses.

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct radiolabeling vector based on the derivative's structure.

RadiolabelingStrategy Start Target Molecule: 6-Phenylimidazo[1,2-b]pyridazine Decision Label Position? Start->Decision Aromatic Aromatic Ring (6-Phenyl moiety) Decision->Aromatic Metabolic Stability Aliphatic Side Chain (e.g., Alkyl Amine) Decision->Aliphatic Ease of Synthesis MethodA Protocol A: Cu-Mediated Radiofluorination (Boronate Precursor) Aromatic->MethodA MethodB Protocol B: Aliphatic Substitution (Tosylate/Mesylate) Aliphatic->MethodB Product Final PET Tracer (>98% RCP) MethodA->Product MethodB->Product

Caption: Decision matrix for selecting the optimal radiolabeling protocol based on structural requirements and metabolic stability goals.

Protocol A: Copper-Mediated Radiofluorination (CMRF)

Best for: Direct labeling of the 6-phenyl ring. Advantage: High metabolic stability; access to positions inaccessible by


.

This protocol utilizes a pinacol boronate (BPin) precursor.[3][4] The reaction is catalyzed by a Copper(II) complex, allowing nucleophilic


fluoride to displace the boron moiety.
Materials
  • Precursor: 6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-b]pyridazine derivative (5 µmol).

  • Catalyst:

    
     (Tetrakis(pyridine)copper(II) triflate) (15 µmol).
    
  • Solvent: DMA (Dimethylacetamide) or DMI (1,3-Dimethyl-2-imidazolidinone).

  • Eluent: Tetrabutylammonium triflate (

    
    ) or 
    
    
    
    .
Step-by-Step Methodology
  • Trap & Release:

    • Trap

      
      Fluoride on a QMA carbonate ion-exchange cartridge.
      
    • Elute with a solution of

      
       (or 
      
      
      
      /
      
      
      ) in MeOH/Water.
    • Critical Step: Azeotropic drying is essential . Evaporate to dryness with acetonitrile (

      
      ) at 100°C under He flow/vacuum. Water content must be 
      
      
      
      .
  • Reaction Setup:

    • In a V-vial, dissolve the BPin Precursor (5 µmol) and

      
        (15 µmol) in 0.5 mL of anhydrous DMA.
      
    • Note: The catalyst ratio (Cu:Precursor) should be maintained at 3:1 or 4:1 to prevent protodeboronation.

  • Labeling:

    • Add the precursor/catalyst solution to the dried

      
      fluoride residue.[5]
      
    • Heat to 110°C for 20 minutes .

    • Atmosphere: Normal air atmosphere is often tolerated, but closed vessels prevent solvent loss.

  • Quenching & Dilution:

    • Cool the reactor to 40°C.

    • Quench with 3 mL of HPLC mobile phase (e.g., 20% MeCN in 0.1% aqueous TFA).

  • Purification:

    • Inject onto semi-preparative HPLC (C18 column).

    • Collect the product peak (typically elutes after the hydrolyzed boronic acid byproduct).

Mechanistic Insight (CMRF Cycle)

The copper catalyst facilitates a transmetallation from Boron to Copper, followed by oxidative addition of Fluoride and reductive elimination of the Aryl-Fluoride bond.

CMRF_Mechanism Step1 Cu(II) Complex + [18F]F- Step2 Transmetallation (Ar-Bpin displaces Ligand) Step1->Step2 Ligand Exchange Step3 High-Valent Cu(III)-F-Ar Species Step2->Step3 Oxidation Step4 Reductive Elimination Step3->Step4 Product [18F]Ar-F + Cu(I) Step4->Product C-F Bond Formation Product->Step1 Re-oxidation (Air)

Caption: Simplified catalytic cycle for Copper-Mediated Radiofluorination of aryl boronate esters.

Protocol B: Aliphatic Nucleophilic Substitution

Best for: Labeling alkyl side chains (e.g., fluoroethyl amines). Advantage: Higher yields, established automation protocols.

Materials
  • Precursor: Tosylate (OTs) or Mesylate (OMs) derivative of the 6-phenylimidazo[1,2-b]pyridazine.

  • Reagents: Kryptofix 2.2.2 (

    
    ), 
    
    
    
    .[5]
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO.

Step-by-Step Methodology
  • Drying:

    • Elute

      
      Fluoride from QMA with 
      
      
      
      solution.[5]
    • Azeotropically dry with MeCN (

      
      ) at 95°C.
      
  • Labeling:

    • Dissolve Precursor (2–5 mg) in 0.5–1.0 mL anhydrous MeCN (or DMSO for higher temps).

    • Add to dried

      
      fluoride.
      
    • Heat at 90–100°C for 10–15 minutes .

  • Purification:

    • Dilute with water.

    • Load onto a C18 Sep-Pak cartridge (solid-phase extraction) to remove unreacted fluoride and salts.

    • Elute product with Ethanol or inject directly into HPLC for high-purity applications.

Quality Control & Validation Data

A rigorous QC process is mandatory before in vivo application.

Analytical HPLC Parameters
  • Column: Phenomenex Luna C18(2) or equivalent (

    
    ).
    
  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.[6]

    • B: 0.1% TFA in Acetonitrile.[6]

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detectors: UV (

    
    ) and Gamma (NaI).
    
Acceptance Criteria Table
ParameterSpecificationMethod
Radiochemical Purity (RCP)

Radio-HPLC
Molar Activity (

)

(

)
UV/Rad-HPLC comparison
Chemical Purity No single impurity

UV-HPLC
Residual Solvent DMA/DMI

GC-FID
pH

pH Strip/Meter

Troubleshooting & Optimization

  • Low Yield in CMRF:

    • Cause: "Blue" reaction mixture turns brown/black (decomposition of catalyst).

    • Fix: Reduce temperature to 100°C or increase catalyst loading. Ensure strict exclusion of moisture during the drying step, but allow air (oxygen) during the reaction if using Cu(OTf)2 (re-oxidation helps the cycle).

  • Protodeboronation (Precursor loss):

    • Cause: High basicity.

    • Fix: Use less basic elution salts (e.g., replace

      
       with 
      
      
      
      or OTf salts).
  • Poor Separation:

    • Cause: Imidazo[1,2-b]pyridazine is basic.[7]

    • Fix: Ensure TFA is present in the HPLC mobile phase to protonate the nitrogen, sharpening the peak shape.

References

  • Tredwell, M., et al. (2014). "A general copper-mediated nucleophilic 18F-fluorination of arenes." Angewandte Chemie International Edition.

  • Mossine, A. V., et al. (2015). "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids." Organic Letters.

  • Damont, A., et al. (2015). "Radiosynthesis of TSPO PET ligands: Imidazo[1,2-b]pyridazine derivatives." Journal of Labelled Compounds and Radiopharmaceuticals.

  • Bernard-Gauthier, V., et al. (2017). "Development of subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine pan-Trk inhibitors as candidate PET imaging probes." RSC Medicinal Chemistry.

  • Makaravage, K. J., et al. (2016). "Copper-Mediated Radiofluorination of Arylstannanes with 18F-Fluoride." Organic Letters.

Disclaimer: This application note is for research purposes only. All radioactive work must be performed in licensed facilities following local radiation safety regulations.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Phenylimidazo[1,2-b]pyridazine Synthesis

Ticket ID: #IP-SYNTH-006 Subject: Optimization of Reaction Yield & Troubleshooting Cyclization Protocols Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary & Core Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IP-SYNTH-006 Subject: Optimization of Reaction Yield & Troubleshooting Cyclization Protocols Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Core Mechanism

The synthesis of 6-phenylimidazo[1,2-b]pyridazine typically proceeds via the condensation of 3-amino-6-phenylpyridazine with an


-haloaldehyde (e.g., chloroacetaldehyde) or its acetal equivalent. While the imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Ponatinib analogs), researchers often encounter variable yields ranging from 20% to 80% due to specific mechanistic bottlenecks.
The Mechanistic Pathway

The reaction is a Hantzsch-type condensation . It involves two critical steps:

  • Nucleophilic Attack: The endocyclic nitrogen (

    
    ) of the pyridazine ring—which is the most nucleophilic center—attacks the 
    
    
    
    -carbon of the haloaldehyde.
  • Cyclization & Dehydration: The exocyclic amine attacks the carbonyl carbon, followed by water elimination to aromatize the system.

Key Insight: The


 nitrogen is significantly more nucleophilic than the exocyclic amine or the 

nitrogen. However, steric hindrance at the C-6 position (the phenyl group) can subtly influence the conformation, making the reaction sensitive to solvent polarity and temperature.

Standard Operating Procedure (High-Yield Protocol)

Do not rely on generic heterocycle protocols. Use this optimized workflow for the 6-phenyl derivative.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3-Amino-6-phenylpyridazine 1.0Limiting ReagentEnsure purity >95% (remove Pd residues if made via Suzuki).
Chloroacetaldehyde (50% aq) 1.5 - 2.0ElectrophileFreshly distilled or high-grade commercial aq. solution.
NaHCO₃ 2.0 - 2.5BaseNeutralizes HCl byproduct; prevents protonation of the nucleophile.
Ethanol (EtOH) SolventMediumHigh dielectric constant supports the transition state.
Step-by-Step Protocol
  • Dissolution: Suspend 3-amino-6-phenylpyridazine (1.0 eq) in Ethanol (0.2 M concentration).

  • Reagent Addition: Add NaHCO₃ (2.0 eq) followed by dropwise addition of Chloroacetaldehyde (1.5 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (95:5 DCM:MeOH). The starting amine is highly polar; the product will be less polar and fluorescent under UV.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Evaporate EtOH under reduced pressure.

    • Resuspend residue in water/EtOAc.[2] Extract 3x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Visualization: Reaction Pathway & Logic

ReactionPathway Start 3-Amino-6- phenylpyridazine Inter Intermediate: N-Alkylated Species Start->Inter N-2 Nucleophilic Attack (Fast) Reagent Chloroacetaldehyde (aq) Reagent->Inter Prod 6-Phenylimidazo [1,2-b]pyridazine Inter->Prod Cyclization & Dehydration (-H2O) Side Side Product: Black Tar/Polymer Inter->Side Overheating or Acidic pH

Figure 1: Mechanistic pathway for the cyclization of imidazo[1,2-b]pyridazine.[4][5] The green path indicates the desired dehydration step.

Troubleshooting Guide (Q&A)

Issue 1: "My yield is consistently low (<40%), and I see starting material remaining."

Diagnosis: Incomplete conversion due to HCl accumulation . As the reaction proceeds, HCl is generated. If the buffering capacity (NaHCO₃) is insufficient or the stirring is poor, the reaction medium becomes acidic. Protonation of the pyridazine ring nitrogen (


) deactivates it, halting the nucleophilic attack.

Corrective Action:

  • Increase Base: Increase NaHCO₃ to 3.0 equivalents.

  • Switch Solvent: Use n-Butanol instead of Ethanol and reflux at

    
    . The higher temperature overcomes the activation energy barrier for the cyclization step, which is often the rate-determining step for 6-substituted analogs.
    
Issue 2: "The reaction mixture turns into a black tar/sludge."

Diagnosis: Polymerization of Chloroacetaldehyde. Chloroacetaldehyde is unstable and prone to self-polymerization, especially in concentrated solutions or at high temperatures without a substrate to react with.

Corrective Action:

  • Reagent Quality: Do not use old chloroacetaldehyde. If the solution is dark or viscous, discard it.

  • Slow Addition: Do not add all chloroacetaldehyde at once. Add it dropwise over 30 minutes to the refluxing amine solution. This keeps the concentration of free electrophile low relative to the nucleophile.

  • Alternative Reagent: Switch to Bromoacetaldehyde diethyl acetal .

    • Protocol Adjustment: This requires an acid catalyst (HBr 48%, 2-3 drops) to deprotect the acetal in situ. Reflux in EtOH/H₂O. This method is generally cleaner but slower.

Issue 3: "I am isolating a regioisomer or a byproduct."

Diagnosis: While


 attack is favored, steric bulk at C-6 (phenyl group) can sometimes retard the reaction, allowing side reactions. However, true regioisomers (attack at exocyclic amine first) are rare for this specific scaffold. The most common "byproduct" is actually the intermediate alcohol  (non-dehydrated species).

Corrective Action:

  • Force Dehydration: If you observe a mass corresponding to [M+18] in LCMS, the cyclization occurred but water was not eliminated. Treat the crude residue with a catalytic amount of p-TsOH in refluxing toluene (with Dean-Stark trap) or simply reflux in acetic acid for 1 hour to drive the dehydration.

Experimental Data & Solvents Comparison

The choice of solvent profoundly impacts the yield for 6-phenyl derivatives due to solubility issues of the starting material.

Solvent SystemTemp (

)
Typical YieldProsCons
Ethanol (Reflux) 7850-65%Easy work-up, GreenSlow kinetics for bulky substrates.
n-Butanol (Reflux) 11775-85% High thermal energy drives cyclizationHarder to remove (high BP).
DMF (

)
10040-50%Solubilizes everythingDifficult work-up; promotes polymerization.
H₂O/THF (1:1) 6530%MildPoor solubility of 6-phenyl precursor.

Advanced Workflow Visualization

TroubleshootingFlow Problem Start: Low Yield / Impure Product CheckSM Check Starting Material (3-amino-6-phenylpyridazine) Problem->CheckSM Purity Is Purity >95%? CheckSM->Purity Recryst Action: Recrystallize (EtOH/Water) Purity->Recryst No CheckReagent Check Chloroacetaldehyde Purity->CheckReagent Yes Color Is it clear/colorless? CheckReagent->Color Replace Action: Distill or Replace Consider Bromoacetal Color->Replace No (Dark/Tarry) CheckCond Check Reaction Conditions Color->CheckCond Yes Temp Is Temp > 80°C? CheckCond->Temp SolventSwitch Action: Switch to n-Butanol Increase Temp to 110°C Temp->SolventSwitch No Temp->SolventSwitch Yes (but low yield)

Figure 2: Decision tree for troubleshooting reaction failures.

References

  • General Synthesis of Imidazo[1,2-b]pyridazines

    • Source: Vertex AI Search / NIH PMC. "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques."
    • URL:[Link]

  • Mechanistic Insights & Review

    • Source: ResearchGate.[4][5] "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions."

    • URL:[Link]

  • Applications in Drug Discovery (Kinase Inhibitors)

    • Source: RSC Medicinal Chemistry.[6] "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors."

    • URL:[Link]

  • Precursor Synthesis (3-Amino-6-arylpyridazines)

    • Source: BenchChem Technical Support.[2] "Synthesis of 3-Amino-6-Substituted Pyridazines."

Sources

Optimization

Technical Support Center: Optimizing Solubility of 6-Phenylimidazo[1,2-b]pyridazine Derivatives for Biological Assays

Introduction The 6-phenylimidazo[1,2-b]pyridazine scaffold is a "privileged" pharmacophore widely utilized in the development of kinase inhibitors targeting [1], [2],[3], and [4]. However, the highly planar and lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 6-phenylimidazo[1,2-b]pyridazine scaffold is a "privileged" pharmacophore widely utilized in the development of kinase inhibitors targeting [1], [2],[3], and [4]. However, the highly planar and lipophilic nature of this bicyclic heteroaromatic core frequently leads to poor aqueous solubility[5]. This manifests as precipitation in assay buffers, colloidal aggregation causing false positives, and poor cellular permeability[6].

This technical guide provides actionable, step-by-step troubleshooting strategies to diagnose and optimize the solubility of these derivatives for robust, reproducible biological assays.

Diagnostic Workflow

Before altering your compound or assay protocol, it is critical to diagnose whether the anomalous data is genuinely caused by poor solubility[7]. Use the following workflow to isolate the root cause of assay interference.

DiagnosticWorkflow Start Anomalous Assay Data (e.g., Hill Slope > 1.5) CheckSol Run Kinetic Solubility Assay (Laser Nephelometry) Start->CheckSol Decision Is Solubility > Assay Concentration? CheckSol->Decision Aggregates Suspect Colloidal Aggregation Add 0.01% Triton X-100 Decision->Aggregates Yes Formulation Optimize Formulation (HP-β-CD or DMSO/PEG) Decision->Formulation No (Cell/In Vitro) MedChem Structural Optimization (e.g., C6-Morpholine) Decision->MedChem No (Lead Optimization)

Diagnostic workflow for identifying and resolving solubility-driven assay artifacts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 6-phenylimidazo[1,2-b]pyridazine compound shows steep Hill slopes (>1.5) and inconsistent IC


 values in biochemical kinase assays. Is this a solubility issue? 
A:  Yes, this is a classic hallmark of colloidal aggregation. Highly lipophilic compounds often form sub-micron colloidal aggregates in aqueous buffers rather than true solutions[6]. These aggregates non-specifically sequester and inhibit the kinase, leading to false-positive inhibition and artificially steep dose-response curves[7].
Causality & Solution: Supplement your assay buffer with a non-ionic surfactant. Adding 0.01% (v/v) Triton X-100 or Tween-20 disrupts these colloidal aggregates, ensuring the compound remains in monomeric form to interact specifically with the kinase ATP-binding pocket.

Q2: How do I accurately measure the solubility of these derivatives before running a high-throughput screen (HTS)? A: For early-stage drug discovery and HTS, is the gold standard[8][9]. Unlike thermodynamic solubility, which requires crystalline solid and long equilibration times[10], kinetic solubility mimics the actual conditions of a bioassay (diluting a DMSO stock into an aqueous buffer)[11]. Nephelometry detects the exact concentration at which the compound begins to precipitate by measuring the scattering of a laser beam by insoluble particles[8].

Q3: We observe single-digit nanomolar IC


s in biochemical assays, but the cellular GI

in multiple myeloma cell lines (e.g., H929) is >10 µM. How can we fix this?
A: This discrepancy is often caused by the compound precipitating in the complex cell culture media (DMEM/RPMI) or binding excessively to fetal bovine serum (FBS) proteins, drastically reducing the free fraction of the drug[11]. Causality & Solution: First, try formulating the compound with a cyclodextrin. Complexation with 10-20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) creates a hydrophilic shell around the lipophilic core, keeping it in solution without disrupting cellular membranes. If formulation fails, structural optimization is required[1].

Q4: What structural modifications can inherently improve the aqueous solubility of the imidazo[1,2-b]pyridazine core without losing target affinity? A: The most effective strategy is introducing sp


-rich, polar, or ionizable groups at the C6 position of the imidazo[1,2-b]pyridazine core[1]. Research on  and  inhibitors has demonstrated that substituting the C6 position with a morpholine or piperazine ring dramatically enhances aqueous solubility and metabolic stability[1][2].
Causality: The added sp

character disrupts the flat, planar pi-stacking of the crystal lattice, while the heteroatoms (oxygen/nitrogen) can engage in additional favorable hydrogen-bonding interactions within the kinase hinge region[1].

StructuralOpt Core Imidazo[1,2-b]pyridazine Core (Planar, Lipophilic) C6 Target C6 Position Core->C6 Morpholine Substitute with Morpholine or Piperazine C6->Morpholine Outcome1 Increased sp3 Character (Disrupts Pi-Stacking) Morpholine->Outcome1 Outcome2 Added H-Bond Acceptors (Engages Kinase Hinge) Morpholine->Outcome2 Final Enhanced Aqueous Solubility & Maintained Affinity Outcome1->Final Outcome2->Final

Mechanistic rationale for C6-substitution to improve solubility and binding affinity.

Data Presentation: Impact of C6-Substitution on Physicochemical Properties

The following table summarizes the quantitative improvements observed when optimizing a planar 6-phenylimidazo[1,2-b]pyridazine hit into a C6-morpholine substituted lead compound (data synthesized from TAK1/DYRK1A inhibitor optimization campaigns)[1][2].

PropertyUnsubstituted Core (Hit)C6-Morpholine Substituted (Lead)Causality / Mechanism
Kinetic Solubility (pH 7.4) < 5 µM> 80 µMDisruption of planar crystal packing; added polarity.
Biochemical IC

(Kinase)
150 nM55 nMMorpholine oxygen acts as an additional H-bond acceptor.
Cellular GI

(H929 cells)
> 10,000 nM30 nMImproved solubility in media increases the free drug fraction.
Microsomal Stability (T

)
15 min> 60 minBlocking the metabolically labile C6 position prevents rapid oxidation.

Standard Operating Procedures (SOPs)

Protocol 1: Nephelometric Kinetic Solubility Assay[8][9]

Purpose: To determine the maximum soluble concentration of a compound in an aqueous assay buffer before precipitation occurs, aligning with standards[7].

  • Stock Preparation: Prepare a 10 mM stock solution of the 6-phenylimidazo[1,2-b]pyridazine derivative in 100% DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the DMSO stock across 12 wells using 100% DMSO.

  • Buffer Addition: Transfer 2 µL of each DMSO dilution into a standard 96-well flat-bottom clear microplate. Add 198 µL of the target aqueous buffer (e.g., PBS pH 7.4 or specific Kinase Assay Buffer) to each well. (Note: Final DMSO concentration is 1.0%, matching typical assay conditions).

  • Incubation: Seal the plate and incubate at room temperature (or 37°C for cell-based assay buffers) for 2 hours to allow for equilibrium of the metastable state.

  • Measurement: Read the plate using a microplate laser nephelometer (e.g., BMG NEPHELOstar). The instrument measures the intensity of scattered light in Nephelometric Turbidity Units (NTU).

  • Data Analysis: Plot the scattered light intensity against compound concentration. The "kinetic solubility limit" is the concentration at which the scattering signal sharply deviates from the baseline.

  • System Validation (Self-Validating Step): Always include a highly soluble reference compound (e.g., Diphenhydramine) and a poorly soluble reference (e.g., Amiodarone) to validate that the nephelometer's dynamic range is properly calibrated.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes for Cell Assays

Purpose: To solubilize highly lipophilic derivatives for cell-based assays without using cytotoxic levels of DMSO (>0.5%).

  • Reagent Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in sterile water or PBS. Filter sterilize through a 0.22 µm membrane.

  • Compound Addition: Add the required mass of the solid imidazo[1,2-b]pyridazine compound directly into the 20% HP-β-CD solution to achieve the desired master stock concentration (e.g., 1 mM).

  • Complexation: Sonicate the suspension in a water bath sonicator for 30–60 minutes at room temperature until the solution becomes completely clear.

  • Dilution: Dilute this master stock directly into the cell culture media (e.g., DMEM + 10% FBS). The HP-β-CD will keep the compound in solution, and the drug will dynamically partition out of the cyclodextrin cavity to interact with the cells.

  • System Validation (Self-Validating Step): Centrifuge an aliquot of the final complex at 10,000 x g for 10 minutes. The absence of a visible pellet confirms complete encapsulation and prevents false dosing in the assay.

References

  • Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases Source: Cardiff University URL: [Link]

  • Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Exploring the untapped pharmacological potential of imidazopyridazines Source: Semantic Scholar URL: [Link]

  • Title: Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: American Chemical Society (ACS) URL: [Link]

  • Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]

  • Title: Determination of Kinetic Solubility Source: Bio-protocol URL: [Link]

  • Title: In vitro solubility assays in drug discovery Source: PubMed / NIH URL: [Link]

  • Title: Solubility Determination of Chemicals by Nephelometry Source: JRC Publications Repository URL: [Link]

  • Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: Analytical Chemistry - ACS Publications URL: [Link]

Sources

Troubleshooting

Troubleshooting crystallization of 6-Phenylimidazo[1,2-b]pyridazine for X-ray crystallography

Welcome to the Advanced Crystallography Support Center. 6-Phenylimidazo[1,2-b]pyridazine and its derivatives are highly privileged scaffolds in drug discovery, frequently acting as potent kinase inhibitors (e.g., DYRK1A,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallography Support Center. 6-Phenylimidazo[1,2-b]pyridazine and its derivatives are highly privileged scaffolds in drug discovery, frequently acting as potent kinase inhibitors (e.g., DYRK1A, p38 MAP kinase)[1][2]. However, obtaining diffraction-quality single crystals for X-ray crystallography is notoriously challenging. The planar, highly aromatic nature of the imidazo[1,2-b]pyridazine core strongly favors rapid


 stacking, which frequently results in thin, non-diffracting needles, extensive twinning, or liquid-liquid phase separation (LLPS, commonly known as "oiling out")[3][4].

This guide provides mechanistic troubleshooting, quantitative solvent parameters, and self-validating protocols to help you navigate these specific crystallographic challenges.

Diagnostic Workflow

Workflow Start Evaluate 6-Phenylimidazo[1,2-b]pyridazine Crystallization Outcome OilingOut Oiling Out (LLPS) Start->OilingOut Needles Thin Needles / Twinning Start->Needles Microcrystals Microcrystals / Powder Start->Microcrystals Success Diffraction-Quality Single Crystal Start->Success ActionOil Shift LLPS Boundary: Add H-bonding co-solvent (e.g., 5% MeOH) or Seed OilingOut->ActionOil ActionNeedles Disrupt π-π Stacking: Use bulky aromatic solvents (e.g., Toluene) & slow cooling Needles->ActionNeedles ActionMicro Reduce Nucleation Rate: Lower initial conc., use thermal cycling Microcrystals->ActionMicro ActionOil->Start Retry ActionNeedles->Start Retry ActionMicro->Start Retry

Diagnostic workflow for troubleshooting 6-phenylimidazo[1,2-b]pyridazine crystallization.

Frequently Asked Questions & Troubleshooting Guides

Q1: My 6-phenylimidazo[1,2-b]pyridazine derivative is "oiling out" instead of crystallizing. What causes this and how do I fix it? Causality: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the supersaturated solution crosses the spinodal decomposition curve before reaching the critical nucleation concentration[4][5]. The flat, hydrophobic nature of 6-phenylimidazo[1,2-b]pyridazine makes it prone to forming amorphous, solute-rich liquid droplets rather than an ordered lattice. Solution: Do not simply evaporate more solvent, as this pushes you further into the LLPS region. Instead, you must shift the solubility curve. Introduce a hydrogen-bonding co-solvent (e.g., 5% v/v methanol or ethanol) to alter the solvation shell, or use a continuous thermal cycling approach to provide the activation energy required for the solute-rich oil to nucleate into a solid[3][5].

Q2: I am only getting thin, hair-like needles that the crystallographer cannot use. How do I increase crystal thickness? Causality: The imidazo[1,2-b]pyridazine core is highly planar. In solution, these molecules rapidly self-assemble face-to-face via


 stacking interactions. This causes the crystal to grow extremely fast along one crystallographic axis (longitudinal) and very slowly along the transverse axes, resulting in fragile needles.
Solution:  Introduce a "bulky" aromatic solvent, such as toluene or benzene, into your solvent system. Toluene can transiently intercalate or compete for the 

-faces of the molecule, physically hindering the rapid face-to-face stacking. This slows down the longitudinal growth rate, allowing transverse growth to catch up and yielding thicker, block-like crystals suitable for X-ray diffraction[3][6].

Q3: My crystals look good visually, but the diffraction pattern shows severe twinning. How can I prevent this? Causality: Twinning occurs when two separate crystals share some of the same crystal lattice points in a symmetrical manner. For rigid heterocycles, this is almost always triggered by rapid growth, mechanical disturbance, or sudden temperature drops during the nucleation phase[7][8]. Solution: Ensure absolute mechanical stability (do not move the vials to check on them daily). Use a Dewar flask filled with water at 60°C, place your sealed crystallization vial inside, and let it cool to room temperature over 3-5 days. This immense thermal mass ensures an exceptionally slow and smooth cooling gradient, preventing the thermal shocks that induce twin boundaries[7][8].

Quantitative Data: Solvent System Selection

To successfully crystallize this scaffold, solvent selection must balance solubility, volatility, and


-stacking disruption. The table below summarizes the quantitative parameters of an optimized multi-component solvent system.
Solvent ComponentDielectric Constant (ε)Boiling Point (°C)Recommended Ratio (v/v)Primary Mechanistic Function
Dichloromethane 8.9339.61.0 (Base)Primary solubilizer; provides high volatility for vapor diffusion.
Toluene 2.38110.60.2 - 0.5

-stacking disruptor; slows longitudinal growth to prevent needles[3].
Methanol 32.764.70.05 - 0.1H-bond donor; shifts the LLPS boundary to prevent oiling out[3].
n-Heptane 1.9298.42.0 - 3.0Anti-solvent; provides a slow, controlled supersaturation gradient[7].
Experimental Protocols
Protocol 1: Anti-Solvent Layering with

-Disrupting Solvents

This protocol is designed to prevent thin needle formation by utilizing toluene as a transient


-stacking inhibitor[3].
  • Dissolution: Dissolve 2-5 mg of the 6-phenylimidazo[1,2-b]pyridazine derivative in 0.5 mL of a Dichloromethane/Toluene mixture (4:1 v/v) in a clean 2-dram vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a pristine, dust-free crystallization vial to remove heterogeneous nucleation sites (dust).

  • Layering: Carefully overlay 1.5 mL of n-Heptane (anti-solvent) onto the solution using a glass Pasteur pipette. Run the heptane slowly down the side of the vial to prevent premature mixing[7][8].

  • Self-Validation Check: Observe the interface immediately. If the interface becomes cloudy and precipitates instantly, your initial solution is too concentrated. Heat gently to redissolve, add 0.2 mL of the base solvent mixture, and re-layer.

  • Incubation: Cap the vial loosely (or pierce the septum with a single 20G needle) and place it in a vibration-free environment at 20°C for 7-14 days[6][7].

Protocol 2: Thermal Cycling to Overcome LLPS (Oiling Out)

If your compound persistently oils out, thermal cycling can provide the kinetic energy needed to push the metastable liquid phase into a crystalline solid[5][8].

  • Preparation: Prepare a saturated solution of your compound in Ethyl Acetate at 60°C. Add 5% v/v Methanol to increase the hydrogen-bonding capacity of the system.

  • Sealing: Seal the vial tightly to prevent solvent evaporation, which would rapidly alter the concentration and force the system back into the LLPS regime.

  • Cycling: Place the vial in a programmable thermal incubator. Program the following cycle:

    • Heat to 60°C at 1°C/min. Hold for 1 hour.

    • Cool to 10°C at 0.1°C/min. Hold for 4 hours.

    • Repeat for 5 cycles.

  • Self-Validation Check: Observe the vial at the end of the first cooling cycle. If the oil has solidified into a fine, amorphous powder, the cooling rate was still too fast. Adjust the incubator to cool at 0.05°C/min for the subsequent cycles. If oil droplets persist after 3 cycles, the LLPS boundary is too broad for this solvent system; evaporate the solvent completely and switch to a system with higher hydrogen-bonding capacity (e.g., THF/Water)[5][6].

References

*[1] Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University. 1 *[3] Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (PMC).3 *[2] Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. EMBL-EBI (ChEMBL). 2 *[7] Crystal Growing Tips and Methods. X-Ray Crystallography Facility, Department of Chemistry, University of Pennsylvania.7 *[8] How to grow crystals for X-ray crystallography. International Union of Crystallography (IUCr). 8 *[6] X-Ray Crystallography Laboratory. Department of Chemistry, Michigan State University.6 *[4] Dynochem - Scale-up Systems: Small-molecule Crystallization and Oiling Out. Scale-up Systems. 4 *[5] Industrial Crystallization (Chapter 4) - Design and Processing of Particulate Products. Cambridge University Press. 5

Sources

Optimization

Overcoming poor cell permeability of 6-Phenylimidazo[1,2-b]pyridazine analogs

Welcome to the Medicinal Chemistry Technical Support Center. This guide is designed for drug development professionals and application scientists troubleshooting cellular assay drop-offs in kinase inhibitor programs util...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center. This guide is designed for drug development professionals and application scientists troubleshooting cellular assay drop-offs in kinase inhibitor programs utilizing the 6-phenylimidazo[1,2-b]pyridazine privileged scaffold.

While this bicyclic core is highly effective for targeting the hinge region of kinases like Tyk2, IRAK4, and Pim-1, it frequently suffers from poor membrane permeability and high efflux ratios. Below, we dissect the causality behind these physicochemical bottlenecks and provide field-proven, self-validating protocols to overcome them.

Diagnostic & Optimization Workflow

Workflow Start Synthesize 6-Phenylimidazo [1,2-b]pyridazine Analog Test Caco-2 / PAMPA Permeability Assay Start->Test Decision Papp > 10 x 10^-6 cm/s? Test->Decision Efflux Check Efflux Ratio (ER) Is ER > 2.0? Decision->Efflux No Success Proceed to In Vivo PK/PD Studies Decision->Success Yes Opt1 Strategy 1: Mask H-Bond Donors (Introduce IMHB) Efflux->Opt1 No (Poor Passive Permeability) Opt2 Strategy 2: Reduce PSA & Optimize ClogP Efflux->Opt2 No Opt3 Strategy 3: Steric Shielding / Fluorination to evade P-gp Efflux->Opt3 Yes (P-gp Substrate) Opt1->Test Opt2->Test Opt3->Test

Fig 1. Diagnostic workflow for resolving permeability and efflux bottlenecks.

Troubleshooting FAQs: Diagnosing & Fixing Permeability

Q1: My 6-phenylimidazo[1,2-b]pyridazine analog has single-digit nanomolar biochemical potency but shows zero activity in cellular assays. Why is this disconnect happening? A: The causality usually lies in the desolvation energy penalty. Heavily substituted imidazo[1,2-b]pyridazines often possess a high Polar Surface Area (PSA) and multiple exposed Hydrogen Bond Donors (HBDs), such as bridging anilino NH groups. In an aqueous environment, these HBDs form strong intermolecular hydrogen bonds with water. To partition into the lipophilic cell membrane, these water molecules must be stripped away—a highly unfavorable energetic process[1]. Furthermore, this specific scaffold is a known substrate for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), meaning whatever small fraction enters the cell is immediately pumped out[2].

Q2: How can I improve passive permeability without removing the heteroatoms required for hinge-binding affinity? A: The most elegant and field-proven solution is engineering an Intramolecular Hydrogen Bond (IMHB) . By designing the molecule so that an HBD interacts with a nearby Hydrogen Bond Acceptor (HBA) within the same molecule, you effectively "mask" the polarity from the surrounding solvent. For example, in the development of Tyk2 JH2 inhibitors, replacing a standard 6-anilino group with a 2-pyridyl group allowed the pyridyl nitrogen to form an IMHB with the adjacent bridging NH. This shielding significantly increased the apparent lipophilicity of the molecule in the membrane without altering the actual molecular weight, dramatically improving Caco-2 permeability[3].

Q3: I tried adding a fluorine atom to the 6-phenyl ring to increase lipophilicity, but permeability actually decreased. What happened? A: While fluorination is a classic strategy to increase lipophilicity (ClogP), its spatial placement is sterically critical. If a fluorine atom is placed at the ortho position (e.g., 6"-F on a 2-pyridyl ring) adjacent to an IMHB network, the steric clash forces the aromatic rings out of coplanarity. This disruption breaks the IMHB, re-exposing the polar HBDs to the solvent. Consequently, despite the added lipophilic fluorine, the overall polarity increases, and permeability plummets[3]. Always verify coplanarity using 3D conformation modeling or X-ray crystallography when substituting near an IMHB center.

Q4: My compound has good passive permeability but is being actively pumped out by P-gp (Efflux Ratio > 3.0). How do I evade efflux? A: P-gp recognition is heavily driven by the presence of HBDs, high molecular weight, and basic pKa. If your imidazo[1,2-b]pyridazine analog is an efflux substrate, consider N-methylation of exposed amide/amine bonds if they are not essential for target binding. Alternatively, macrocyclization can lock the molecule into a rigid conformation that buries HBDs and reduces the entropic penalty of binding, effectively bypassing P-gp recognition while maintaining target affinity[4].

Quantitative Data Summary

Table 1: Physicochemical Properties & Permeability Outcomes of Structural Modifications (Data synthesized from representative imidazo[1,2-b]pyridazine optimization campaigns)

Modification StrategyExample Structural FeatureClogPExposed HBDsCaco-2 Papp (10⁻⁶ cm/s)Efflux Ratio (ER)Mechanistic Causality
Unoptimized Core 6-anilino substitution1.994 - 5< 2.0> 5.0High desolvation penalty due to exposed HBDs; strong P-gp recognition.
IMHB Introduction 2-pyridyl substitution2.852 (Masked)> 15.0< 2.0IMHB masks NH donor, increasing apparent lipophilicity in the membrane.
Steric Disruption 6"-F on 2-pyridyl3.103 (Exposed)~ 5.9> 3.0Steric clash disrupts coplanarity; loss of IMHB re-exposes polar groups.
N-Methylation N-methyl amide3.202> 20.0< 1.5Direct removal of HBD; lowers PSA and evades P-gp binding pocket.

Mechanistic Logic of Structural Modifications

Logic Base 6-Phenylimidazo[1,2-b]pyridazine High PSA / Exposed H-Bond Donors Mod1 Replace Anilino with 2-Pyridyl Group Base->Mod1 Mod2 Add Ortho-Fluorine on 6-Phenyl Ring Base->Mod2 Mod3 Macrocyclization / N-Methylation Base->Mod3 Mech1 Forms Intramolecular Hydrogen Bond (IMHB) Mod1->Mech1 Mech2 Modulates pKa & Reduces P-gp Recognition Mod2->Mech2 Mech3 Reduces Rotatable Bonds & Masks Amide NH Mod3->Mech3 Outcome Enhanced Cell Permeability & Oral Bioavailability Mech1->Outcome Mech2->Outcome Mech3->Outcome

Fig 2. Logical relationship between structural modifications and permeability outcomes.

Self-Validating Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

Purpose: To quantify passive permeability and identify active P-gp efflux. This system is self-validating via TEER measurements and mass balance calculations.

  • Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at

    
     cells/cm². Culture for 21 days to allow tight junction formation. Critical Step:  Measure Transepithelial Electrical Resistance (TEER). Reject any wells with TEER < 400 Ω·cm² to ensure monolayer integrity.
    
  • Compound Preparation: Prepare 10 µM solutions of the imidazo[1,2-b]pyridazine analog in HBSS buffer (pH 7.4) containing 1% DMSO. Include a high-permeability standard (e.g., Propranolol) and a P-gp substrate standard (e.g., Digoxin).

  • Dosing:

    • Apical to Basolateral (A-B): Add 0.5 mL compound solution to the apical chamber, and 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL compound to the basolateral chamber, and 0.5 mL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C, 5% CO₂. Extract 50 µL from receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of blank HBSS.

  • Analysis & Self-Validation: Quantify via LC-MS/MS. Calculate Mass Balance (Recovery % = Total compound at end / Initial compound). Reject data if recovery is < 80% (indicates non-specific binding to plastic or cellular accumulation).

  • Calculation:

    • 
      . An ER > 2.0 indicates active efflux.
      
Protocol 2: Validating IMHB via ¹H-NMR Temperature Coefficient ( )

Purpose: To physically prove that your structural modification successfully formed an intramolecular hydrogen bond, validating the mechanistic cause of increased permeability.

  • Sample Preparation: Dissolve 5 mg of the imidazo[1,2-b]pyridazine analog in 0.5 mL of anhydrous DMSO-

    
    . Add Tetramethylsilane (TMS) as an internal standard.
    
  • NMR Acquisition: Acquire ¹H-NMR spectra at 5°C intervals from 25°C to 55°C (298 K to 328 K) using a 500 MHz (or higher) spectrometer.

  • Signal Tracking: Track the chemical shift (

    
    , ppm) of the target exchangeable proton (e.g., the bridging NH group).
    
  • Data Plotting: Plot

    
     (ppm) against Temperature (K). Extract the slope (
    
    
    
    ) in ppb/K.
  • Interpretation (Self-Validation Thresholds):

    • 
       ppb/K:  The proton is solvent-shielded. This confirms a strong IMHB is present.
      
    • 
       ppb/K:  The proton is solvent-exposed. The IMHB strategy failed (likely due to steric clash or poor geometry).
      

References

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: National Institutes of Health (NIH) / ACS Med Chem Lett. URL:[Link]

  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics Source: National Institutes of Health (NIH) / J Enzyme Inhib Med Chem. URL:[Link]

  • The Pim Kinase Inhibitor SGI-1776 Chemosensitizes Multidrug Resistant Cells by Both Inhibiting Drug Transport by ABCB1 and ABCG2 and Decreasing ABCB1 and ABCG2 Surface Expression On Cells That Overexpress Pim-1 Source: ASH Publications / Blood. URL:[Link]

  • Application of a macrocyclization strategy in kinase inhibitor development Source: ScienceOpen / Eur J Med Chem. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Addressing Off-Target Effects of 6-Phenylimidazo[1,2-b]pyridazine-based Inhibitors

Current Status: Operational Support Tier: Level 3 (Senior Scientist / Chemical Biology) Topic: Troubleshooting Selectivity & Polypharmacology in Imidazo[1,2-b]pyridazine Scaffolds Executive Summary: The "Privileged" Scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Scientist / Chemical Biology) Topic: Troubleshooting Selectivity & Polypharmacology in Imidazo[1,2-b]pyridazine Scaffolds

Executive Summary: The "Privileged" Scaffold Paradox

The 6-phenylimidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, serving as the backbone for approved drugs like Ponatinib and numerous experimental inhibitors targeting p38 MAPK, CK2, Tyk2, and BTK .

The Challenge: While this scaffold offers excellent ATP-binding pocket complementarity, its planar, aromatic nature predisposes it to polypharmacology . Users frequently encounter "phantom phenotypes"—biological effects driven not by the intended target, but by cryptic off-targets such as PDE4 , DYRK1A , or hERG , or by physicochemical artifacts like colloidal aggregation.

This guide provides a systematic workflow to diagnose, validate, and mitigate these off-target effects.

Diagnostic Workflow: Is Your Effect Real?

Before assuming a novel biological mechanism, you must rule out assay artifacts common to this lipophilic scaffold.

Phase 1: The Triage Checklist
Symptom Probable Cause Immediate Action
Steep Hill Slope (> 2.0) Colloidal AggregationAdd 0.01% Triton X-100 to assay buffer. Spin down sample (10,000 x g) before dosing.
Fluorescence Quenching Compound InterferenceThe scaffold is fluorogenic. Check background fluorescence at excitation/emission wavelengths (often ~350-450 nm).
Cytotoxicity < 1 µM General Toxicity (Non-specific)Compare IC50 in wild-type cells vs. Target-Knockout cells (CRISPR). If toxicity persists in KO, it is off-target.
Inconsistent Replicates Solubility LimitCheck aqueous solubility. This scaffold often precipitates >10 µM in PBS.
Visualization: Diagnostic Decision Tree

DiagnosticTree Start Observed Phenotype CheckSlope Check Dose-Response Slope Start->CheckSlope Steep Slope > 2.0 (Steep) CheckSlope->Steep Normal Slope ~ 1.0 (Hill) CheckSlope->Normal Aggregation Suspect Colloidal Aggregation Action: Add detergent (Triton X-100) Steep->Aggregation CheckKO Perform Target Knockout (CRISPR/RNAi) Normal->CheckKO PhenotypeLost Phenotype Lost in KO CheckKO->PhenotypeLost PhenotypePersists Phenotype Persists in KO CheckKO->PhenotypePersists OnTarget Confirmed On-Target Effect PhenotypeLost->OnTarget OffTarget Confirmed Off-Target Effect (Proceed to Profiling) PhenotypePersists->OffTarget

Figure 1: Decision matrix for distinguishing assay artifacts from genuine off-target pharmacology.

Known Off-Target Liabilities (The "Usual Suspects")

When using 6-phenylimidazo[1,2-b]pyridazine derivatives, specific off-targets appear repeatedly in the literature due to structural conservation of binding pockets.

Phosphodiesterase 4 (PDE4)[1]
  • Mechanism: The imidazo[1,2-b]pyridazine core mimics the adenine ring of cAMP, allowing it to slot into the PDE4 active site. This is a documented liability for Tyk2 inhibitors built on this scaffold.

  • Symptom: Unexpected anti-inflammatory effects or emesis (vomiting) in in vivo models, unrelated to kinase inhibition.

  • Validation: Run a PDE4 enzymatic counter-screen.

The "Dark Kinome" (DYRK1A, CLK1, CDK16)
  • Mechanism: The planar scaffold fits the narrow ATP pockets of CMGC family kinases.

  • Symptom: Altered splicing (CLK1 inhibition) or cell cycle arrest (CDK/DYRK inhibition) that confounds proliferation data.

  • Validation: Use a NanoBRET™ assay for these specific kinases.[1]

hERG Channel (Cardiotoxicity)
  • Mechanism: The 6-phenyl group, especially if lipophilic, can interact with the hERG pore, leading to QT prolongation.

  • Symptom: Arrhythmia in animal models; sudden cell death in cardiomyocytes.

Experimental Protocols: Validating Selectivity

Protocol A: The "Rescue" Experiment (Gold Standard)

To prove your compound kills cancer cells via Kinase X and not an off-target.

  • Generate Resistant Clone: Transfect cells with a "Gatekeeper Mutant" of your target kinase (e.g., T315I for ABL, or equivalent steric mutant) that prevents drug binding but maintains kinase activity.

  • Treat: Dose cells with your inhibitor.[2]

  • Result Interpretation:

    • Cell Survival: The compound works via the target (the mutation "rescued" the cells).

    • Cell Death: The compound is killing the cells via an off-target mechanism (the mutation didn't matter).

Protocol B: Cellular Thermal Shift Assay (CETSA)

To confirm physical binding in live cells.

  • Preparation: Treat 1x10^6 cells with 1 µM inhibitor or DMSO for 1 hour.

  • Heating: Aliquot cells into PCR tubes. Heat to a gradient (40°C – 65°C) for 3 minutes.

  • Lysis: Cool to RT, lyse with freeze-thaw cycles.

  • Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured proteins.

  • Detection: Western blot supernatant for your target.

  • Success Criteria: The inhibitor-treated sample should show a thermal shift (ΔTm > 2°C) compared to DMSO, indicating stabilization. Lack of shift suggests no binding or poor permeability.

Chemical Biology Solutions: Optimization Strategies

If you confirm off-target effects, consult your medicinal chemistry team to modify the scaffold using these SAR (Structure-Activity Relationship) rules.

Strategic Modifications Table
Issue Structural Fix Rationale
PDE4 Inhibition Add steric bulk at the C-3 position (e.g., amide or urea linker).PDE4 has a restricted pocket at this vector; kinases are more tolerant.
General Promiscuity Introduce a 3-cyano or 3-amide group.Increases polarity and directs H-bonds to the specific kinase hinge region (e.g., Gatekeeper residue).
Solubility / Aggregation Replace the 6-phenyl ring with a pyridine or add a solubilizing tail (morpholine/piperazine).Reduces LogP and disrupts planar stacking interactions.
Metabolic Instability Block the para-position of the 6-phenyl ring with Fluorine or Methyl.Prevents rapid oxidative metabolism by CYP450 enzymes.
Visualization: Scaffold Optimization Logic

SAR_Logic Core Imidazo[1,2-b]pyridazine Core Pos3 Position 3 (Hinge Binder) Add: Amide/Urea Core->Pos3 Pos6 Position 6 (Phenyl Group) Add: Solubilizing Tail (Morpholine) Core->Pos6 Pos8 Position 8 Add: Small Alkyl Core->Pos8 Selectivity Improves Selectivity (Excludes PDE4) Pos3->Selectivity Solubility Improves Solubility (Reduces Aggregation) Pos6->Solubility Metabolism Blocks Metabolism Pos8->Metabolism

Figure 2: Structural modification vectors for improving the physicochemical and selectivity profile of the scaffold.

Frequently Asked Questions (FAQ)

Q: My compound precipitates in cell media but not in DMSO. Why? A: This is common.[1] The 6-phenylimidazo[1,2-b]pyridazine scaffold is highly planar and lipophilic (high LogP). In aqueous media, it crashes out or forms colloidal aggregates.

  • Fix: Pre-dilute in intermediate solvent (e.g., 1:10 in PBS) before adding to media, or limit final concentration to <10 µM. Always verify solubility with dynamic light scattering (DLS) if unsure.

Q: I see inhibition of my kinase, but also strong inhibition of cell growth in unrelated cell lines. Is this off-target? A: Likely yes. This scaffold is known to hit CDK16 and DYRK1A , which are essential for cell cycle progression. If your target is not essential for survival in those lines, you are seeing off-target toxicity.

  • Fix: Use a "Negative Control Compound"—a structural analog (e.g., N-methylated at the hinge-binding nitrogen) that cannot bind the kinase but retains the physicochemical properties. If the negative control is also toxic, the effect is off-target.[3]

Q: Can I use this scaffold for in vivo studies? A: Proceed with caution. While Ponatinib is successful, many derivatives suffer from short half-lives due to rapid oxidation of the pyridazine ring or the phenyl substituent.

  • Fix: Check microsomal stability early. Fluorination of the phenyl ring often improves metabolic stability.

References

  • Discovery of Imidazo[1,2-b]pyridazine TYK2 Pseudokinase Ligands. MedChemComm, 2017.[4] (Identifies PDE4 as a critical off-target liability).

  • Imidazo[1,2-b]pyridazine as Privileged Scaffold in Medicinal Chemistry. European Journal of Medicinal Chemistry, 2021. (Comprehensive review of SAR and promiscuity).

  • Understanding the Off-Target Effects of Cancer Drugs. Institute of Cancer Research, 2020. (Discusses kinase off-targets like CDK16/DYRK1A in related scaffolds).

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC, 2019. (General review of non-kinase targets like GPCRs and Ion Channels).

Sources

Optimization

Enhancing the metabolic stability of 6-Phenylimidazo[1,2-b]pyridazine compounds

Topic: Enhancing the metabolic stability of 6-Phenylimidazo[1,2-b]pyridazine compounds Role: Senior Application Scientist, Lead Optimization Support Unit Welcome to the Lead Optimization Support Center. You are likely ac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing the metabolic stability of 6-Phenylimidazo[1,2-b]pyridazine compounds Role: Senior Application Scientist, Lead Optimization Support Unit

Welcome to the Lead Optimization Support Center. You are likely accessing this guide because your lead candidate—based on the 6-phenylimidazo[1,2-b]pyridazine scaffold—is exhibiting high intrinsic clearance (


) in microsomal stability assays.

This scaffold is a "privileged structure" in kinase inhibition (e.g., Ponatinib, TAK1 inhibitors), but it frequently suffers from rapid oxidative metabolism. This guide provides diagnostic workflows and structural remediation strategies to enhance metabolic stability without eroding potency.

Part 1: Diagnostic Troubleshooting

User Query: "My compound shows <10 min half-life in Human Liver Microsomes (HLM). Where do I start?"

Scientist Response: Before synthesizing new analogs, you must confirm why the compound is unstable. High lipophilicity driving non-specific CYP binding is the most common culprit for this scaffold.

Step 1: The Lipophilicity Check
  • Diagnostic: Calculate cLogP and measure LogD (pH 7.4).

  • Rule of Thumb: For imidazo[1,2-b]pyridazines, a cLogP > 3.5 often correlates with high metabolic turnover due to hydrophobic interactions with the CYP heme active site.

  • Target: Aim for cLogP < 3.0 and LogD ~ 2.0–2.5 .

Step 2: The "Soft Spot" Identification [1]
  • Diagnostic: Run a Metabolite Identification (MetID) study using LC-MS/MS.

  • Common Failure Mode: The phenyl ring at the C6 position is electronically rich and prone to CYP-mediated hydroxylation , particularly at the para position. The imidazo[1,2-b]pyridazine core itself is relatively stable, but the C3 position is susceptible if unsubstituted.

Part 2: Structural Optimization Strategies

User Query: "MetID confirms oxidation on the C6-phenyl ring. How do I fix this?"

Scientist Response: You have three primary medicinal chemistry levers to pull. These are ranked from "least disruptive to binding" to "scaffold hopping."

Strategy A: Metabolic Blocking (Steric/Electronic)

If the phenyl ring is essential for binding (e.g., occupying a hydrophobic pocket), block the site of metabolism (SoM).

  • Fluorine Scan: Introduce Fluorine at the para or meta positions of the phenyl ring. The C-F bond is stronger than C-H, resisting oxidation.

  • Deuteration: Synthesize the penta-deuterophenyl analog. This exploits the Kinetic Isotope Effect (KIE). While often used as a tool compound, it can validate if the phenyl ring is the primary clearance driver.

    • Case Study: Deuteration of the phenyl ring in DDR2 inhibitors improved metabolic stability significantly [1].

Strategy B: The "Nitrogen Walk" (Scaffold Hopping)

Reduce the electron density of the aromatic ring to make it less attractive to electrophilic CYP enzymes.

  • Phenyl

    
     Pyridine:  Replace the C6-phenyl ring with a pyridine  or pyrimidine .[1]
    
  • Mechanism: Introducing nitrogen lowers the HOMO energy, making the ring harder to oxidize.

  • Evidence: In Tyk2 inhibitor optimization, replacing an aniline moiety with a pyridyl group dramatically improved metabolic stability while maintaining potency [2].

Strategy C: Solubilizing Tails (lowering LogD)

If the metabolic instability is driven by high lipophilicity (Vmax effect), append polar groups to shift the physicochemical profile.

  • Morpholine/Piperazine: Introduce a morpholine or piperazine ring, particularly at the C6 position (via a linker) or on the C3 substituent.[2][3]

  • Evidence: For TAK1 inhibitors, adding a morpholine at C6 improved metabolic stability and water solubility compared to the unsubstituted phenyl analog [3].[2]

Part 3: Visualization of Optimization Logic

The following diagram illustrates the decision matrix for optimizing this specific scaffold.

OptimizationLogic Start High Clearance (HLM) MetID Run MetID (LC-MS/MS) Start->MetID Result_Phenyl Oxidation on C6-Phenyl Ring MetID->Result_Phenyl Major Metabolite Result_Core Oxidation on Imidazo Core (C3) MetID->Result_Core Minor Metabolite Strat_Block Strategy A: Block SoM (F, Cl, CF3) Result_Phenyl->Strat_Block Binding sensitive to sterics Strat_Hop Strategy B: Scaffold Hop (Phenyl -> Pyridine) Result_Phenyl->Strat_Hop H-bond acceptor tolerated Strat_Polar Strategy C: Lower LogD (Add Morpholine) Result_Core->Strat_Polar Reduce lipophilicity Validation Retest HLM & Solubility Strat_Block->Validation Strat_Hop->Validation Strat_Polar->Validation

Caption: Decision tree for remediating metabolic instability in 6-phenylimidazo[1,2-b]pyridazine derivatives.

Part 4: Experimental Protocols

User Query: "Do you have a standard protocol for the Microsomal Stability Assay?"

Scientist Response: Yes. This protocol is optimized for kinase inhibitors with this scaffold to prevent non-specific binding issues.

Protocol: Microsomal Stability Assay (Human/Rat)

Reagents:

  • Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration; Note: Avoid 10 µM as it may saturate enzymes, masking clearance issues).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (100 mM, pH 7.4) and test compound. Incubate at 37°C for 5 minutes.

    • Why? To reach thermal equilibrium and allow non-specific binding to settle.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Critical Step: Vortex vigorously to ensure protein precipitation.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis: Plot ln(% remaining) vs. time. The slope (


) determines half-life (

).


Part 5: Comparative Data (SAR)

The table below summarizes how structural modifications typically impact the stability of this scaffold (Data aggregated from [2], [3], [4]).

Structure ModificationEffect on PotencyEffect on Metabolic StabilityEffect on Solubility
Parent (6-Phenyl) BaselinePoor (Rapid Oxidation)Low
6-(4-Fluorophenyl) MaintainedModerate (Blocked para-site)Low
6-(3-Pyridyl) MaintainedHigh (Reduced electron density)Moderate
6-Morpholino VariableHigh (Lower LogD)High
Deuterated Phenyl IdenticalModerate/High (KIE effect)Low
Part 6: Synthesis of Stable Analogs

User Query: "How do I synthesize the pyridine analog to replace the phenyl ring?"

Scientist Response: The most robust method is the Suzuki-Miyaura Cross-Coupling .

Reaction Scheme:

  • Starting Material: 6-Chloroimidazo[1,2-b]pyridazine.[4][5][6]

  • Reagent: Pyridine-3-boronic acid (or pinacol ester).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base/Solvent:

    
     / Dioxane:Water (4:1).
    
  • Conditions: 90°C, 4-12 hours.

Note: If C3 functionalization is required, perform the C3-halogenation (e.g., NIS) after establishing the C6-aryl group, or use a regioselective approach if starting from the di-halo core.

References
  • The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Source: MDPI (2024). URL:[Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Source: ACS Medicinal Chemistry Letters (via PMC). URL:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Source: RSC Medicinal Chemistry (via PMC). URL:[Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Source: European Journal of Medicinal Chemistry (via ResearchGate).[7] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Non-Specific Binding (NSB) of 6-Phenylimidazo[1,2-b]pyridazine Scaffolds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development bottlenecks involving privileged heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development bottlenecks involving privileged heterocyclic scaffolds. The 6-phenylimidazo[1,2-b]pyridazine core is a highly potent pharmacophore widely utilized in modern kinase inhibitors (e.g., targeting Haspin, Tyk2, BTK, and TAK1) [5, 6].

However, its highly planar, lipophilic structure and nitrogen-rich core make it exceptionally susceptible to non-specific binding (NSB) to assay plastics, sensor matrices, and carrier proteins[1, 2]. Left unaddressed, NSB leads to high background noise, flattened dose-response curves, and artificially deflated compound potency. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your assay's signal-to-noise ratio and ensure accurate pharmacological profiling.

I. Diagnostic Workflow: Isolating the Source of NSB

Before altering your assay buffer, you must determine whether the 6-phenylimidazo[1,2-b]pyridazine compound is adsorbing to the physical surface (plastics/sensor) or being sequestered by the biological matrix (carrier proteins/lipids). Follow this logical diagnostic tree:

NSB_Workflow Start Issue: High Background or Reduced Assay Potency Test1 Diagnostic Step 1: Run Compound on Bare Plate/Sensor Start->Test1 SurfaceNSB Observation: High Signal (Surface Adsorption) Test1->SurfaceNSB Yes MatrixNSB Observation: Low Signal (Protein/Matrix Sequestration) Test1->MatrixNSB No FixSurface Resolution: 1. Use PEG-coated Plates 2. Add 0.05% Tween-20 SurfaceNSB->FixSurface Test2 Diagnostic Step 2: Titrate Carrier Protein (BSA) MatrixNSB->Test2 BSA_Sequestration Observation: Potency Drops (Compound Sequestration) Test2->BSA_Sequestration Yes Aggregation Observation: No Change (Compound Aggregation) Test2->Aggregation No FixBSA Resolution: 1. Switch to Fish Gelatin 2. Use CHAPS detergent BSA_Sequestration->FixBSA FixAgg Resolution: 1. Optimize DMSO (2-5%) 2. Adjust pH > pKa Aggregation->FixAgg

Diagnostic workflow for identifying and resolving non-specific binding sources in assays.

II. Troubleshooting Guides & FAQs

Q1: My 6-Phenylimidazo[1,2-b]pyridazine derivative shows a 10-fold drop in apparent potency when I add 0.1% BSA to my biochemical kinase assay. Why is this happening, and how do I fix it?

Causality: Bovine Serum Albumin (BSA) is a standard blocking agent used to prevent compounds from sticking to plasticware [2]. However, BSA contains deep hydrophobic pockets (Sudlow sites I and II) that act as a thermodynamic "sink" for planar, lipophilic molecules like the 6-phenylimidazo[1,2-b]pyridazine core. The compound becomes sequestered by the BSA, drastically reducing the free fraction available to bind your target kinase, which artificially inflates your IC50 [3]. Solution: Substitute BSA with Fish Gelatin (0.1%). Derived from cold-water fish, fish gelatin lacks the deep hydrophobic binding pockets found in mammalian albumin, significantly reducing compound sequestration while still effectively passivating the plastic surfaces [4].

Q2: I am running a Surface Plasmon Resonance (SPR) experiment, and I see a massive response (RU) when injecting the compound over a bare CM5 sensor chip. How do I eliminate this background?

Causality: SPR experiments are highly sensitive to NSB [2]. The imidazo[1,2-b]pyridazine scaffold contains basic nitrogen atoms. If your running buffer pH is near or below the pKa of these nitrogens, the molecule becomes positively charged and will electrostatically bind to the negatively charged carboxylate groups on the dextran matrix of the sensor chip[2, 7]. Additionally, the phenyl ring drives hydrophobic interactions with the matrix. Solution:

  • Adjust pH and Ionic Strength: Elevate the running buffer pH to 7.4–8.0 to ensure the scaffold remains neutral. Increase the salt concentration (e.g., 200 mM NaCl or 100 mM MgCl2) to shield residual electrostatic interactions [2, 7].

  • Add Surfactants: Introduce 0.01% - 0.05% Tween-20 to the running buffer to disrupt hydrophobic interactions between the phenyl ring and the sensor surface [2].

Q3: During serial dilutions in 96-well plates, my compound seems to "disappear" at lower concentrations, leading to a flat dose-response curve. What is the mechanism here?

Causality: At low nanomolar concentrations, the highly lipophilic 6-phenylimidazo[1,2-b]pyridazine molecules are adsorbing directly to the hydrophobic polystyrene walls of the microplate, depleting the compound before it ever reaches the assay [1]. Solution: Use Non-Binding Surface (NBS) plates (which are covalently modified with a hydrophilic PEG layer) for all serial dilutions. Furthermore, ensure a constant concentration of a cosolvent (e.g., 2-5% DMSO) is maintained across all wells to enhance solubility [7].

III. Quantitative Data: Impact of Assay Additives

The table below summarizes our internal benchmarking data for a standard 6-phenylimidazo[1,2-b]pyridazine kinase inhibitor (cLogP ~4.2) across various buffer conditions. Notice the critical inverse relationship between NSB reduction and the Free Fraction when using BSA.

Buffer AdditiveConcentrationNSB Reduction (%)Free Fraction of Compound (%)Signal-to-Noise (S/N) Ratio
None (Buffer Only) -0%15% (Lost to plastic)2.1
BSA 0.1%85%22% (Sequestered)4.5
Tween-20 0.05%60%75%8.2
CHAPS 1 mM75%85%10.5
Fish Gelatin 0.1%82%89%12.4
Fish Gelatin + CHAPS 0.1% + 1 mM95% 92% 15.8

IV. Self-Validating Experimental Protocol: Determining Free Fraction and Optimizing Buffer

To ensure trustworthiness in your assay, you must empirically prove that your compound is neither sticking to the plate nor being sequestered by the blocking agent. This protocol utilizes a mass balance calculation to create a self-validating system.

Objective: Determine the optimal blocking agent and detergent combination for a 6-phenylimidazo[1,2-b]pyridazine assay.

Step 1: Matrix Preparation Prepare your base assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Aliquot into four separate tubes and spike with candidate additives:

  • Condition A: 0.1% BSA

  • Condition B: 0.1% Fish Gelatin

  • Condition C: 0.05% Tween-20

  • Condition D: 0.1% Fish Gelatin + 1 mM CHAPS

Step 2: Compound Incubation Dilute your 6-phenylimidazo[1,2-b]pyridazine compound to exactly 1 µM in the respective buffers (maintain a final DMSO concentration of 2%). Transfer 200 µL of each mixture into standard polystyrene plates and incubate for 1 hour at room temperature to simulate assay conditions.

Step 3: Free Fraction Separation (Ultrafiltration) Transfer 100 µL of the incubated mixture from the plate into a centrifugal ultrafiltration unit (30 kDa MWCO). Centrifuge at 14,000 x g for 15 minutes.

  • Mechanistic Note: The filtrate contains the Free Compound . The retentate contains the Protein-Bound Compound .

Step 4: LC-MS/MS Quantification Quantify the compound concentration in three distinct fractions using LC-MS/MS:

  • [Free] : The concentration in the ultrafiltration filtrate.

  • [Bound] : The concentration in the ultrafiltration retentate.

  • [Input] : A fresh 1 µM standard prepared directly in 100% acetonitrile (bypassing the plate and filter).

Step 5: Self-Validation (Mass Balance Calculation) Calculate the Recovery Mass Balance using the following formula: Mass Balance (%) = ( [Free] + [Bound] ) / [Input] * 100

  • If Mass Balance < 80%: The compound is sticking to the polystyrene plate or the filtration membrane. Your surface passivation has failed. Switch to NBS plates or increase detergent.

  • If Mass Balance > 80% but [Free] < 50%: The compound is being sequestered by your blocking agent (common with BSA). Switch to Fish Gelatin.

  • Optimal Result: Mass Balance > 90% AND [Free] > 85%. Proceed with this buffer condition for your biochemical assay.

V. References

  • BenchChem Technical Support Team. "Strategies for reducing non-specific binding in receptor assays." BenchChem.

  • Nicoya Lifesciences. "4 Ways to Reduce Non-Specific Binding in SPR Experiments." Nicoya Lifesciences.

  • Surmodics IVD. "Non-Specific Binding: What You Need to Know." Surmodics.

  • PatSnap. "Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison." PatSnap.

  • Elie, J., et al. "Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).

  • Liang, J., et al. "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." NIH PMC.

  • ResearchGate Community. "How can I minimize nonspecific adsorption on a surface plasmon resonance (SPR) sensor chip?" ResearchGate.

Optimization

Modifying 6-Phenylimidazo[1,2-b]pyridazine to improve pharmacokinetic properties

Welcome to the Scaffold Optimization Support Center. Current Status: Online Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Scaffold Optimization Support Center.

Current Status: Online Specialist: Dr. Aris Thorne, Senior Application Scientist (Medicinal Chemistry Division) Topic: 6-Phenylimidazo[1,2-b]pyridazine Optimization Ticket ID: PK-OPT-6PIP

Introduction: The "Flatland" Paradox

You are likely here because your 6-phenylimidazo[1,2-b]pyridazine hits are showing nanomolar potency against your kinase target (likely p38, VEGFR, or JAK family) but are failing miserably in DMPK profiling.

This scaffold is a "privileged structure" in medicinal chemistry, notably serving as the core for drugs like Ponatinib [1]. However, its fused bicyclic aromatic nature creates a "Flatland" problem: high crystal lattice energy (poor solubility) and high lipophilicity (metabolic vulnerability).

Below are the three most common "Support Tickets" we receive for this scaffold, along with our field-proven troubleshooting protocols.

Module 1: Solubility & Dissolution (The "Brick Dust" Issue)

User Issue: “My compound has an IC50 of 15 nM but precipitates in the assay buffer. Oral bioavailability (%F) is <5% in rats.”

Root Cause Analysis: The 6-phenylimidazo[1,2-b]pyridazine core is planar. When unmodified, the phenyl ring at C6 lies coplanar with the bicyclic core to maximize pi-conjugation. This results in tight crystal packing (high melting point) and low aqueous solubility ("brick dust").

Troubleshooting Protocol:

  • The "Ortho-Twist" Strategy: Do not rely solely on adding polar tails. You must disrupt the planarity. Introduce a substituent (Methyl, F, Cl) at the ortho position of the C6-phenyl ring.

    • Mechanism:[1][2][3] This forces the phenyl ring to twist out of plane relative to the pyridazine core to relieve steric strain, reducing crystal lattice energy (

      
      ) and improving solubility [2].
      
  • The "Necessary Nitrogen" Scan: Replace the C6-phenyl ring with a pyridine or pyrimidine (Bioisosteric replacement).

    • Mechanism:[1][2][3] This lowers LogP (lipophilicity) and introduces a hydrogen bond acceptor, lowering the energy required for solvation [3].

  • C3-Position Solubilizing Tails: If the C6 position is critical for binding, append a solubilizing moiety (morpholine, N-methylpiperazine) at the C3 position via a linker. This is a validated strategy seen in TAK1 inhibitors [4].

Experimental Protocol: Kinetic Solubility Assay

StepActionTechnical Note
1 Stock Prep Dissolve compound in DMSO to 10 mM.
2 Spike Add 3

L of stock to 297

L of PBS (pH 7.4) in a 96-well filter plate. Final conc: 100

M, 1% DMSO.
3 Equilibrate Shake at 300 rpm for 24 hours at 25°C.
4 Filtration Vacuum filter to remove precipitate. Critical: Use PVDF membranes; avoid nylon which binds aromatics.
5 Analysis Quantify filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve.

Module 2: Metabolic Stability (The "Clearance" Issue)

User Issue: “Microsomal stability (


) is < 10 mins. We are seeing rapid oxidative clearance.”

Root Cause Analysis: The electron-rich 6-phenyl ring is a metabolic "soft spot," susceptible to CYP450-mediated hydroxylation (typically at the para position). Additionally, the pyridazine nitrogen (N1) can undergo N-oxidation.

Troubleshooting Protocol:

  • The "Pyridone Switch" (High Impact): Replace the phenyl ring with a 2-oxo-1,2-dihydropyridine (pyridone) .

    • Evidence: In Tyk2 inhibitors, this switch dramatically improved metabolic stability compared to the aniline/phenyl analog. The pyridone is less lipophilic (lower cLogP) and less prone to oxidative attack [5].

  • Intramolecular Shielding: If using a pyridine substituent at C6, ensure it can form an intramolecular hydrogen bond with a neighbor (e.g., a pyridone oxygen).[4] This "hides" the polar groups from the solvent, improving permeability (Caco-2) while maintaining metabolic resistance [5].

  • Fluorine Walk: Systematically substitute Hydrogen with Fluorine on the C6-phenyl ring.

    • Priority: Block the para position first, then ortho. Fluorine blocks CYP oxidation sites and lowers the electron density of the ring.

Visual Workflow: Metabolic Optimization Logic

MetabolicOptimization Start High Intrinsic Clearance (Cl_int) CheckSite Identify Metabolic Soft Spot (MetID Study) Start->CheckSite PhenylOx Oxidation at C6-Phenyl Ring? CheckSite->PhenylOx N_Ox N-Oxidation at Pyridazine Core? CheckSite->N_Ox Sol1 Strategy 1: Fluorine Block (Para/Ortho substitution) PhenylOx->Sol1 Sol2 Strategy 2: Pyridone Switch (Replace Phenyl with Pyridone) PhenylOx->Sol2 Sol3 Strategy 3: Steric Shielding (Ortho-methyl group) N_Ox->Sol3 Validation Retest: Microsomal Stability (Target: T1/2 > 30 min) Sol1->Validation Sol2->Validation Sol3->Validation

Figure 1: Decision tree for addressing metabolic instability in the imidazo[1,2-b]pyridazine scaffold.

Module 3: hERG & Cardiotoxicity

User Issue: “We fixed solubility, but now the hERG IC50 is 2


M. We have a QT prolongation risk.”

Root Cause Analysis: hERG channels bind hydrophobic molecules with basic amines (pKa > 7.5) that can pi-stack with the channel's aromatic residues. The imidazo[1,2-b]pyridazine core is aromatic, and if you added a basic amine (like piperazine) to fix solubility (Module 1), you likely created a potent hERG pharmacophore.

Troubleshooting Protocol:

  • pKa Modulation: Lower the pKa of your solubilizing amine to < 7.0.

    • Tactic: Switch from piperazine (pKa ~9.8) to morpholine (pKa ~8.3) or an electron-deficient piperazine (e.g., N-acetyl piperazine or N-sulfonyl piperazine).

  • Linker Rigidification: If the basic amine is attached via a flexible chain, rigidify it. Constraining the amine reduces its ability to adopt the specific conformation required to bind inside the hERG pore.

  • Sulfone vs. Sulfoxide: If your molecule contains a sulfur moiety, oxidation state matters. Data suggests that meta-sulfonylation can enhance hERG toxicity, whereas switching to a sulfoxide or moving the substituent to the para position can reduce hERG inhibition by up to 11-fold [6].[5]

Data Comparison: Optimization Impact

Compound VariantModificationSolubility (pH 7.4)Microsomal

(Human)
hERG IC50
Hit A (Base) 6-Phenyl, C3-H< 1

M
5 min> 30

M
Analog B 6-Phenyl, C3-Piperazine85

M
8 min1.2

M (Risk)
Analog C 6-(2-F-Phenyl), C3-Morpholine60

M
25 min15

M
Analog D 6-Pyridone, C3-Morpholine > 100

M
> 60 min > 30

M

Frequently Asked Questions (FAQ)

Q: Can I use salt formation to fix the solubility of this scaffold? A: Yes, but with caveats. The imidazo[1,2-b]pyridazine core itself is weakly basic. If you lack a distinct basic side chain, you may need a strong acid (like methanesulfonic acid) to form a stable salt. However, salt formation only improves dissolution rate, not intrinsic permeability. If the free base precipitates in the gut (pH 6-7), you lose the advantage. We recommend structural modification (Module 1) over salt formation for early lead optimization [7].

Q: Does the position of the nitrogen in the "Necessary Nitrogen" scan matter? A: Absolutely. Replacing the C6-phenyl with a 2-pyridyl or 3-pyridyl group usually retains potency. However, a 4-pyridyl group often suffers from steric clashes or unfavorable electronic repulsion depending on the kinase pocket [3].

References

  • Garrido, A. et al. (2021).[6] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.

  • Kuwano, R. et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine. ChemistrySelect.

  • Moe, S. et al. (2022). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors.[4][7][8] RSC Medicinal Chemistry.[7]

  • Liang, J. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry.

  • Moe, S. et al. (2021). Structural modifications around an antimalarial imidazopyridazine scaffold delivers analogues with improved solubility and hERG profiles.[5] MedChemComm.

  • Kumar, L. et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.

  • BenchChem Tech Support. (2025). Troubleshooting low solubility of heterocyclic scaffolds. BenchChem Technical Guides.

Sources

Reference Data & Comparative Studies

Validation

Validating the anti-inflammatory effects of 6-Phenylimidazo[1,2-b]pyridazine against indomethacin

This guide serves as a technical resource for researchers validating the anti-inflammatory efficacy of 6-Phenylimidazo[1,2-b]pyridazine (6-PIP) compared to the standard non-steroidal anti-inflammatory drug (NSAID), Indom...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers validating the anti-inflammatory efficacy of 6-Phenylimidazo[1,2-b]pyridazine (6-PIP) compared to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin .

The comparison highlights a fundamental divergence in therapeutic strategy: Kinase Inhibition (Upstream) vs. Cyclooxygenase Inhibition (Downstream) .

Executive Summary & Mechanistic Distinction

6-Phenylimidazo[1,2-b]pyridazine (6-PIP) represents a class of fused heterocyclic scaffolds acting primarily as p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibitors . Unlike Indomethacin, which inhibits the cyclooxygenase (COX) enzymes directly, 6-PIP targets the upstream signaling cascade responsible for the production of pro-inflammatory cytokines (TNF-


, IL-1

) and the subsequent induction of COX-2.
Feature6-Phenylimidazo[1,2-b]pyridazine (6-PIP) Indomethacin
Primary Target p38 MAPK (

isoforms)
COX-1 / COX-2
Mechanism ATP-competitive kinase inhibitionReversible COX active site blockade
Pathway Level Upstream: Blocks cytokine productionDownstream: Blocks prostaglandin synthesis
Key Biomarkers

TNF-

,

IL-1

,

IL-6

PGE

,

TXA

Primary Safety Advantage Gastric Sparing (No direct COX-1 inhibition)High potency, but high GI toxicity
Mechanistic Pathway Visualization

The following diagram illustrates the intervention points of 6-PIP and Indomethacin within the inflammatory cascade. 6-PIP acts early to prevent the "Cytokine Storm," while Indomethacin acts late to reduce pain and swelling mediators.

InflammatoryPathway Stimulus Inflammatory Stimulus (LPS/Trauma) TLR4 TLR4 / Receptors Stimulus->TLR4 MAPK_Cascade MAPK Cascade (MKK3/6) TLR4->MAPK_Cascade p38 p38 MAPK (Target of 6-PIP) MAPK_Cascade->p38 TF Transcription Factors (ATF-2, NF-kB) p38->TF Phosphorylation Nucleus Nucleus (Gene Expression) TF->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Transcription/Translation COX2_Induction COX-2 Enzyme Induction Cytokines->COX2_Induction Up-regulation COX_Enzyme COX-1 / COX-2 (Target of Indomethacin) COX2_Induction->COX_Enzyme PGE2 Prostaglandin E2 (Pain/Edema) COX_Enzyme->PGE2 Synthesis AA Arachidonic Acid AA->COX_Enzyme Inhib1 ⊣ 6-PIP Blocks Here Inhib1->p38 Inhib2 ⊣ Indomethacin Blocks Here Inhib2->COX_Enzyme

Caption: 6-PIP inhibits p38 MAPK, preventing cytokine synthesis. Indomethacin inhibits COX enzymes, blocking prostaglandin conversion.[1]

Comparative Performance Analysis
3.1 Potency & Selectivity (In Vitro)

Indomethacin is a potent but non-selective COX inhibitor. 6-PIP derivatives demonstrate nanomolar potency against p38 MAPK, with selectivity depending on the substitution pattern at the 6-position.

Metric6-PIP Derivative (Optimized) Indomethacin Implication
IC

(Primary Target)
1 – 20 nM (p38

) [1]
20 – 60 nM (COX-1) [2]Both are highly potent in their respective classes.
Selectivity >100-fold vs. JNK/ERK (typically)Non-selective (COX-1

COX-2)
Indomethacin affects gastric mucosal protection (COX-1).
Cytokine Suppression High (TNF-

IC

~50 nM)
Low/Indirect (Mainly PGE

)
6-PIP is superior for cytokine-driven diseases (e.g., RA).
3.2 Efficacy in Inflammation Models (In Vivo)

In the standard Carrageenan-Induced Rat Paw Edema model, both compounds show efficacy, but the kinetics differ.

  • Indomethacin: Rapid onset (1-2 hours) due to direct inhibition of PGE

    
     synthesis at the site of injury.
    
  • 6-PIP: Efficacy peaks slightly later or matches Indomethacin, as it must block the kinase signaling that leads to the expression of inflammatory mediators. However, in chronic models (e.g., Adjuvant Arthritis), 6-PIP often outperforms NSAIDs by preventing joint destruction mediated by TNF-

    
     [3].
    
Experimental Validation Protocols

To objectively compare 6-PIP and Indomethacin, researchers should utilize a dual-validation system: Biochemical Specificity and Functional Anti-Inflammatory Activity .

Protocol A: LPS-Induced Cytokine vs. PGE

Release (Cellular)

Validates the upstream vs. downstream mechanism.

  • Cell System: Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 Monocytes.

  • Pre-treatment: Incubate cells with 6-PIP (0.1 – 10

    
    M) or Indomethacin  (0.1 – 10 
    
    
    
    M) for 30 minutes.
  • Induction: Stimulate with Lipopolysaccharide (LPS, 1

    
    g/mL) for 4 hours (TNF-
    
    
    
    ) or 24 hours (PGE
    
    
    ).
  • Readout:

    • TNF-

      
       (ELISA):  6-PIP should show dose-dependent inhibition; Indomethacin will show minimal effect.
      
    • PGE

      
       (EIA):  Both will show inhibition (6-PIP via reduced COX-2 expression; Indomethacin via enzymatic blockade).
      
Protocol B: Carrageenan-Induced Paw Edema (In Vivo)

The Gold Standard for acute anti-inflammatory comparison.

  • Animals: Male Wistar rats (150–180g), n=6 per group.

  • Grouping:

    • Vehicle Control (1% Tween 80).

    • Indomethacin (10 mg/kg, p.o. - Positive Control).

    • 6-PIP (Dose range: 10, 30 mg/kg, p.o.).

  • Administration: Administer drugs orally 1 hour prior to challenge.

  • Challenge: Inject 0.1 mL of 1%

    
    -carrageenan into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation:

    
    
    
    • Expectation: Indomethacin shows ~50-60% inhibition at 3h. 6-PIP should demonstrate comparable efficacy if the dose is optimized for bioavailability.

Experimental Workflow Diagram

ValidationWorkflow cluster_InVitro In Vitro Validation cluster_Cellular Cellular Mechanism cluster_InVivo In Vivo Efficacy Compound Compound Prep (6-PIP vs Indomethacin) KinaseAssay p38 Kinase Assay (ATP Competition) Compound->KinaseAssay COXAssay COX-1/2 Assay (Peroxidase Activity) Compound->COXAssay PBMC LPS-Stimulated PBMCs Compound->PBMC Rats Rat Model (Carrageenan) Compound->Rats TNF_Readout Readout: TNF-α (6-PIP Potency) PBMC->TNF_Readout PGE2_Readout Readout: PGE2 (Indomethacin Potency) PBMC->PGE2_Readout Edema Measure Edema (Plethysmometer) Rats->Edema Ulcer Gastric Ulcer Index Rats->Ulcer

Caption: Integrated workflow for validating 6-PIP efficacy and safety against Indomethacin.

References
  • Abignente, E., et al. (1990). "Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines."[2][3][4] Research Communications in Chemical Pathology and Pharmacology.

  • Boehm, J. C., et al. (2002). "Pyridazine based inhibitors of p38 MAPK."[4][5][6] Bioorganic & Medicinal Chemistry Letters.

  • Kaieda, A., et al. (2018).[5] "Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Comparative Analysis of the Anti-inflammatory Properties of Pyridazine Compounds." BenchChem Guides.

Sources

Comparative

Technical Comparison Guide: Selectivity Profile of 6-Phenylimidazo[1,2-b]pyridazine

This guide provides a technical analysis of the selectivity profile of 6-Phenylimidazo[1,2-b]pyridazine , a privileged scaffold in kinase inhibitor discovery. Executive Summary 6-Phenylimidazo[1,2-b]pyridazine is not mer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the selectivity profile of 6-Phenylimidazo[1,2-b]pyridazine , a privileged scaffold in kinase inhibitor discovery.

Executive Summary

6-Phenylimidazo[1,2-b]pyridazine is not merely a single inhibitor but a privileged scaffold that exhibits distinct, tunable selectivity profiles depending on its substitution pattern. Unlike "pan-kinase" inhibitors (e.g., Staurosporine), this core structure demonstrates a remarkable intrinsic preference for specific kinase families due to its ability to adopt non-canonical binding modes .

For researchers and drug developers, this scaffold offers two distinct, high-value selectivity profiles:

  • The PIM Kinase Profile: As an ATP-competitive but non-hinge-binding inhibitor, exhibiting high selectivity for PIM1/3 over PIM2 and the broader kinome.

  • The TYK2 Pseudokinase (JH2) Profile: As an allosteric inhibitor, stabilizing the regulatory domain of TYK2 to achieve >10,000-fold selectivity over active JAK family kinases.

Selectivity Profile I: The PIM Kinase Axis

The most common application of the 6-phenylimidazo[1,2-b]pyridazine core (e.g., in probe compounds like K00135 ) is targeting the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

Mechanism of Selectivity

Unlike Type I inhibitors that anchor to the kinase hinge region via hydrogen bonds, 6-phenylimidazo[1,2-b]pyridazines often bind via hydrophobic interactions with the N-terminal lobe (specifically Helix


C).
  • Key Interaction: The 6-phenyl ring engages in

    
    -stacking or hydrophobic packing against Phe49  (PIM1 numbering).
    
  • Selectivity Driver: This binding mode does not require the conserved hinge hydrogen bonds, rendering the scaffold insensitive to the "gatekeeper" residues that dictate selectivity for most ATP-competitive inhibitors.

Quantitative Profiling Data (Representative)

The following table summarizes the selectivity of a representative 6-phenylimidazo[1,2-b]pyridazine lead (e.g., K00135) against a standard panel.

Target KinaseIC50 / Kd (nM)Selectivity Fold (vs PIM1)Clinical Relevance
PIM1 5 - 20 nM 1x (Reference)AML, Prostate Cancer
PIM3 10 - 30 nM ~1-2xSolid Tumors
PIM2500 - 2000 nM>100xDistinct isoform profile
CLK1 50 - 150 nM~5-10xMajor Off-Target
DYRK1A200 - 500 nM>20xDown syndrome, Alzheimer's
FLT3> 10,000 nM>1000xClean against RTKs
CDK2> 10,000 nM>1000xCell cycle sparing

Analyst Note: The co-inhibition of CLK1 (Cdc2-like kinase 1) is a signature "fingerprint" of this scaffold. When observing unexpected splicing modulation in your phenotype, check for CLK1 inhibition.

Signaling Pathway Visualization (PIM1)

The following diagram illustrates the PIM1 signaling cascade inhibited by this scaffold.

PIM_Pathway FLT3 FLT3 / JAKs PIM1 PIM1 Kinase (Target) FLT3->PIM1 Upregulation BAD BAD (Apoptosis) PIM1->BAD Phosphorylation (Inactivation) p21 p21 Cip1 (Cell Cycle) PIM1->p21 Phosphorylation cMyc c-Myc (Transcription) PIM1->cMyc Stabilization Inhibitor 6-Phenylimidazo [1,2-b]pyridazine Inhibitor->PIM1 Inhibits Survival Cell Survival (Anti-Apoptosis) BAD->Survival Proliferation Proliferation cMyc->Proliferation

Caption: PIM1 signaling nodes modulated by 6-phenylimidazo[1,2-b]pyridazine. Inhibition leads to BAD activation (apoptosis) and c-Myc destabilization.

Selectivity Profile II: The TYK2 Allosteric Axis

When substituted with a polar amide at C3 and an aniline/heteroaryl group at C6, the scaffold shifts selectivity entirely to the Pseudokinase (JH2) domain of TYK2.

  • Target: TYK2 JH2 (Regulatory Domain).[1][2]

  • Mechanism: Binds to the ATP-binding pocket of the pseudokinase domain, stabilizing it in a conformation that inhibits the catalytic JH1 domain.

  • Selectivity:

    • TYK2 JH2: Kd < 0.1 nM[2]

    • JAK1/2/3 JH1: IC50 > 10 µM (Selectivity > 10,000-fold).

    • Kinome Wide: Excellent selectivity due to the unique architecture of the JH2 pocket compared to active kinase domains.

Experimental Protocols for Profiling

To validate the selectivity of your specific 6-phenylimidazo[1,2-b]pyridazine derivative, use the following self-validating workflow.

Protocol A: Thermal Shift Assay (Binding Validation)

Use this to confirm the unique non-canonical binding mode.

  • Preparation: Dilute recombinant PIM1 (or TYK2 JH2) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye: Add SYPRO Orange (5000x stock) to a final concentration of 5x.

  • Compound: Add inhibitor at saturation (10-20 µM) to ensure full occupancy. Include Staurosporine as a positive control (Type I binder).

  • Execution: Run melt curve from 25°C to 95°C (1°C/min ramp) on a qPCR machine.

  • Validation Criteria:

    • 
      Tm > 5°C:  Indicates strong binding.
      
    • Profile Check: If profiling for PIM1, test against PIM2 . A significantly lower

      
      Tm for PIM2 confirms the isoform selectivity characteristic of this scaffold.
      
Protocol B: Activity Assay (Functional Selectivity)

Use this to rule out off-target inhibition of CLK1.

  • System: FRET-based kinase assay (e.g., LanthaScreen or Z'-LYTE).

  • Panel Selection: PIM1, PIM2, CLK1, DYRK1A.

  • ATP Concentration: Run at Km(app) for ATP.

    • Note: Since these inhibitors are often non-ATP mimetic (PIM) or allosteric (TYK2), their potency may be less sensitive to high ATP than Type I inhibitors.

  • Data Analysis: Calculate the Selectivity Index (SI) :

    
    .
    
    • Target SI > 50 is considered acceptable for probe use.

Profiling Workflow Diagram

Profiling_Workflow Step1 Primary Screen (Thermal Shift) Step2 Functional IC50 (PIM1 vs PIM2) Step1->Step2 If Delta Tm > 2°C Step3 Off-Target Check (CLK1 / DYRK1A) Step2->Step3 If Selectivity > 10x Step4 Cellular Assay (Ba/F3 Models) Step3->Step4 If CLK1 IC50 > 500nM

Caption: Step-wise validation workflow to confirm scaffold selectivity and rule out common off-targets.

References

  • Pogacic, V., et al. (2007). "Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity." Cancer Research. Link

  • Tokarski, J.S., et al. (2015). "Tyrosine Kinase 2 (TYK2) Pseudokinase Domain Inhibitors: Structural Basis for Selectivity." Journal of Medicinal Chemistry. Link

  • Byth, K.F., et al. (2004). "Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Fedorov, O., et al. (2007). "A Systematic Interaction Map of Validated Kinase Inhibitors with the Human Kinome." PNAS. Link

Sources

Validation

Cross-reactivity assessment of 6-Phenylimidazo[1,2-b]pyridazine derivatives in cellular assays

Cross-Reactivity Assessment of 6-Phenylimidazo[1,2-b]pyridazine Derivatives: A Comprehensive Cellular Profiling Guide As a Senior Application Scientist, I frequently encounter drug development programs that stall during...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Assessment of 6-Phenylimidazo[1,2-b]pyridazine Derivatives: A Comprehensive Cellular Profiling Guide

As a Senior Application Scientist, I frequently encounter drug development programs that stall during lead optimization due to unanticipated off-target toxicities. The 6-phenylimidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in oncology and immunology, frequently utilized for its ability to form robust hydrogen bonds within the ATP-binding pocket of kinases[1]. Derivatives of this core have been successfully engineered into potent inhibitors of PI3K[2], VEGFR2 (e.g., TAK-593)[3], and even parasitic kinases like CDPK1[3].

However, the evolutionary conservation of the kinome’s ATP-binding site makes cross-reactivity a persistent challenge. Relying solely on biochemical, cell-free profiling (such as standard KINOMEscan panels)[4] is a critical vulnerability. Biochemical assays do not account for intracellular ATP concentrations (which can reach 1–5 mM and outcompete ATP-competitive inhibitors), nor do they account for cellular membrane permeability or intracellular compound accumulation[5].

This guide provides an authoritative framework for assessing the cross-reactivity of 6-phenylimidazo[1,2-b]pyridazine derivatives in live cells, comparing their performance against alternative scaffolds, and detailing self-validating experimental protocols.

The Causality of Cellular Cross-Reactivity Profiling

When evaluating a 6-phenylimidazo[1,2-b]pyridazine derivative, the transition from biochemical affinity (


) to intracellular target engagement (

) often reveals significant discrepancies. A compound might exhibit a highly selective profile in a recombinant enzyme assay but demonstrate promiscuous "frequent hitter" behavior in live cells due to localized accumulation or binding to kinase conformations only present in a native cellular context[6].

To accurately map the selectivity of these derivatives, we employ a dual-tiered approach:

  • Primary Target Engagement: Quantifying binding affinity to the intended target (e.g., PI3K) in live cells.

  • Off-Target Network Mapping: Assessing cross-reactivity against secondary targets (e.g., mTOR) and unintended nodes (e.g., VEGFR2) that share structural homology in the hinge-binding region.

Network Compound 6-Phenylimidazo[1,2-b]pyridazine Derivative PI3K PI3K (Primary Target) Compound->PI3K High Affinity mTOR mTOR (Secondary Target) Compound->mTOR Moderate Affinity VEGFR2 VEGFR2 (Cross-Reactivity) Compound->VEGFR2 Off-Target CDPK1 Other Kinases (e.g., CDPK1) Compound->CDPK1 Off-Target AKT AKT Signaling PI3K->AKT mTOR->AKT Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Kinase targeting network of 6-phenylimidazo[1,2-b]pyridazine derivatives and off-target pathways.

Comparative Performance: Scaffold vs. Scaffold

To illustrate the importance of cellular profiling, we compare a representative 6-phenylimidazo[1,2-b]pyridazine-based PI3K inhibitor against a standard Quinazolinone-based alternative (e.g., an Idelalisib analog).

While both scaffolds show exquisite biochemical selectivity, the imidazo[1,2-b]pyridazine derivative often maintains a tighter correlation between biochemical and cellular potency due to its favorable physicochemical properties (lower molecular weight, optimal lipophilicity). However, its planar core can inadvertently engage VEGFR2 in live cells—a cross-reactivity not always captured in truncated recombinant assays[3].

Table 1: Biochemical vs. Cellular Cross-Reactivity Profile

Target KinaseAssay Type6-Phenylimidazo[1,2-b]pyridazineQuinazolinone AlternativeInterpretation
PI3K (Primary) Biochemical

1.2 nM2.5 nMBoth are highly potent in cell-free systems.
Cellular NanoBRET

8.5 nM 45.0 nM Imidazo-pyridazine shows superior cell penetrance.
mTOR (Secondary) Biochemical

15 nM>1000 nMImidazo-pyridazine acts as a dual inhibitor.
Cellular NanoBRET

42 nM >1000 nMDual inhibition is maintained in live cells.
VEGFR2 (Off-Target) Biochemical

850 nM>5000 nMWeak biochemical off-target effect.
Cellular NanoBRET

120 nM >5000 nMCritical finding: Cellular accumulation drives unexpected VEGFR2 cross-reactivity.

Data represents generalized profiling metrics for structural classes to highlight the shift between biochemical and live-cell environments.

Self-Validating Experimental Methodologies

To objectively assess these compounds, we utilize the NanoBRET Target Engagement Intracellular Kinase Assay[5][6]. We choose this over traditional Western blotting for primary screening because it directly measures physical binding to the target in live cells, rather than relying on downstream phosphorylation which can be confounded by compensatory signaling loops.

Protocol 1: Live-Cell NanoBRET Target Engagement Profiling

Causality & Design: We utilize NanoLuc fusions because NanoLuc is significantly smaller (19 kDa) and brighter than standard Firefly luciferase. This minimizes steric hindrance at the kinase domain while allowing for the detection of low-abundance targets at endogenous expression levels.

Workflow Transfection 1. Transfect Cells (Kinase-NanoLuc) Tracer 2. Add Fluorescent Tracer Transfection->Tracer Inhibitor 3. Add Test Compound Tracer->Inhibitor BRET 4. Measure BRET Signal Inhibitor->BRET

Step-by-step workflow for live-cell NanoBRET target engagement and cross-reactivity profiling.

Step-by-Step Procedure:

  • Cell Preparation & Transfection: Plate HEK293T cells in a 96-well format. Transfect with the specific Kinase-NanoLuc fusion plasmid (e.g., PI3K-NanoLuc or VEGFR2-NanoLuc) using a lipid-based reagent. Incubate for 24 hours.

  • Tracer Addition: Add the cell-permeable NanoBRET fluorescent kinase tracer at a concentration corresponding to its predetermined

    
     for the specific kinase. Causality: Using the 
    
    
    
    concentration ensures the assay is sensitive to competitive displacement by the test compound.
  • Compound Incubation: Add the 6-phenylimidazo[1,2-b]pyridazine derivative in a 10-point dose-response curve (e.g., 10 µM to 0.1 nM). Incubate for 2 hours at 37°C.

  • Self-Validation (Internal Controls):

    • Negative Control: Cells treated with DMSO vehicle (defines maximum BRET signal).

    • Positive Control: Cells treated with a known pan-kinase inhibitor (e.g., Staurosporine) to ensure complete tracer displacement.

    • Cytotoxicity Check: Multiplex with a non-lytic cell viability dye to ensure loss of BRET is due to target engagement, not cell death.

  • Signal Detection: Add NanoBRET Nano-Glo Substrate and measure dual luminescence (donor emission at 460 nm, acceptor emission at 618 nm). Calculate the BRET ratio (Acceptor/Donor).

Protocol 2: Downstream Signaling Validation via Phospho-Western Blot

Once target engagement is confirmed, we must validate that binding translates to functional inhibition of the pathway, and assess if cross-reactivity (e.g., VEGFR2) causes aberrant signaling changes.

Step-by-Step Procedure:

  • Cell Treatment: Starve target cells (e.g., HUVECs for VEGFR2 cross-reactivity assessment) in serum-free media for 4 hours. Treat with the inhibitor at

    
     concentrations derived from the NanoBRET assay for 1 hour.
    
  • Ligand Stimulation: Stimulate cells with the appropriate growth factor (e.g., VEGF for VEGFR2, or PDGF) for 10 minutes to activate the pathway. Causality: Starvation followed by acute stimulation synchronizes the signaling cascade, providing a clean signal-to-noise ratio for inhibitor efficacy.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein using a BCA assay.

  • Self-Validation (Internal Controls):

    • Loading Control: Probe for GAPDH or

      
      -actin to ensure equal protein loading across lanes.
      
    • Total Protein Control: Probe for Total AKT and Total VEGFR2. Causality: We must prove that the reduction in Phospho-AKT (Ser473) is due to kinase inhibition, not compound-induced degradation of the total protein.

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against p-AKT (Ser473) and p-VEGFR2 (Tyr1175). Develop using enhanced chemiluminescence (ECL).

Conclusion

The 6-phenylimidazo[1,2-b]pyridazine scaffold offers exceptional opportunities for developing potent kinase inhibitors. However, as demonstrated, biochemical selectivity does not guarantee cellular specificity. By implementing live-cell target engagement assays (NanoBRET) alongside rigorous functional validation, drug development professionals can accurately map the cross-reactivity profile of these derivatives, mitigating downstream clinical risks associated with off-target toxicities.

References

  • "US4910199A - Imidazo[1,2-]pyridazines for cortical cholinergic deficiencies - Google P
  • "2-amino-6-phenylimidazo[1,2-b]pyridazine | 1005785-78-3 - 摩熵化学", molaid.com,
  • "A New Approach Towards the Synthesis of 3-Amino-6-(hetero)
  • "Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PMC", nih.gov,
  • "Cellular Context Influences Kinase Inhibitor Selectivity | Journal of Medicinal Chemistry", acs.org,
  • "KINOMEscan Technology - Eurofins Discovery", eurofinsdiscovery.com,

Sources

Comparative

Head-to-head comparison of different 6-Phenylimidazo[1,2-b]pyridazine synthesis routes

Executive Summary The 6-phenylimidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for Type II kinase inhibitors such as Ponatinib (Iclusig) . Its ability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-phenylimidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for Type II kinase inhibitors such as Ponatinib (Iclusig) . Its ability to mimic the adenine ring of ATP while offering vectors for solubilizing groups (at C-3) and hydrophobic interactions (at C-6) makes it a critical target in oncology drug discovery.

This guide objectively compares the three primary synthetic strategies for accessing this scaffold. We analyze the "Convergent" Post-Cyclization Route , the "Linear" Pre-Cyclization Route , and the emerging One-Pot/Multicomponent Strategy . Selection of the optimal route depends heavily on the stage of development (library generation vs. process scale-up) and the electronic nature of the phenyl substituent.

Route 1: The "Convergent" Strategy (Post-Cyclization Suzuki Coupling)

Best For: Late-stage diversification, SAR (Structure-Activity Relationship) exploration, and library generation.

Strategic Overview

This route constructs the bicyclic heteroaromatic core first, followed by the installation of the phenyl ring via Palladium-catalyzed cross-coupling. It is the industry standard for generating diverse libraries because a single batch of the halogenated core can be diverged into dozens of analogs.

Mechanism & Workflow

The synthesis begins with the condensation of 3-amino-6-chloropyridazine with an


-haloketone (or equivalent electrophile) to yield 6-chloroimidazo[1,2-b]pyridazine . This intermediate undergoes a Suzuki-Miyaura cross-coupling with a phenylboronic acid to install the C-6 aryl group.
Experimental Protocol (Validated)

Step A: Cyclization

  • Reagents: 3-Amino-6-chloropyridazine (1.0 eq), Chloroacetaldehyde (50% wt in H2O, 1.5 eq), NaHCO3 (2.0 eq).

  • Solvent: Ethanol (0.5 M).

  • Procedure: Reflux the mixture for 4–16 hours. Monitor by LC-MS.

  • Workup: Concentrate, neutralize with saturated NaHCO3, extract with DCM, and recrystallize from EtOAc/Hexanes.

  • Yield: Typically 75–85%.

Step B: Suzuki Coupling (Ponatinib Intermediate Conditions)

  • Reagents: 6-Chloroimidazo[1,2-b]pyridazine (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure: Degas solvents with Argon for 15 mins. Add reagents and heat to 90°C for 2–4 hours.

  • Workup: Filter through Celite, partition between EtOAc/Water, dry over Na2SO4. Purify via silica gel chromatography (0-5% MeOH in DCM).

  • Yield: 80–95%.

Pros & Cons
ProsCons
High Modularity: Allows rapid screening of different aryl groups at C-6.Catalyst Cost: Requires expensive Pd catalysts and ligands.
Commercial Availability: The 6-chloro core is a commodity chemical.[1][2]Purification: Removal of Pd residuals is required for biological testing.
Scalability: The cyclization step is robust and scalable to kg quantities.Hydrolysis Risk: The C-6 chloride can hydrolyze to the pyridazinone under harsh basic conditions.

Route 2: The "Linear" Strategy (Pre-Cyclization Condensation)

Best For: Large-scale manufacturing of a single target (Process Chemistry), avoiding late-stage metal catalysis.

Strategic Overview

In this approach, the phenyl ring is installed before the formation of the imidazole ring. The key intermediate, 3-amino-6-phenylpyridazine , is synthesized and then cyclized. This route is preferred when the C-6 substituent is fixed and cost of goods (COGS) must be minimized by avoiding GMP-grade Pd removal in the final step.

Mechanism & Workflow

The sequence starts with 3,6-dichloropyridazine .[1][3] A Suzuki coupling installs the phenyl group to yield 3-chloro-6-phenylpyridazine, which is then ammonolyzed (or coupled with ammonia equivalents) to give 3-amino-6-phenylpyridazine . Finally, Hantzsch-type condensation yields the product.

Experimental Protocol

Step A: Synthesis of 3-Amino-6-phenylpyridazine

  • Alternative: React 3-chloro-6-phenylpyridazine with aqueous NH3 in a sealed tube at 130°C (High pressure).

  • Yield: 60–75%.

Step B: Cyclization

  • Reagents: 3-Amino-6-phenylpyridazine (1.0 eq), Bromoacetaldehyde diethyl acetal (1.5 eq), HBr (48% aq, catalytic).

  • Solvent: Ethanol or n-Butanol.

  • Procedure: Heat to reflux for 6–12 hours. The acetal hydrolyzes in situ to the aldehyde, which condenses with the amine.

  • Workup: Cool to precipitate the hydrobromide salt. Neutralize with NH4OH to obtain the free base.

  • Yield: 70–80%.

Pros & Cons
ProsCons
No Late-Stage Metal: Final product is free of Pd contaminants.Linearity: Not suitable for library synthesis (must restart for every new analog).
Cost Effective: Reagents for cyclization are cheap; Pd is used early on non-complex intermediates.Harsh Conditions: Ammonolysis often requires high temperature/pressure.
Regiocontrol: Unambiguous structure formation.Availability: 3-Amino-6-phenylpyridazines are less commercially available than the chloro-core.

Route 3: Emerging Strategies (Microwave-Assisted & Multicomponent)

Best For: High-throughput screening (HTS), automated synthesis, and accessing C-2/C-3 substituted analogs simultaneously.

Strategic Overview

Modern synthetic labs utilize Microwave-Assisted Organic Synthesis (MAOS) to telescope steps. Additionally, the Groebke-Blackburn-Bienaymé (GBB) reaction offers a multicomponent pathway to install substituents at C-2 and C-3 while forming the ring, though it typically requires a pre-formed 3-aminopyridazine (linking back to Route 2 precursors).

Protocol: One-Pot Microwave Suzuki-Cyclization

This method combines the Suzuki coupling and cyclization in a single pot or rapid sequential addition without isolation.

  • Reagents: 3-Amino-6-chloropyridazine, Phenylboronic acid,

    
    -Bromoketone.
    
  • Catalyst: Pd(OAc)2 / XPhos (water-soluble systems preferred).

  • Conditions: Microwave irradiation at 120°C for 20 mins.

  • Outcome: Rapid access to the final scaffold in <1 hour.

  • Note: This is often used for "Direct Arylation" at C-3, but can be adapted for C-6 functionalization if the starting material is the 6-chloro amine.

Comparative Analysis & Decision Matrix

Quantitative Comparison
MetricRoute 1 (Convergent)Route 2 (Linear)Route 3 (One-Pot/MW)
Overall Yield High (60–80%) Moderate (40–60%)Variable (30–70%)
Step Count 2 (from commercial core)3–4 (from dichloropyridazine)1 (Telescoped)
Purification Load High (Pd removal)Low (Crystallization)Moderate
Library Suitability Excellent PoorGood
Scale-Up Potential GoodExcellent Limited (Batch size)
Decision Matrix: Which Route to Choose?
  • Choose Route 1 IF: You are in the Discovery Phase and need to synthesize 50 different analogs with varying phenyl substituents to map the SAR.

  • Choose Route 2 IF: You have identified a Clinical Candidate and need to produce >1 kg of material with strict heavy metal specifications.

  • Choose Route 3 IF: You have access to an Automated Synthesizer and need to produce small quantities (mg scale) of complex analogs very quickly.

Visualization of Synthetic Pathways

SynthesisRoutes Start_Cl 3-Amino-6- chloropyridazine Core_Cl 6-Chloroimidazo [1,2-b]pyridazine Start_Cl->Core_Cl Route 1: Cyclization (a-Haloketone) Target 6-Phenylimidazo [1,2-b]pyridazine Start_Cl->Target Route 3: One-Pot MW Cascade Start_Ph 3-Amino-6- phenylpyridazine Start_Ph->Target Route 2: Cyclization (a-Haloketone) Core_Cl->Target Suzuki Coupling (Ph-B(OH)2, Pd) Precursor 3,6-Dichloro pyridazine Precursor->Start_Ph 1. Suzuki 2. Ammonolysis

Figure 1: Strategic connectivity of the three primary synthesis routes. Route 1 (Blue) is convergent; Route 2 (Red) is linear; Route 3 (Yellow) is telescoped.

References

  • Discovery of Ponatinib (AP24534): Huang, W. S., et al. "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[4] Journal of Medicinal Chemistry, 2010.[4][5] Link

  • Suzuki Coupling Review: Akkaoui, A., et al. "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect, 2021.[6] Link

  • Direct Arylation Method: Grosse, S., et al. "Ligandless Palladium-Catalyzed Regioselective Direct C–H Arylation of Imidazo[1,2-a]imidazole Derivatives." The Journal of Organic Chemistry, 2015. Link

  • Ponatinib Process Patent: "Processes for making ponatinib and intermediates thereof."[4] Google Patents (US20160362411A1). Link

  • General Pyridazine Synthesis: "Synthesis of 3-Amino-6-Substituted Pyridazines." BenchChem Technical Guides. Link

Sources

Validation

Benchmarking the In Vivo Efficacy of 6-Phenylimidazo[1,2-b]pyridazine-Based PI3Kδ Inhibitors Against Standard-of-Care Therapeutics

The dysregulation of the Phosphatidylinositol-3-kinase (PI3K) pathway, particularly the delta isoform (PI3Kδ), is a critical driver in B-cell malignancies and autoimmune diseases[1]. While first-generation PI3Kδ inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

The dysregulation of the Phosphatidylinositol-3-kinase (PI3K) pathway, particularly the delta isoform (PI3Kδ), is a critical driver in B-cell malignancies and autoimmune diseases[1]. While first-generation PI3Kδ inhibitors like Idelalisib (CAL-101) established the clinical viability of targeting this pathway, their utility is often limited by off-target toxicities and metabolic instability[1]. Recent structural optimization efforts have identified the 6-phenylimidazo[1,2-b]pyridazine scaffold as a privileged pharmacophore for next-generation, highly selective kinase inhibitors[1].

While this versatile scaffold has demonstrated potent activity against other kinases such as Bruton's Tyrosine Kinase (BTK)[2] and p38 MAP kinase[3], its application as a PI3Kδ inhibitor provides one of the most compelling case studies for benchmarking against established clinical standards[4]. This guide provides a comprehensive framework for application scientists and drug development professionals to benchmark the in vivo efficacy of novel 6-phenylimidazo[1,2-b]pyridazine derivatives against standard-of-care (SoC) drugs.

Mechanistic Rationale: Why the 6-Phenylimidazo[1,2-b]pyridazine Scaffold?

Idelalisib binds to the ATP-binding pocket of PI3Kδ, but achieving exquisite selectivity over other PI3K isoforms (α, β, γ) requires exploiting the unique conformational flexibility of the PI3Kδ specificity pocket[1]. The 6-phenylimidazo[1,2-b]pyridazine core provides an optimal geometric fit. The causality behind its superior efficacy lies in its structure: the phenyl ring projects deep into the specificity pocket, while the imidazo-pyridazine system forms critical hydrogen bonds with the hinge region of the kinase. This structural paradigm not only enhances potency but also dramatically improves metabolic stability and pharmacokinetic (PK) profiles compared to earlier generations[4].

BCR_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK PI3K PI3Kδ (Target) SYK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT / mTOR Activation PIP3->AKT Inhibitor 6-Phenylimidazo[1,2-b]pyridazine Derivative Inhibitor->PI3K ATP-competitive Inhibition

Fig 1. BCR signaling pathway illustrating targeted PI3Kδ inhibition by the imidazopyridazine scaffold.

In Vivo Benchmarking: The Anti-IgD Pharmacodynamic Model

To objectively compare a 6-phenylimidazo[1,2-b]pyridazine test compound against Idelalisib, a robust in vivo pharmacodynamic (PD) model is required. The anti-IgD induced B-cell activation model in Wistar rats serves as a highly reproducible standard[4].

Causality of the Model: Intravenous administration of anti-IgD antibodies crosslinks the B-cell receptor (BCR) on mature B cells. This crosslinking triggers an immediate, PI3Kδ-dependent signaling cascade that culminates in the surface expression of the activation marker CD69[4]. By quantifying CD69 expression via flow cytometry, researchers can directly measure the in vivo inhibition of PI3Kδ.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. The inclusion of strict negative (baseline) and positive (max activation) controls ensures that the assay window is robust and that any reduction in CD69 is definitively linked to target engagement.

  • Animal Acclimation & Baseline: Utilize female Wistar rats (6-8 weeks old)[4]. Acclimate the subjects for 7 days. Draw baseline blood samples prior to dosing to establish background CD69 expression.

  • Dosing Strategy:

    • Group 1 (Negative Control): Vehicle (PO) + PBS (IV)

      
       Establishes baseline non-stimulated state.
      
    • Group 2 (Positive Control): Vehicle (PO) + Anti-IgD (IV)

      
       Establishes maximum BCR activation.
      
    • Group 3 (Standard of Care): Idelalisib (PO, 1-10 mg/kg) + Anti-IgD (IV).

    • Group 4 (Test Article): 6-phenylimidazo[1,2-b]pyridazine derivative (PO, 0.01-3 mg/kg) + Anti-IgD (IV)[4].

  • Pharmacological Challenge: 1 to 2 hours post-oral dosing (aligning with the predicted

    
    ), administer anti-IgD intravenously to crosslink the BCR and stimulate the pathway[4].
    
  • Sampling: At 24 hours post-challenge, collect whole blood via the tail vein or cardiac puncture.

  • Flow Cytometry Analysis: Lyse red blood cells. Stain the remaining leukocytes with fluorescently labeled anti-Rat CD45RA (to gate the B-cell population) and anti-Rat CD69 (to measure activation). Analyze the percentage of CD69+ cells within the B-cell gate.

Workflow Acclimation 1. Acclimation & Baseline Dosing 2. Oral Dosing (Test vs. SoC) Acclimation->Dosing Stimulation 3. Anti-IgD Challenge Dosing->Stimulation Sampling 4. Blood Sampling Stimulation->Sampling Analysis 5. Flow Cytometry (CD69+ B-cells) Sampling->Analysis

Fig 2. Self-validating in vivo workflow for benchmarking PI3Kδ inhibitor pharmacodynamics.

Quantitative Data Presentation: Benchmarking Results

The following tables summarize representative benchmarking data comparing a highly optimized 6-phenylimidazo[1,2-b]pyridazine derivative against the standard-of-care, Idelalisib.

Table 1: In Vitro Kinase Selectivity Profile The imidazo[1,2-b]pyridazine scaffold demonstrates profound selectivity for the delta isoform, minimizing the risk of hyperglycemia (α-isoform) and macrophage dysfunction (γ-isoform).

Kinase IsoformIdelalisib (SoC)

(nM)
6-Phenylimidazo[1,2-b]pyridazine

(nM)
Selectivity Fold-Change
PI3Kδ 2.50.83.1x improvement
PI3Kα 820>10,000>12x improvement
PI3Kβ 565>10,000>17x improvement
PI3Kγ 1041,25012x improvement

Table 2: In Vivo Efficacy and PK/PD Parameters (Anti-IgD Rat Model) In vivo data confirms that the enhanced in vitro potency translates to superior systemic efficacy and target coverage over a 24-hour period.

ParameterIdelalisib (Standard of Care)6-Phenylimidazo[1,2-b]pyridazine

(CD69 Inhibition)
1.5 mg/kg0.1 mg/kg
Oral Bioavailability (F%) ~45%~78%

1.0 h1.5 h
Target Inhibition at 24h 40%>85%
Conclusion

The 6-phenylimidazo[1,2-b]pyridazine scaffold represents a significant leap forward in kinase inhibitor design[1]. As demonstrated by the rigorous in vivo benchmarking protocols, compounds utilizing this core can achieve superior target engagement at fractionally lower doses compared to standard-of-care drugs like Idelalisib. By utilizing a self-validating pharmacodynamic model, researchers can confidently map these structural advantages to tangible in vivo outcomes.

References
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications.[Link]

  • Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. ChEMBL - EMBL-EBI.[Link]

  • WO2016045591A1 - Novel imidazopyridazine compounds and their use.

Sources

Comparative

Comparative IC50 values of 6-Phenylimidazo[1,2-b]pyridazine derivatives for PIM kinases

An In-Depth Comparative Guide to 6-Phenylimidazo[1,2-b]pyridazine Derivatives as PIM Kinase Inhibitors Introduction: The Therapeutic Promise of Targeting PIM Kinases The Proviral Integration site for Moloney murine leuke...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 6-Phenylimidazo[1,2-b]pyridazine Derivatives as PIM Kinase Inhibitors

Introduction: The Therapeutic Promise of Targeting PIM Kinases

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases—PIM-1, PIM-2, and PIM-3—that have emerged as critical targets in oncology.[1][2][3] These kinases are unusual in that they are constitutively active and their regulation occurs primarily at the level of transcription, translation, and protein stability.[2][4] Overexpressed in numerous hematological malignancies and solid tumors, PIM kinases play a pivotal role in promoting cell proliferation, survival, and chemoresistance.[2][3] They exert their oncogenic effects by phosphorylating a host of downstream substrates involved in cell cycle progression and apoptosis, such as BAD and p21.[1][5] This central role in tumor biology makes the development of potent and selective PIM kinase inhibitors a highly attractive therapeutic strategy.[2][3]

The imidazo[1,2-b]pyridazine scaffold has been identified as a privileged chemical structure for developing ATP-competitive kinase inhibitors.[5][6] Specifically, 6-Phenyl substituted derivatives have shown considerable promise, offering a framework for achieving high potency and selectivity against the PIM kinase family. This guide provides a comparative analysis of these derivatives, supported by experimental data and protocols, to aid researchers in the field of drug discovery.

PIM Kinase Signaling Pathway

PIM kinases are key downstream effectors of various oncogenic signaling pathways, most notably the JAK/STAT pathway, which is frequently activated by cytokines and growth factors.[4] This upstream activation leads to the transcription of PIM kinases, which in turn phosphorylate downstream targets to drive cell survival and proliferation.

PIM_Pathway cluster_upstream Upstream Activation cluster_pim PIM Kinase Regulation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM_Gene PIM Gene Transcription STAT->PIM_Gene Nuclear Translocation & Activation PIM_Kinase PIM Kinase (PIM-1, PIM-2, PIM-3) PIM_Gene->PIM_Kinase Translation BAD BAD Phosphorylation (Ser112) PIM_Kinase->BAD p21 p21 Phosphorylation (Thr145) PIM_Kinase->p21 Apoptosis Inhibition of Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle

Caption: Simplified PIM Kinase Signaling Pathway.

Comparative Inhibitory Activity (IC50) of Imidazo[1,2-b]pyridazine Derivatives

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values for representative imidazo[1,2-b]pyridazine derivatives against the three PIM kinase isoforms. These compounds demonstrate the potential for achieving both pan-PIM inhibition and isoform selectivity through structural modifications.

Compound IDR1 Group (at position 3)R2 Group (at position 2)PIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)Reference
SGI-1776 3-(5-(piperazin-1-yl)pyridin-2-yl)Phenyl736350[5]
K00135 4-trifluoromethoxyphenylH25120Not Reported[7]
K00486 4-methoxyphenylH1200>10000Not Reported[7]
K00152 4-chlorophenylH2301200Not Reported[7]

Analysis of Structure-Activity Relationship (SAR):

The data reveals key SAR insights. For instance, SGI-1776, a well-characterized imidazo[1,2-b]pyridazine, shows potent inhibition of PIM-1 and PIM-3, but is significantly less active against PIM-2.[5] This highlights the challenge in developing pan-PIM inhibitors, particularly for PIM-2, which has a low ATP Km, requiring inhibitors with very high potency to be effective in a cellular context.[8]

The K-series compounds demonstrate the profound impact of substitution on the phenyl ring at the 3-position.[7] The electron-withdrawing trifluoromethoxy group in K00135 confers potent, low nanomolar inhibition of PIM-1, while the electron-donating methoxy group in K00486 leads to a dramatic loss of activity.[7] This suggests that electronic properties and specific interactions within the ATP-binding pocket, which for imidazo[1,2-b]pyridazines involves the N-terminal lobe helix αC rather than the typical hinge region, are critical for inhibitory potency.[6]

Experimental Protocol: Determination of IC50 via In Vitro Kinase Assay

To ensure the trustworthiness and reproducibility of IC50 data, a robust and validated experimental protocol is essential. The following describes a common luminescence-based biochemical assay, the ADP-Glo™ Kinase Assay, for measuring the activity of PIM kinases and the potency of inhibitors.[9]

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A proprietary ADP-Glo™ Reagent depletes the remaining ATP, and then a Kinase Detection Reagent converts the newly formed ADP back to ATP, which is used by a luciferase to generate a light signal directly proportional to kinase activity.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for PIM1 activity, for example: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT.[9]

    • Substrate/ATP Mix: Prepare a 2X solution containing a suitable PIM kinase substrate (e.g., biotinylated BAD peptide) and ATP at a concentration near the Km for the specific PIM isoform.[4][8]

    • Enzyme Preparation: Dilute the recombinant PIM-1, PIM-2, or PIM-3 enzyme to a 2X working concentration in Kinase Buffer. The optimal concentration should be determined via an initial enzyme titration experiment.[9]

    • Inhibitor Dilution: Perform a serial dilution of the 6-phenylimidazo[1,2-b]pyridazine test compound in Kinase Buffer (or DMSO, ensuring the final concentration does not affect enzyme activity) to create a range of 2X concentrations.

  • Kinase Reaction:

    • Add 1 µL of the serially diluted inhibitor (or vehicle control) to the wells of a 384-well plate.[10]

    • Add 2 µL of the 2X PIM enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the 2X Substrate/ATP mix to each well.[10]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete unused ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[9]

    • Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes.

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Luminescence Detection cluster_analysis 4. Data Analysis P1 Prepare 2X Inhibitor Serial Dilutions R1 Dispense Inhibitor, Kinase, and Substrate/ATP into 384-well plate P1->R1 P2 Prepare 2X PIM Kinase Solution P2->R1 P3 Prepare 2X Substrate/ATP Mix P3->R1 R2 Incubate for 60 min at Room Temperature R1->R2 D1 Add ADP-Glo™ Reagent (Incubate 40 min) R2->D1 D2 Add Kinase Detection Reagent (Incubate 30 min) D1->D2 D3 Read Luminescence (Plate Reader) D2->D3 A1 Normalize Data and Plot Dose-Response Curve D3->A1 A2 Calculate IC50 Value A1->A2

Caption: Workflow for IC50 Determination using a Luminescence-based Kinase Assay.

Conclusion and Future Perspectives

The 6-Phenylimidazo[1,2-b]pyridazine scaffold serves as a robust foundation for the development of potent PIM kinase inhibitors. The available data demonstrates that targeted modifications to this core structure can significantly influence potency and selectivity across the three PIM isoforms. Compounds like SGI-1776 and K00135 have shown low nanomolar efficacy, validating this chemical class as a promising avenue for anti-cancer therapeutics.[5][6][7]

Future research should focus on optimizing these derivatives to achieve pan-PIM inhibition, particularly against the challenging PIM-2 isoform, which may lead to broader efficacy in hematological malignancies.[2] Furthermore, extensive kinase profiling against a wide panel of kinases is imperative to ensure selectivity and minimize potential off-target effects, a critical step for the successful clinical translation of these promising compounds.[4][11]

References

  • PIM Kinase as an Executional Target in Cancer - PMC. (n.d.). National Center for Biotechnology Information.
  • Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. (2014, March 31). American Association for Cancer Research.
  • Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics. (2021, March 5). SpringerLink.
  • Pim kinases in hematological malignancies: where are we now and where are we going? - PMC. (n.d.). National Center for Biotechnology Information.
  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. (n.d.). BenchChem.
  • PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers. (2010, June 1). Haematologica.
  • PIM Kinase Inhibitors and Cancer Treatment. (2025, March 26). Juniper Publishers.
  • PIM1 Kinase Assay. (n.d.). Promega Corporation.
  • Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC. (n.d.). National Center for Biotechnology Information.
  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. (2007, July 15). PubMed.
  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007, July 15). Semantic Scholar.
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors. (2020, February 13). RSC Publishing.

Sources

Validation

Evaluating the safety profile of 6-Phenylimidazo[1,2-b]pyridazine in comparison to similar scaffolds

[1] Executive Summary 6-Phenylimidazo[1,2-b]pyridazine represents a "privileged scaffold" in medicinal chemistry, widely utilized in the design of kinase inhibitors (e.g., Ponatinib, TAK1 inhibitors) and GABA-A receptor...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

6-Phenylimidazo[1,2-b]pyridazine represents a "privileged scaffold" in medicinal chemistry, widely utilized in the design of kinase inhibitors (e.g., Ponatinib, TAK1 inhibitors) and GABA-A receptor ligands.[1] While it offers potent binding affinity and favorable physicochemical properties for central nervous system (CNS) and oncology targets, its safety profile is characterized by distinct liabilities—most notably cardiotoxicity (hERG inhibition) and kinase promiscuity .[1]

This guide provides a technical evaluation of the scaffold's safety profile, contrasting it with its bioisosteres (principally Imidazo[1,2-a]pyridine ), and outlines a self-validating experimental cascade for de-risking these liabilities during lead optimization.[1]

Part 1: Structural Identity & Distinctions

Crucial Safety Distinction: Researchers must distinguish 6-Phenylimidazo[1,2-b]pyridazine from the structurally similar carcinogen PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) .[1]

  • Target Scaffold: Imidazo[1,2-b]pyridazine (Kinase/GABA modulator).[1]

  • Toxic Confounder: Imidazo[4,5-b]pyridine (Dietary mutagen/carcinogen found in cooked meats).[1][2][3]

  • Implication: Unlike PhIP, the 6-phenylimidazo[1,2-b]pyridazine core is not inherently mutagenic (Ames negative typically), but it carries different risks related to electrophysiology and vascular safety.[1]

Part 2: Comparative Safety Analysis

The following table contrasts the 6-phenylimidazo[1,2-b]pyridazine scaffold with its two most common medicinal chemistry alternatives: Imidazo[1,2-a]pyridine and Pyrazolo[1,5-a]pyrimidine .

Safety Parameter6-Phenylimidazo[1,2-b]pyridazine (Subject)Imidazo[1,2-a]pyridine (Comparator A)Pyrazolo[1,5-a]pyrimidine (Comparator B)[1]
hERG Liability High Risk. The flat, electron-deficient heteroaromatic core often stacks in the hERG pore.[1] Requires solubilizing groups to mitigate.Moderate Risk. Slightly less lipophilic than the pyridazine, but still prone to hERG binding if 6-phenyl substituted.Moderate-Low Risk. The geometry often disrupts stacking interactions compared to the fused bicyclic pyridazines.
Metabolic Stability Moderate. The pyridazine ring is susceptible to oxidative metabolism. The 6-phenyl ring is a primary site for CYP-mediated hydroxylation.High. Generally more stable than the pyridazine core. Lacks the N-N bond, reducing susceptibility to reductive metabolism.High. Very stable core; metabolism is usually driven by substituents rather than the scaffold itself.
Kinase Selectivity Low (Promiscuous). Known as a "privileged scaffold" because it binds the ATP pocket of many kinases (e.g., VEGFR, BCR-ABL, p38).[1] High risk of off-target toxicity.Moderate. Better selectivity profiles are often achievable, though it also binds many kinases.High. Often offers superior selectivity vectors due to different H-bond acceptor patterns.
Solubility (pH 7.4) Low-Moderate. Planar aromatic stacking limits aqueous solubility.[1] The extra nitrogen (N) aids basicity/salts but lowers LogP slightly vs pyridine.[1]Low. Often requires polar appendages to achieve oral bioavailability.Moderate.
Vascular Safety Alert. Associated with vascular occlusion events in clinical compounds (e.g., Ponatinib).[1][4]Clean. Generally not associated with direct vascular toxicity signals.Clean.
Mechanistic Insight: The "Ponatinib Signal"

The drug Ponatinib utilizes the imidazo[1,2-b]pyridazine core.[1] Its clinical use was temporarily suspended due to severe arterial thrombosis and hepatotoxicity .[5] While these effects are partly driven by its specific multi-kinase inhibition profile (VEGFR/TIE2), the scaffold's high affinity for vascular kinases necessitates rigorous screening for endothelial toxicity early in the design process.[1]

Part 3: Critical Safety Liabilities & De-Risking

Cardiotoxicity (hERG Inhibition)

The 6-phenylimidazo[1,2-b]pyridazine core is a flat, lipophilic moiety that fits perfectly into the inner pore of the hERG potassium channel.[1]

  • Mechanism: Pi-stacking interactions with Phe656 in the hERG pore.

  • Mitigation: Disruption of planarity (e.g., ortho-substitution on the phenyl ring) or introduction of polarity (e.g., solubilizing tails) is often required to reduce IC50 values to safe levels (>10 µM).[1]

Metabolic Instability (CYP450)[1]
  • Liability: The phenyl ring at position 6 is a "metabolic soft spot," prone to rapid para-hydroxylation by CYP3A4.

  • Mitigation: Blocking the para-position with Fluorine or small alkyl groups significantly enhances half-life (

    
    ).[1]
    
Gastrointestinal Irritation
  • Liability: Early derivatives (2-phenyl analogs) demonstrated ulcerogenic activity in rat models, likely due to COX inhibition or direct mucosal irritation.[1]

  • Mitigation: Avoid acidic substituents; screen for COX-1/2 selectivity if anti-inflammatory activity is not desired.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Automated Patch Clamp hERG Assay

To validate cardiotoxicity risk.

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).[1]

  • Preparation: Harvest cells using Detachin; suspend in extracellular solution (2 mM

    
    , 1 mM 
    
    
    
    , 4 mM
    
    
    , 145 mM
    
    
    , 10 mM Glucose, 10 mM HEPES, pH 7.4).
  • Execution:

    • Use an automated patch-clamp system (e.g., QPatch or Patchliner).[1]

    • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500 ms, then repolarize to -40 mV for 500 ms to elicit tail current.

    • Dosing: Apply compound at 0.1, 1, 10, and 30 µM.

  • Validation Criteria:

    • Positive Control: E-4031 (IC50 ~10-100 nM) must be run in parallel.[1]

    • Seal Resistance: >200 MΩ required for valid data.

    • Run-down: Current run-down must be <5% per minute.

Protocol B: Microsomal Stability Assay

To validate metabolic liability of the scaffold.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Reaction:

    • Pre-incubate microsomes with test compound (1 µM) in phosphate buffer (pH 7.[1]4) for 5 min at 37°C.

    • Start: Initiate with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation:

    
    .
    

Part 5: Visualizations

Diagram 1: Safety Assessment Logic Flow

This diagram illustrates the decision-making cascade for de-risking the 6-phenylimidazo[1,2-b]pyridazine scaffold.

SafetyCascade Start Candidate: 6-Phenylimidazo[1,2-b]pyridazine Solubility 1. Kinetic Solubility (pH 7.4) Target: >50 µM Start->Solubility hERG 2. hERG Patch Clamp Target: IC50 > 10 µM Solubility->hERG Pass Stop STOP / REDESIGN Solubility->Stop Fail (<5 µM) Metab 3. Microsomal Stability (HLM) Target: t1/2 > 30 min hERG->Metab Pass hERG->Stop Fail (High Risk) Kinase 4. Kinase Selectivity Panel (Scan 300+ Kinases) Metab->Kinase Pass Metab->Stop Fail (Rapid Cl) Vascular 5. Endothelial Toxicity (HUVEC Assay) Kinase->Vascular Pass (Selectivity Index > 50x) Kinase->Stop Fail (Promiscuous) Go PROCEED TO IN VIVO Vascular->Go No Toxicity Vascular->Stop Endothelial Damage

Caption: Step-wise de-risking cascade. The "Vascular" checkpoint is critical for this specific scaffold due to historical clinical failures (Ponatinib).[1]

Diagram 2: Scaffold Liability Map

A conceptual map of the molecule showing where safety risks originate structurally.

ScaffoldSAR Core Imidazo[1,2-b]pyridazine Core Phenyl 6-Phenyl Substituent Core->Phenyl Linked Flat Planarity (hERG Liability) Core->Flat Causes N_Bridge Bridgehead Nitrogen (Kinase H-Bond Acceptor) Core->N_Bridge Feature Para Para-Position (Metabolic Soft Spot) Phenyl->Para Contains Mit1 Ortho-Subst. (Twists Ring -> Lowers hERG) Flat->Mit1 Fix Mit2 Para-Fluoro (Blocks Metabolism) Para->Mit2 Fix

Caption: Structural Origin of Safety Risks. Red nodes indicate liabilities; Green nodes indicate mitigation strategies or functional features.

References

  • Massaro, F., et al. (2018).[1][6] "Ponatinib: A Review of Efficacy and Safety." Current Cancer Drug Targets. Link

  • Garrido, A., et al. (2021).[1] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link[1]

  • Abignente, E., et al. (1990).[1][7] "Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines."[1] Research Communications in Chemical Pathology and Pharmacology. Link

  • Cortes-Clerget, M., et al. (2026).[1][8] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." ResearchGate. Link

  • Huang, W.S., et al. (2010).[1][9] "Discovery of Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase."[1] Journal of Medicinal Chemistry. Link

Sources

Comparative

Confirming the mechanism of action of 6-Phenylimidazo[1,2-b]pyridazine through competitive binding assays

This guide outlines the technical validation of 6-Phenylimidazo[1,2-b]pyridazine (and its derivatives) as a ligand for the GABA-A receptor benzodiazepine binding site . While this scaffold is a privileged structure also...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical validation of 6-Phenylimidazo[1,2-b]pyridazine (and its derivatives) as a ligand for the GABA-A receptor benzodiazepine binding site . While this scaffold is a privileged structure also explored in kinase inhibition (e.g., p38 MAPK), its structural isosterism with Zolpidem (an imidazo[1,2-a]pyridine) makes it a classic candidate for investigating subtype-selective GABAergic modulation.

Executive Summary & Mechanistic Hypothesis

6-Phenylimidazo[1,2-b]pyridazine represents a core scaffold designed to target the benzodiazepine (BZD) binding site at the


 interface of the GABA-A receptor. Structurally, it is a bioisostere of Zolpidem, where the pyridine ring is replaced by a pyridazine (containing an extra nitrogen atom).
  • Primary Mechanism: Allosteric modulation of the GABA-A receptor chloride channel.

  • Binding Mode: Competitive interaction at the high-affinity BZD site (distinct from the GABA orthosteric site).

  • Hypothesis Validation: To confirm this mechanism, one must demonstrate competitive displacement of a known BZD-site ligand (e.g., [³H]-Flumazenil) and characterize the functional efficacy (agonist vs. antagonist) via the GABA shift phenomenon.

Pathway Visualization

The following diagram illustrates the competitive binding dynamic at the GABA-A receptor interface.

GABAA_Mechanism Receptor GABA-A Receptor (α/γ Interface) Response Cl- Influx / Hyperpolarization Receptor->Response Modulation GABA GABA (Orthosteric Agonist) GABA->Receptor Binds β/α Interface Tracer [³H]-Flumazenil (Radioligand) Tracer->Receptor Binds α/γ Interface (Reference) TestCpd 6-Phenylimidazo [1,2-b]pyridazine TestCpd->Receptor Competes for α/γ Interface

Caption: Competitive binding model at the GABA-A receptor. The test compound competes with the radioligand ([³H]-Flumazenil) for the allosteric regulatory site.

Comparative Analysis: Performance vs. Alternatives

In the context of GABA-A modulation, 6-Phenylimidazo[1,2-b]pyridazine is evaluated against standard clinical agents.

Feature6-Phenylimidazo[1,2-b]pyridazine Zolpidem (Alternative 1)Diazepam (Alternative 2)Flumazenil (Control)
Core Structure Imidazo[1,2-b]pyridazineImidazo[1,2-a]pyridine1,4-BenzodiazepineImidazobenzodiazepine
Selectivity Potential

2/

3 or

1 (Substituent dependent)
High

1 Selectivity (Sedative)
Non-selective (

1/2/3/5)
Non-selective Antagonist
Binding Affinity (

)
10–100 nM (Typical range for hit)~5–10 nM~5–15 nM~0.5–1.0 nM
Metabolic Stability Moderate (Pyridazine N can improve solubility)Low (Rapid CYP3A4 metabolism)ModerateLow (Rapid clearance)
Primary Utility Novel Lead Discovery (Anxiolytic w/o sedation)Insomnia TreatmentAnxiolytic/AnticonvulsantOverdose Reversal

Key Insight: The extra nitrogen in the pyridazine ring often lowers lipophilicity (LogP) compared to the pyridine in Zolpidem, potentially improving the pharmacokinetic profile while maintaining binding affinity.

Experimental Protocol: Competitive Radioligand Binding

To confirm the mechanism, you must perform a displacement assay . This protocol uses [³H]-Flumazenil (Ro 15-1788) because it is a "silent" antagonist that binds with high affinity to the BZD site without inducing conformational changes associated with efficacy, making it the ideal tracer for pure binding affinity (


) determination.
A. Materials & Reagents[2][3][4][5][6][7][8][9]
  • Membrane Source: Rat cerebral cortex homogenate (rich in GABA-A) or HEK-293 cells stably expressing human

    
    .
    
  • Radioligand: [³H]-Flumazenil (Specific Activity ~80 Ci/mmol).

  • Non-Specific Binder: Clonazepam (10 µM) or Diazepam (10 µM).

  • Buffer: 50 mM Tris-Citrate, pH 7.4 (4°C).

B. Step-by-Step Workflow

Binding_Workflow Prep 1. Membrane Preparation (Rat Cortex / HEK-293) Incubate 2. Incubation (4°C, 60-90 min) Buffer + Membranes + [³H]-Flumazenil + Increasing [Test Compound] Prep->Incubate Filter 3. Rapid Filtration (Whatman GF/B Filters + PEI) Incubate->Filter Count 4. Liquid Scintillation Counting (Measure Bound Radioactivity) Filter->Count Analyze 5. Data Analysis (Sigmoidal Dose-Response -> IC50 -> Ki) Count->Analyze

Caption: Workflow for [³H]-Flumazenil competitive binding assay.

C. Detailed Methodology
  • Preparation: Thaw membrane aliquots and resuspend in Tris-Citrate buffer. Homogenize gently.

  • Assay Setup: In a 96-well plate, prepare:

    • Total Binding: Membrane + [³H]-Flumazenil (1 nM).

    • Non-Specific Binding (NSB): Membrane + [³H]-Flumazenil + Clonazepam (10 µM).

    • Experimental: Membrane + [³H]-Flumazenil + 6-Phenylimidazo[1,2-b]pyridazine (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 90 minutes at 4°C. Note: Low temperature prevents receptor degradation and minimizes low-affinity GABA binding.

  • Termination: Harvest using a cell harvester (e.g., Brandel) onto GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count CPM (Counts Per Minute).

Data Interpretation & Validation

To claim "confirmation" of the mechanism, the data must satisfy specific criteria.

Calculation of Affinity ( )

Convert the raw


 (concentration displacing 50% of specific binding) to the inhibition constant (

) using the Cheng-Prusoff equation :

  • 
    : Concentration of [³H]-Flumazenil used (e.g., 1 nM).
    
  • 
    : Dissociation constant of [³H]-Flumazenil (typically ~0.8–1.0 nM).
    
The "GABA Shift" (Efficacy Test)

Binding affinity alone does not tell you if the compound is an agonist (sedative), antagonist (neutral), or inverse agonist (anxiogenic).

  • Protocol: Repeat the binding assay in the presence and absence of 100 µM GABA .

  • Interpretation:

    • PAM (Agonist):

      
      decreases  (affinity increases) in the presence of GABA (Shift ratio > 1).
      
    • Antagonist:

      
       remains unchanged  (Shift ratio ≈ 1).
      
    • Inverse Agonist:

      
      increases  (affinity decreases) in the presence of GABA (Shift ratio < 1).
      
Hill Slope Analysis
  • Slope ≈ 1.0: Suggests competitive binding at a single site (confirms the BZD site hypothesis).

  • Slope < 1.0: Suggests negative cooperativity or multiple binding sites (e.g., binding to both high-affinity

    
     and low-affinity 
    
    
    
    sites).

Troubleshooting & Specificity Check

Self-Validating the System:

  • Positive Control: Run Diazepam in parallel. If Diazepam

    
     is not within 5–15 nM, the assay is invalid.
    
  • Off-Target Warning: Imidazo[1,2-b]pyridazines are also privileged scaffolds for p38 MAPK inhibition.

    • Validation: If the compound shows poor GABA-A affinity (

      
      ), screen against p38 MAPK using a FRET or LanthaScreen kinase assay to rule out off-target kinase activity.
      

References

  • Imidazo[1,2-b]pyridazines as GABA ligands: Journal of Medicinal Chemistry. "Synthesis and binding affinity of 2-phenylimidazo[1,2-a]pyridine derivatives for both central and peripheral benzodiazepine receptors." (Note: Discusses the isosteric scaffold SAR).

  • GABA-A Receptor Binding Protocols: Current Protocols in Pharmacology. "Radioligand Binding Assays for GABAA Receptors."

  • Kinase Off-Target Potential: Bioorganic & Medicinal Chemistry. "Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors."

  • GABA Shift Methodology: Molecular Pharmacology. "GABA Shift in Arylpyrazolo[4,3-c]quinolin-3-ones: Allosteric Modulation of the Benzodiazepine Binding Site."

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 6-Phenylimidazo[1,2-b]pyridazine

Executive Summary & Core Directive 6-Phenylimidazo[1,2-b]pyridazine is a nitrogen-containing heterocyclic building block often utilized in medicinal chemistry for kinase inhibitor development. While not typically classif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

6-Phenylimidazo[1,2-b]pyridazine is a nitrogen-containing heterocyclic building block often utilized in medicinal chemistry for kinase inhibitor development. While not typically classified as a P-listed (acutely toxic) waste by the EPA, its structural properties—specifically the fused imidazo-pyridazine ring system—mandate that it be treated as Hazardous Chemical Waste .

The Core Directive: Do not dispose of this compound via sanitary sewer (drain) or regular trash.[1] The only validated disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Characterization

Before disposal, the waste generator must characterize the material to ensure compatibility with waste streams.

PropertySpecificationOperational Implication
Chemical Structure Fused nitrogen heterocycleHigh thermal stability; requires high-temp incineration (>1000°C) for complete ring destruction.
Physical State Solid (Crystalline powder)Must be disposed of as "Solid Hazardous Waste" unless dissolved.
Hazard Class (GHS) Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Resp). Treat as toxic to aquatic life.
Reactivity StableIncompatible with Strong Oxidizers. Do not co-mingle with nitric acid or perchlorates in waste drums.
RCRA Status Non-Listed (Generator Knowledge)Treat as Hazardous Waste due to toxicity/irritant potential.
Waste Characterization & Stream Selection

Proper disposal begins with selecting the correct waste stream based on the material's current state (Solid pure substance vs. Liquid solution).

The "Generator Knowledge" Determination

Under 40 CFR 262.11, you are using "Generator Knowledge" to classify this waste.

  • Is it a Listed Waste? No (Not on F, K, P, or U lists).

  • Is it Characteristic? Unlikely to be Ignitable (D001) or Corrosive (D002) in solid form.

  • Decision: Classify as Non-Regulated Hazardous Waste (State Regulated) or simply Hazardous Waste (Toxic/Irritant) depending on your local jurisdiction. Always default to the stricter "Hazardous" classification.

Disposal Decision Matrix (DOT Visualization)

The following logic flow ensures the compound enters the correct destruction pathway.

DisposalWorkflow Start Start: Waste Generation (6-Phenylimidazo[1,2-b]pyridazine) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure powder, contaminated gloves, paper) StateCheck->Solid Dry Solid Liquid Liquid Waste (Reaction mixtures, mother liquor) StateCheck->Liquid Solution SolidBin Container: Wide-Mouth Poly Jar Label: Hazardous Waste - Solid (Toxic) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent? (DMSO, Methanol, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens HaloBin Container: Safety Can/Carboy Label: Hazardous Waste - Halogenated Halogenated->HaloBin NonHaloBin Container: Safety Can/Carboy Label: Hazardous Waste - Non-Halogenated NonHalogenated->NonHaloBin Incineration End Point: High-Temp Incineration (Licensed Facility) SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Waste Stream Decision Matrix. This self-validating workflow ensures segregation based on solvent compatibility, ultimately leading to incineration.

Step-by-Step Operational Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)

Objective: Safe containment of pure 6-Phenylimidazo[1,2-b]pyridazine or contaminated debris (weigh boats, gloves).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Avoid glass for solids to prevent breakage during compaction/transport.[1]

  • Primary Containment: Place the chemical (or contaminated debris) into a clear polyethylene bag (minimum 2 mil thickness). Seal this bag with tape or a zip tie.

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Labeling:

    • Attach a hazardous waste tag.[1][2]

    • Chemical Name: Write out the full name: "6-Phenylimidazo[1,2-b]pyridazine". Do not use abbreviations or structural formulas alone.

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in the "Satellite Accumulation Area" (SAA) until pickup. Keep the lid closed at all times unless adding waste.

Protocol B: Disposal of Liquid Waste (Solutions)

Objective: Disposal of reaction mixtures or HPLC waste containing the compound.

  • Segregation: Determine if your solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, DMSO).

    • Why? Mixing these increases disposal costs and can create incompatible reactions.

  • Container: Use a standard safety carboy (HDPE or Stainless Steel).

  • Transfer: Pour the solution into the carboy using a funnel. Do not fill >90% full to allow for thermal expansion.

  • Rinsing: Triple-rinse the original reaction flask with a small amount of compatible solvent. Add the rinsate to the waste carboy.

  • Labeling:

    • List all constituents (e.g., "Methanol 95%, 6-Phenylimidazo[1,2-b]pyridazine <1%, Water 4%").

    • Never label simply as "Waste Solvent."

Protocol C: Empty Container Management

Regulatory Context: Under RCRA (40 CFR 261.7), a container is "RCRA Empty" if:

  • All wastes have been removed using common practices (pouring/scraping).

  • No more than 2.5 cm (1 inch) of residue remains.

Action:

  • Triple Rinse the empty reagent bottle with a solvent capable of dissolving the residue (e.g., Acetone or DMSO).

  • Pour the rinsate into the appropriate Liquid Waste container (Protocol B).

  • Deface the label on the bottle (cross out the chemical name).

  • Dispose of the clean, dry bottle in the Glass/Sharps bin (or regular trash if plastic), not the biohazard bin.

Emergency Procedures (Spill Management)

In the event of a spill during the disposal process:

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment (Solid): Gently cover the spill with wet paper towels to prevent dust generation. Scoop up the material using a dustpan or stiff paper.

  • Containment (Liquid): Use absorbent pads or vermiculite.

  • Disposal: Place all spill cleanup materials into a Hazardous Waste bag and label as "Spill Debris: 6-Phenylimidazo[1,2-b]pyridazine".

References
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements (40 CFR Part 262). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]

  • PubChem. Compound Summary for Imidazo[1,2-b]pyridazine Derivatives (General Hazard Data). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). [Link]

Sources

Handling

Personal protective equipment for handling 6-Phenylimidazo[1,2-b]pyridazine

Topic: Personal protective equipment for handling 6-Phenylimidazo[1,2-b]pyridazine Audience: Researchers, Scientists, and Drug Development Professionals. Executive Safety Summary 6-Phenylimidazo[1,2-b]pyridazine is a nit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 6-Phenylimidazo[1,2-b]pyridazine Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Safety Summary

6-Phenylimidazo[1,2-b]pyridazine is a nitrogen-containing fused heterocyclic compound frequently utilized as a scaffold in medicinal chemistry, particularly for developing kinase inhibitors (e.g., Tyk2, TAK1, VEGFR2) and GABA-A receptor ligands.[1][2]

While standard Safety Data Sheets (SDS) often classify it under generic irritant categories, its structural role as a potent bioactive pharmacophore necessitates a higher tier of handling precautions than simple organic building blocks. Researchers must treat this compound as a presumed potent bioactive agent capable of systemic biological modulation upon absorption.

Immediate Hazard Profile:

  • Physical State: Solid (crystalline powder).

  • Primary Routes of Entry: Inhalation of dust, Dermal absorption (enhanced in solution), Ocular contact.

  • GHS Classification (Baseline): Warning.[1] H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.).

  • Pharmacological Alert: High potential for kinase inhibition at nanomolar concentrations.

Risk Assessment & Hazard Identification

Effective safety relies on understanding not just the chemical properties, but the biological mechanism of the molecule.

Hazard CategorySpecific RiskMechanism of Action
Acute Toxicity Low to Moderate (Presumed)Nitrogenous heterocycles can exhibit CNS effects; specific LD50 data is often proprietary or unavailable for specific isomers, necessitating a "worst-case" control banding approach.
Pharmacological HIGH As a privileged scaffold for kinase inhibition, systemic absorption may disrupt cell signaling pathways (JAK/STAT, MAPK), potentially leading to off-target immunosuppression or cytotoxicity.
Physical Dust GenerationFine crystalline powders easily aerosolize during weighing, creating a high risk of respiratory intake.
Chemical ProtonationThe imidazole nitrogen (pKa ~3-4) can be protonated in acidic media, increasing water solubility and bioavailability.
Personal Protective Equipment (PPE) Matrix

Rationale: PPE selection is determined by the physical state of the compound and the scale of operation. "Universal Precautions" are insufficient for potent bioactive scaffolds.

Scenario A: Handling Solid Powder (Weighing < 100 mg)
  • Engineering Control: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Hand Protection: Double Nitrile Gloves (0.11 mm minimum thickness). Reasoning: Outer glove protects against gross contamination; inner glove prevents contact during doffing.

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1). Standard safety glasses are insufficient against airborne dust.

  • Body Protection: Standard Lab Coat (buttoned to neck) + Tyvek® Sleeves.

Scenario B: Handling Solutions / Synthesis (> 100 mg or Dissolved)
  • Engineering Control: Chemical Fume Hood (Sash at working height).

  • Hand Protection: Double Nitrile Gloves (Long cuff). If using DMSO or DMF as solvents, consider laminate gloves (e.g., Silver Shield®) as these solvents permeate nitrile rapidly, carrying the solute through the skin.

  • Respiratory Protection: If work must occur outside a hood (not recommended), a Powered Air Purifying Respirator (PAPR) with HEPA filters is required. N95 masks are insufficient for high-potency drug scaffolds.

Operational Protocol: Safe Weighing & Solubilization

This workflow minimizes the "Zone of Exposure" during the most critical step: transferring the solid.

HandlingWorkflow Start START: Weighing Procedure Prep 1. Preparation: Turn on Fume Hood/BSC Verify Airflow (>100 fpm) Don PPE (Double Nitrile) Start->Prep Static 2. Static Control: Use Anti-static Gun on Spatula (Prevents 'flying' powder) Prep->Static Weigh 3. Weighing: Open vial ONLY inside Hood Transfer to tared vial Recap immediately Static->Weigh Minimize Drafts Decon 4. Decontamination: Wipe balance & exterior of vial with 70% EtOH or 10% Bleach Weigh->Decon Wet Wipe Method Doff 5. Doffing: Remove outer gloves inside hood Wash hands immediately Decon->Doff End END: Process Complete Doff->End

Figure 1: Standard Operating Procedure (SOP) for weighing potent heterocyclic solids.

Critical Technical Nuance:

  • Static Charge: Imidazopyridazines are often fluffy, electrostatic solids. Use an ionizing bar or anti-static gun before weighing to prevent the powder from repelling off the spatula and becoming airborne.

  • Solvent Choice: When solubilizing, add the solvent (e.g., DMSO) to the solid in the vial. Do not transfer the solid into a pre-filled solvent container, as this increases splash risk.

Emergency Response & Spill Management

In the event of a spill, immediate containment takes precedence over cleaning.

Spill Decision Tree:

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid 1. Cover with wet paper towel (Prevents dust) 2. Scoop into waste bag Solid->ActionSolid ActionLiquid 1. Absorb with vermiculite/pads 2. Do NOT use water immediately (Spreads contamination) Liquid->ActionLiquid Dispose Seal in HazMat Bag Label: 'Toxic Bioactive' ActionSolid->Dispose ActionLiquid->Dispose

Figure 2: Decision logic for containing spills based on physical state.

Specific Decontamination Steps:

  • Solid Spill: Do not dry sweep. Cover the powder with a paper towel dampened with a surfactant (soapy water) to immobilize dust, then wipe up.

  • Skin Exposure: Wash with soap and copious water for 15 minutes.[1][4][5] Avoid organic solvents (ethanol/DMSO) on skin, as they may increase the transdermal absorption of the lipophilic scaffold.

Waste Disposal & Logistics

Disposal must comply with RCRA (Resource Conservation and Recovery Act) standards for hazardous chemical waste.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Hazardous Chemical Waste - Toxic." Do not dispose of in regular trash.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent streams depending on the carrier solvent.

  • Destruction Method: The preferred method for nitrogen-containing heterocycles is High-Temperature Incineration . This ensures the breakdown of the stable aromatic core.

  • Container Rinsing: Triple-rinse empty vials with a suitable solvent (methanol or acetone) and collect the rinsate as hazardous waste before discarding the glass.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 136599, Imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • Liang, J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard. Retrieved from [Link]

Sources

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